molecular formula C8H7BrO2 B11889161 2-Bromo-6-hydroxy-3-methyl-benzaldehyde

2-Bromo-6-hydroxy-3-methyl-benzaldehyde

Cat. No.: B11889161
M. Wt: 215.04 g/mol
InChI Key: KMLOGCJUGMLLDP-UHFFFAOYSA-N
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Description

2-Bromo-6-hydroxy-3-methyl-benzaldehyde is a useful research compound. Its molecular formula is C8H7BrO2 and its molecular weight is 215.04 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-hydroxy-3-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5-2-3-7(11)6(4-10)8(5)9/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLOGCJUGMLLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)O)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Bromo-6-hydroxy-3-methyl-benzaldehyde CAS 1416373-67-5

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Bromo-6-hydroxy-3-methyl-benzaldehyde (CAS 1416373-67-5): A Keystone Intermediate for Advanced Synthesis

Abstract

2-Bromo-6-hydroxy-3-methyl-benzaldehyde is a highly functionalized aromatic compound poised to serve as a versatile building block in modern organic synthesis. Its unique trifecta of reactive sites—a nucleophilically susceptible aldehyde, a cross-coupling-ready aryl bromide, and a modifiable phenolic hydroxyl group—offers a platform for constructing complex molecular architectures. This guide, intended for researchers and professionals in drug development and materials science, provides a comprehensive analysis of its physicochemical properties, plausible synthetic strategies, and its significant potential for orthogonal chemical transformations. By examining the established chemistry of analogous structures, we will elucidate the causality behind experimental choices and outline protocols that underscore its utility as a strategic intermediate.

Molecular Profile and Physicochemical Properties

2-Bromo-6-hydroxy-3-methyl-benzaldehyde, registered under CAS number 1416373-67-5, is a substituted salicylaldehyde derivative. The spatial arrangement of the ortho-bromo and hydroxyl substituents relative to the aldehyde creates a unique electronic and steric environment, influencing its reactivity and intermolecular interactions. While extensive experimental data is not publicly available, its properties can be reliably inferred from structurally similar compounds.

PropertyValue / DescriptionSource/Inference
CAS Number 1416373-67-5[1][2]
Molecular Formula C₈H₇BrO₂[1]
Molecular Weight 215.04 g/mol Calculated
Physical State Likely a light yellow or off-white solid at room temperature.Inferred from 2-Bromo-6-hydroxybenzaldehyde[3] and 2-Bromo-6-methylbenzaldehyde[4].
Solubility Sparingly soluble in water; soluble in common organic solvents like dichloromethane, ethyl acetate, methanol, and THF.Based on general properties of functionalized benzaldehydes[3].
Acidity The phenolic hydroxyl group imparts weak acidity.[3]

The Synthetic Landscape: Strategies for Preparation

The synthesis of multi-substituted benzaldehydes requires precise control over regioselectivity. Based on established methodologies for similar compounds, two primary retrosynthetic pathways are proposed for the efficient synthesis of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde.

Strategy A: Directed Ortho-Bromination of a Salicylaldehyde Precursor

A highly effective approach involves the direct, regioselective bromination of a suitable precursor, 2-hydroxy-3-methyl-benzaldehyde. Standard electrophilic bromination would likely yield a mixture of products. However, modern transition-metal-catalyzed C-H activation techniques, often employing a transient directing group, can achieve exclusive ortho-functionalization.[5][6] A palladium-catalyzed process using a directing group like an O-methyloxime has proven effective for the ortho-bromination of various benzaldehydes.[7][8][9]

start 2-Hydroxy-3-methyl-benzaldehyde step1 Protection of Aldehyde (e.g., O-Methyloxime formation) start->step1 intermediate Protected Intermediate step1->intermediate step2 Pd-Catalyzed C-H Activation & ortho-Bromination intermediate->step2 brominated Brominated Intermediate step2->brominated step3 Deprotection brominated->step3 product 2-Bromo-6-hydroxy-3-methyl-benzaldehyde step3->product core 2-Bromo-6-hydroxy-3-methyl-benzaldehyde aldehyde_node Aldehyde (-CHO) core->aldehyde_node bromo_node Aryl Bromide (-Br) core->bromo_node hydroxyl_node Phenolic Hydroxyl (-OH) core->hydroxyl_node reduct Reduction (-> Benzyl Alcohol) aldehyde_node->reduct oxid Oxidation (-> Carboxylic Acid) aldehyde_node->oxid condense Condensation (-> Schiff Bases, etc.) aldehyde_node->condense suzuki Suzuki Coupling (-> Aryl/Alkyl) bromo_node->suzuki sonogashira Sonogashira Coupling (-> Alkyne) bromo_node->sonogashira buchwald Buchwald-Hartwig (-> Amine/Ether) bromo_node->buchwald alkylation O-Alkylation (-> Ether) hydroxyl_node->alkylation acylation O-Acylation (-> Ester) hydroxyl_node->acylation

Sources

2-Bromo-6-hydroxy-3-methyl-benzaldehyde chemical structure and properties

[1]

Executive Summary

2-Bromo-6-hydroxy-3-methylbenzaldehyde (CAS: 1416373-67-5) is a highly functionalized benzene derivative serving as a critical intermediate in medicinal chemistry.[1][2][3][4][5] Characterized by a dense substitution pattern—featuring an aldehyde, a phenol, an aryl bromide, and a methyl group—it offers four distinct vectors for chemical diversification. This "privileged scaffold" is particularly valuable in the synthesis of heterocyclic cores such as coumarins , benzofurans , and Schiff base ligands used in metallo-pharmaceuticals.[1]

Chemical Identity & Structural Analysis

The compound is a salicylaldehyde derivative defined by the specific arrangement of substituents around the benzene core.

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 2-Bromo-6-hydroxy-3-methylbenzaldehyde
CAS Number 1416373-67-5
Molecular Formula C₈H₇BrO₂
Molecular Weight 229.07 g/mol
SMILES Cc1c(Br)c(C=O)c(O)cc1
InChI Key Unique identifier required for database integration.[1][3]
Structural Connectivity

The molecule features a 1,2,3,6-substitution pattern on the benzene ring (relative to the aldehyde at C1).[1]

  • C1 (Aldehyde): The electrophilic handle.

  • C2 (Bromine): Ortho to the aldehyde; provides a site for cross-coupling (e.g., Suzuki-Miyaura).[6][7]

  • C3 (Methyl): Adjacent to the bromine; introduces steric bulk and lipophilicity.

  • C6 (Hydroxyl): Ortho to the aldehyde; enables hydrogen bonding and heterocycle formation.

This specific connectivity places the Bromine and Methyl groups in an ortho relationship, while the Hydroxyl group is para to the Methyl group. This confirms the molecule is structurally derived from p-cresol (4-methylphenol), distinct from isomers derived from o-cresol or m-cresol.[1]

StructureCoreBenzene RingCHOC1: Aldehyde (-CHO)ElectrophileCore->CHOPosition 1BrC2: Bromine (-Br)Cross-Coupling SiteCore->BrPosition 2 (Ortho)MeC3: Methyl (-CH3)Lipophilic/StericCore->MePosition 3 (Meta)OHC6: Hydroxyl (-OH)Nucleophile/H-BondCore->OHPosition 6 (Ortho)Br->MeOrtho InteractionOH->CHOIntramolecular H-Bond

Figure 1: Functional group connectivity and interaction map.[1]

Synthesis Strategies

The synthesis of 2-Bromo-6-hydroxy-3-methylbenzaldehyde presents a regiochemical challenge due to the crowded substitution pattern.[1] Two primary strategies are employed in research settings.[3][5][6][7][8][9]

Strategy A: Formylation of 3-Bromo-4-methylphenol

This route builds the aldehyde onto a pre-brominated phenol core.[1]

  • Starting Material: 3-Bromo-4-methylphenol (3-bromo-p-cresol).[1]

  • Reaction: Ortho-formylation using MgCl₂/Paraformaldehyde/Triethylamine (Duff-like conditions).

  • Regioselectivity: The phenol directs formylation to the ortho positions (C2 and C6).

    • Path A (Preferred Sterically): Formylation at C6 (between OH and H) yields 3-Bromo-2-hydroxy-5-methylbenzaldehyde .[1]

    • Path B (Target): Formylation at C2 (between OH and Br) yields the target 2-Bromo-6-hydroxy-3-methylbenzaldehyde .[1]

  • Optimization: To favor Path B, highly specific directed metalation (DoM) using a MOM-protected phenol and bulky lithium bases (e.g., LDA) may be required to overcome steric hindrance.

Strategy B: Bromination of 2-Hydroxy-5-methylbenzaldehyde

This route introduces the bromine last.[1][2]

  • Starting Material: 2-Hydroxy-5-methylbenzaldehyde (derived from p-cresol).[1]

  • Reaction: Electrophilic bromination using Br₂ or N-Bromosuccinimide (NBS) .[1]

  • Regioselectivity:

    • The hydroxyl group (C2) strongly activates positions C3 and C5 (relative to itself).

    • In 2-hydroxy-5-methylbenzaldehyde (CHO=1, OH=2, Me=5), position 3 is the primary activated site.[1]

    • Bromination at C3 yields 3-Bromo-2-hydroxy-5-methylbenzaldehyde .[1][2]

    • To obtain the target (equivalent to bromination at C6 in this numbering), the C3 position must be blocked or the directing effects manipulated, making this route synthetically difficult without protection steps.

Field Insight: Commercially available samples are typically produced via optimized formylation protocols (Strategy A) where isomers are separated by column chromatography or recrystallization.

Physicochemical Properties

Accurate property data is essential for handling and formulation.

PropertyValue / Description
Physical State Pale yellow to tan crystalline solid
Melting Point 95–98 °C (Predicted)
Solubility Soluble in DMSO, DMF, Methanol, Dichloromethane; Low solubility in water.[1]
Acidity (pKa) ~7.5 – 8.5 (Phenolic OH, enhanced acidity due to ortho-CHO and Br)
Stability Stable under inert atmosphere (Argon/Nitrogen).[1] Sensitive to oxidation (aldehyde to acid) and light.
Storage 2–8 °C, protect from light.

Reactivity & Applications in Drug Discovery

The molecule's value lies in its orthogonal reactivity , allowing sequential functionalization.

The "Reactivity Hub"[1]
  • Suzuki-Miyaura Coupling: The C2-Bromine allows for the attachment of aryl or heteroaryl groups, expanding the core into biaryl systems.[1]

  • Knoevenagel Condensation: The C1-Aldehyde reacts with active methylene compounds to form coumarins or cinnamic acid derivatives.[1]

  • Schiff Base Formation: Condensation with amines yields ligands for metal complexes (e.g., Zn, Cu) with potential antimicrobial or anticancer activity.

Experimental Protocol: General Suzuki Coupling

Use this protocol to functionalize the C2 position.

  • Reagents: 2-Bromo-6-hydroxy-3-methylbenzaldehyde (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq).[1]

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes.

    • Combine reagents in a sealed tube.

    • Heat to 90 °C for 12–16 hours.

    • Monitor via TLC (Hexane/EtOAc).[10]

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways accessible from this scaffold.

ReactivityTarget2-Bromo-6-hydroxy-3-methylbenzaldehydeSchiffSchiff Base Ligands(Condensation w/ Amines)Target->Schiff-CHO ReactivityCoumarinCoumarin Derivatives(Perkin/Knoevenagel)Target->Coumarin-CHO + -OH ReactivityBiarylBiaryl Scaffolds(Suzuki Coupling)Target->Biaryl-Br ReactivityBenzofuranBenzofurans(Intramolecular Cyclization)Target->Benzofuran-OH + -Br/-CHO Cascade

Figure 2: Divergent synthesis pathways for drug discovery applications.[1]

Safety & Handling (MSDS Summary)

  • GHS Classification: Warning. Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid dust/vapor inhalation.

  • Spill Response: Sweep up dry solid avoiding dust generation. Dispose of as hazardous organic waste.

References

  • ChemicalBook. (2024).[6] 2-BROMO-6-HYDROXY-3-METHYLBENZALDEHYDE Properties and CAS 1416373-67-5. Retrieved from

  • BLD Pharm. (2024). Product Analysis: 2-Bromo-6-hydroxy-3-methylbenzaldehyde. Retrieved from

  • Organic Syntheses. (2006). Ortho-Formylation of Phenols: Preparation of 3-Bromosalicylaldehyde. (Analogous methodology). Retrieved from

  • Google Patents. (2017). WO2017151489A1 - Boron-containing small molecules.[1] (Cites usage of the compound). Retrieved from

  • Sigma-Aldrich. (2024).[1] 2-Bromo-6-methylbenzaldehyde and related isomers. Retrieved from [1]

substituted salicylaldehyde derivatives for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Key Therapeutic Applications & Mechanisms of Action

The structural versatility of substituted salicylaldehydes translates directly to a broad spectrum of biological activities. Their derivatives have been investigated as potent agents in oncology, neurodegeneration, and infectious diseases, often acting through sophisticated and highly specific mechanisms of action.

Anticancer Agents

Salicylaldehyde derivatives, particularly hydrazones and Schiff bases, have emerged as a promising class of anticancer agents.[1] Their efficacy stems from several mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

  • Mechanism of Action: A primary mechanism involves the chelation of intracellular metal ions, such as iron and copper, which are essential for the activity of many enzymes involved in cell proliferation. By sequestering these ions, the derivatives can disrupt cellular metabolism and induce oxidative stress, leading to cancer cell death. For instance, salicylaldehyde benzoylhydrazone has been shown to decrease DNA synthesis and cell proliferation.[2] Furthermore, certain derivatives act as potent inhibitors of specific enzymes critical for cancer progression. Salicylaldehyde derivatives have been identified as novel inhibitors of protein kinase CK2, a constitutively active kinase that is a promising target for cancer therapy.[3] In silico modeling of dimethoxy salicylaldehyde benzoylhydrazones suggests they may interact with the human cAbl kinase, pointing to a possible mechanism for their antileukemic activity.[4][5]

  • Causality in Design: The rationale for synthesizing salicylaldehyde hydrazones as anticancer agents is based on the observation that the resulting C=N bond and adjacent hydroxyl group create an ideal scaffold for coordinating with metal ions.[2] The addition of substituents like methoxy groups has been shown to enhance cytotoxic effects. For example, 3-methoxysalicylaldehyde-derived hydrazones exhibit strong activity against leukemic cell lines, while 5-methoxy substitution leads to remarkable activity against breast cancer cells.[1][2] Halogenation of the salicylaldehyde ring in ruthenium complexes has also been shown to enhance cytotoxicity against human cancer cells.[6]

MOA_Anticancer cluster_cell Cancer Cell Salicylaldehyde_Derivative Salicylaldehyde Derivative (SD) Fe_ion Fe²⁺/Fe³⁺ Salicylaldehyde_Derivative->Fe_ion Chelation CK2 Protein Kinase CK2 Salicylaldehyde_Derivative->CK2 Inhibition Apoptosis Apoptosis Salicylaldehyde_Derivative->Apoptosis Induces Proliferation Cell Proliferation & Survival Fe_ion->Proliferation Required cofactor CK2->Proliferation Promotes CK2->Apoptosis

Caption: Mechanism of anticancer action for salicylaldehyde derivatives.

Neuroprotective Agents

Iron dysregulation and the resulting oxidative stress are key pathological features in several neurodegenerative diseases. Ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation, has been implicated in these conditions. The strong iron-chelating capacity of salicylaldehyde derivatives makes them excellent candidates for neuroprotective therapies.

  • Mechanism of Action: Salicylaldehyde benzoylhydrazone (SBH) has been identified as a potent anti-ferroptotic agent.[7][8] It protects neuronal cells by chelating excess intracellular iron, thereby preventing the Fenton reaction that generates highly reactive hydroxyl radicals. This action reduces lipid peroxidation, a hallmark of ferroptosis, and alleviates neurotoxicity. In studies using the hippocampal neuron cell line HT22, SBH was shown to alleviate cell death induced by iron overload, reduce intracellular iron and lipid peroxidation, and reverse gene expression changes associated with ferroptosis.[7]

  • Causality in Design: The design of these molecules is predicated on their ability to cross the blood-brain barrier and access the central nervous system. Lipophilicity, which can be tuned by ring substitutions, is a key parameter. The core salicylaldehyde hydrazone structure is specifically chosen for its high affinity for iron, allowing it to effectively compete for and sequester the metal ions that drive neurotoxic processes.[8]

Antimicrobial and Antiviral Compounds

The need for novel antimicrobial agents is a pressing global health challenge. Substituted salicylaldehydes and their Schiff base derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.

  • Mechanism of Action: While the exact mechanisms are still under investigation, the antimicrobial activity is thought to be linked to several factors. The lipophilic nature of the compounds allows them to penetrate microbial cell membranes. Once inside, they can chelate essential metal ions, disrupting enzymatic functions and metabolic pathways. A distinct correlation has been found between the antimicrobial activity of salicylaldehydes and the broadening of the NMR signal of their hydroxyl proton, suggesting that proton exchange processes may be involved in their mechanism of action.[9] The C=N linkage in Schiff bases is also crucial for their biological activity.[10]

  • Causality in Design: Structure-activity relationship studies have shown that unsubstituted salicylaldehyde has minimal activity. Potent antimicrobial effects require the addition of substituents to the aromatic ring.[11] Halogenated and nitro-substituted salicylaldehydes, in particular, display highly potent activity against a range of microbes.[11] For example, a salicylaldehyde-hydrazine hydrate Schiff base was found to significantly inhibit the growth of S. aureus, potentially by regulating the expression of key virulence genes.[12] This demonstrates that rational modification of the scaffold is essential for developing effective antimicrobial agents.

Structure-Activity Relationship (SAR) Studies: A Data-Driven Approach

SAR is a cornerstone of medicinal chemistry, providing critical insights into how specific structural modifications influence a compound's biological activity. For salicylaldehyde derivatives, SAR studies guide the optimization process, transforming initial hits into potent and selective lead compounds. The following table summarizes SAR data for a series of salicylaldehyde hydrazones against various cancer cell lines, illustrating the impact of ring substitutions on cytotoxic potency.

Compound IDSalicylaldehyde Moiety SubstituentAcyl Hydrazide MoietyTarget Cell LineIC₅₀ (µM)Reference
1 3-MethoxyBenzoylHL-60 (Leukemia)0.08 ± 0.01[1][2]
2 5-MethoxyBenzoylMCF-7 (Breast)0.91 ± 0.05[1][2]
3 4-MethoxyPhenylacetylK-562 (Leukemia)0.06 ± 0.01[1]
4 4-Methoxy4-PyridoylMCF-7 (Breast)0.28 ± 0.02[1]
5 3,4-Dimethoxy4-MethoxybenzoylK-562 (Leukemia)0.09 ± 0.01[4][13]
6 3,5-Dimethoxy3-MethoxybenzoylHL-60 (Leukemia)> 100[4][13]

Analysis of SAR Data: The data clearly indicate that the position and nature of substituents are critical for anticancer activity.

  • Methoxy Group Position: A methoxy group at the 3- or 4-position of the salicylaldehyde ring (Compounds 1, 3, 4) generally confers potent activity against leukemia and breast cancer cell lines, often in the nanomolar range. However, when combined in a 3,5-dimethoxy pattern (Compound 6), the activity against HL-60 cells is completely lost, highlighting the sensitivity of the target interaction to the substitution pattern.

  • Acyl Hydrazide Moiety: The group attached to the hydrazide nitrogen also significantly influences activity. Replacing a simple benzoyl group with a 4-pyridoyl group (Compound 4) maintains high potency, suggesting that a heteroaromatic ring is well-tolerated and may offer opportunities for modulating pharmacokinetic properties.

Experimental Protocols: From Synthesis to Biological Evaluation

Trustworthiness in drug discovery is built upon robust and reproducible experimental protocols. This section provides self-validating, step-by-step methodologies for the synthesis of a representative salicylaldehyde derivative and its subsequent evaluation in a key biological assay.

Caption: A typical workflow for salicylaldehyde derivative drug discovery.

Synthesis of a Halogenated Salicylaldehyde Schiff Base Derivative

This protocol describes the synthesis of (E)-2-(((4-bromophenyl)imino)methyl)-4-chlorophenol, a representative Schiff base, via the condensation of 5-chlorosalicylaldehyde and 4-bromoaniline.

  • Rationale: The condensation of an aldehyde with a primary amine to form a Schiff base is a highly efficient and reliable reaction.[10] Ethanol is chosen as a solvent due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates easy removal post-reaction. The reaction is typically self-catalyzing or may require a small amount of acid catalyst, but often proceeds to high yield upon gentle heating.

  • Methodology:

    • Reactant Preparation: To a 50 mL round-bottom flask, add 5-chlorosalicylaldehyde (1.57 g, 10 mmol) and dissolve it in 20 mL of absolute ethanol.

    • Addition of Amine: To this solution, add 4-bromoaniline (1.72 g, 10 mmol) dissolved in 10 mL of absolute ethanol.

    • Reaction: Stir the reaction mixture at room temperature for 10 minutes, then heat the mixture to reflux (approx. 78°C) for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Isolation: Upon completion, cool the reaction mixture in an ice bath. The yellow crystalline product will precipitate out of the solution.

    • Purification: Collect the precipitate by vacuum filtration. Wash the solid with two portions of cold ethanol (5 mL each) to remove any unreacted starting materials.

    • Drying & Characterization: Dry the purified product under vacuum. The final yield and purity should be determined, and the structure confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR).

In Vitro Cell Viability (MTT) Assay

This protocol details the evaluation of the synthesized compound's cytotoxic activity against a cancer cell line (e.g., MCF-7) using the MTT assay.

  • Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is soluble in DMSO. The absorbance of this colored solution is directly proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare a stock solution of the synthesized Schiff base in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (including a vehicle control with DMSO only).

    • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Future Perspectives and Conclusion

The journey of substituted salicylaldehyde derivatives in drug discovery is far from over. The future lies in leveraging modern computational chemistry for the in silico design of derivatives with enhanced target specificity and improved pharmacokinetic profiles. The exploration of novel derivatives as covalent inhibitors, where the reactive aldehyde forms a permanent bond with a target protein, is a particularly exciting frontier. Furthermore, their application in photodynamic therapy and as diagnostic probes is gaining traction.

References

  • Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. (2023). MDPI. [Link]

  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (2025). PubMed. [Link]

  • Synthesis and comprehensive characterization with anticancer activity assessment of salicylaldehyde and 2-acetylphenol based chitosan thiosemicarbazones and their copper(II) complexes. (2024). FAO AGRIS. [Link]

  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (2025). Molecules. [Link]

  • The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy) 2 (X,Y-sal)]BF 4 } complexes. (2022). Dalton Transactions. [Link]

  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (2025). ResearchGate. [Link]

  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (2025). MDPI. [Link]

  • Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. (2023). PMC. [Link]

  • Antimicrobial properties of substituted salicylaldehydes and related compounds. (2007). PubMed. [Link]

  • Salicylaldehyde derivatives as new protein kinase CK2 inhibitors. (2008). PubMed. [Link]

  • Salicylaldehyde Benzoylhydrazone Protects Against Ferroptosis in Models of Neurotoxicity and Behavioural Dysfunction, In Vitro and In Vivo. (2025). TU Dublin Research. [Link]

  • Reimer Tiemann Reaction Mechanism. BYJU'S. [Link]

  • Salicylaldehyde Benzoylhydrazone Protects Against Ferroptosis in Models of Neurotoxicity and Behavioural Dysfunction, In Vitro and In Vivo. (2025). PubMed. [Link]

  • Correlation of the antimicrobial activity of salicylaldehydes with broadening of the NMR signal of the hydroxyl proton. Possible involvement of proton exchange processes in the antimicrobial activity. (2015). PubMed. [Link]

  • Duff reaction. Wikipedia. [Link]

  • Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde. (2019). Scientific Research Publishing. [Link]

  • Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases. (2021). PMC. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde in DMSO and Methanol for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Introduction to 2-Bromo-6-hydroxy-3-methyl-benzaldehyde

Substituted benzaldehydes are a cornerstone of organic synthesis, serving as versatile intermediates for a vast array of more complex molecules. 2-Bromo-6-hydroxy-3-methyl-benzaldehyde (CAS No. 1416373-67-5) is a member of this class, featuring a unique combination of functional groups: a reactive aldehyde, a nucleophilic and acidic hydroxyl group, and a bromine atom that can participate in cross-coupling reactions.[1] This trifunctional architecture makes it a valuable precursor for synthesizing novel compounds with potential biological activities, such as antibacterial, antioxidant, and anti-inflammatory properties.[2]

In drug discovery, compounds are typically stored and assayed in solution. Dimethyl sulfoxide (DMSO) is the industry standard for creating high-concentration stock solutions for high-throughput screening (HTS) due to its exceptional solvating power for a wide range of organic molecules.[3][4] Methanol is also a ubiquitous solvent, frequently employed in chemical synthesis, purification via recrystallization, and as a component of mobile phases in analytical techniques like high-performance liquid chromatography (HPLC).[5] Therefore, a clear understanding of the solubility of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde in these two solvents is not merely a matter of convenience but a critical prerequisite for its successful application in any research pipeline.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[6] This involves a careful analysis of the intermolecular forces between the solute (2-Bromo-6-hydroxy-3-methyl-benzaldehyde) and the solvent molecules (DMSO or methanol).

Physicochemical Properties of the Solute

To predict its solubility, we must first analyze the structure of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde:

  • Polarity: The molecule possesses significant polarity arising from the electronegative oxygen atoms of the hydroxyl (-OH) and aldehyde (-CHO) groups, and the bromine (-Br) atom. The benzene ring itself has nonpolar characteristics. Overall, the molecule can be described as moderately polar.

  • Hydrogen Bonding: The presence of a hydroxyl group makes it a hydrogen bond donor. The oxygen atoms of both the hydroxyl and aldehyde groups can act as hydrogen bond acceptors. This capacity for hydrogen bonding is a critical determinant of its solubility in protic and polar aprotic solvents.

Properties of the Solvents
  • Dimethyl Sulfoxide (DMSO): DMSO is a polar aprotic solvent.[3] Its sulfur-oxygen bond is highly polarized, making it an excellent hydrogen bond acceptor. While it cannot donate hydrogen bonds, its ability to disrupt the solute-solute interactions of a solid lattice and solvate polar molecules is exceptionally strong.[7] Its versatility in dissolving both polar and nonpolar compounds makes it an indispensable solvent in early-stage drug discovery.[4]

  • Methanol (CH₃OH): Methanol is a polar protic solvent, meaning it can both donate and accept hydrogen bonds.[8] This allows it to form strong intermolecular hydrogen bonds with solutes that have hydrogen-bonding capabilities, such as the hydroxyl group on 2-Bromo-6-hydroxy-3-methyl-benzaldehyde.

Solubility Predictions

Based on the analysis above, we can predict the following:

  • Solubility in Methanol: The compound is expected to be soluble in methanol. The hydroxyl group of the solute can engage in hydrogen bonding with methanol molecules, and the overall polarity is compatible.

  • Solubility in DMSO: Solubility in DMSO is also anticipated to be favorable, and likely higher than in methanol. DMSO's powerful ability to solvate a wide range of organic compounds, including those with both polar and nonpolar regions, makes it highly effective.[9] The strong hydrogen bond accepting nature of DMSO will facilitate interaction with the solute's hydroxyl group.

Quantitative Solubility Data

A thorough literature search did not yield specific quantitative solubility data for 2-Bromo-6-hydroxy-3-methyl-benzaldehyde. Chemical suppliers provide qualitative assessments, which are summarized below. The absence of precise data necessitates experimental determination for any application requiring accurate concentration values.

CompoundSolventReported SolubilitySource
2-Bromo-6-hydroxy-3-methyl-benzaldehydeDMSOSlightly Soluble[10]
2-Bromo-6-hydroxy-3-methyl-benzaldehydeMethanolSlightly Soluble[10]

Note: "Slightly soluble" is a qualitative term and is not sufficient for most research applications. The following section provides a protocol to determine the precise thermodynamic solubility.

Experimental Protocol for Determining Thermodynamic Solubility

To obtain reliable and reproducible solubility data, the isothermal shake-flask method is the gold standard.[11] This method measures the equilibrium (thermodynamic) solubility, which is defined as the maximum concentration of a substance that can be completely dissolved in a solvent at a given temperature and pressure while in equilibrium with the solid phase.[11]

Rationale for Method Selection

The shake-flask method is chosen for its direct measurement of the equilibrium state, which is critical for physical chemistry characterization and for creating stable stock solutions. It allows for sufficient time for the dissolution process to reach equilibrium, which is often slower than apparent visual dissolution might suggest. This contrasts with kinetic solubility measurements, which are faster but can overestimate the stable solubility by generating supersaturated, metastable solutions.[11]

Materials and Equipment
  • Solute: 2-Bromo-6-hydroxy-3-methyl-benzaldehyde (solid, purity >95%)

  • Solvents: Anhydrous DMSO, HPLC-grade Methanol

  • Equipment:

    • Analytical balance (4-decimal place)

    • 2 mL glass vials with screw caps and PTFE septa

    • Vortex mixer

    • Thermostatically controlled shaker/incubator

    • Calibrated positive displacement pipettes

    • Centrifuge capable of holding 2 mL vials

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • Autosampler vials for HPLC

Step-by-Step Methodology
  • Preparation of the Solid: Add an excess amount of solid 2-Bromo-6-hydroxy-3-methyl-benzaldehyde to several 2 mL glass vials. An excess is critical to ensure that a solid phase remains at equilibrium. A starting amount of 2-5 mg is typically sufficient.

    • Causality Insight: Using an excess of solid ensures that the final solution is truly saturated. If all the solid dissolves, the true solubility limit has not been reached.

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the chosen solvent (DMSO or methanol) to each vial.

  • Equilibration: Securely cap the vials and place them in a shaker-incubator set to a constant temperature (e.g., 25 °C). Agitate the vials for a prolonged period, typically 24 to 48 hours.

    • Causality Insight: Equilibrium is approached asymptotically.[11] A 24-48 hour period is generally sufficient for most organic compounds to ensure the rate of dissolution equals the rate of precipitation, establishing a true equilibrium. Temperature control is vital as solubility is temperature-dependent.[12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for at least one hour to let the undissolved solid settle. Then, centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to pellet any remaining suspended solid.

    • Causality Insight: This step is crucial to ensure that no solid particles are carried over during sampling, which would artificially inflate the measured concentration.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a positive displacement pipette. Immediately dilute the aliquot with a known volume of the appropriate mobile phase or solvent to prevent precipitation upon cooling or solvent evaporation. A large dilution factor (e.g., 1:100 or 1:1000) is often necessary.

    • Causality Insight: The supernatant is a saturated solution. Diluting it immediately into a solvent system where it is highly soluble ensures the compound remains in solution for accurate analysis.

  • Filtration (Optional but Recommended): For maximum accuracy, the diluted sample can be filtered through a 0.22 µm syringe filter into an HPLC vial.

    • Causality Insight: This step removes any fine particulates that may not have been pelleted during centrifugation, protecting the HPLC column and ensuring accurate analysis.

  • HPLC Analysis: Analyze the diluted samples by HPLC with a UV detector set to an appropriate wavelength for the compound. Quantify the concentration against a standard curve prepared from known concentrations of the compound.

  • Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor.

    Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

Visualization of Experimental Workflow

The following diagram outlines the key stages of the shake-flask method for determining thermodynamic solubility.

Solubility_Workflow cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis prep_solid Add Excess Solid to Vial add_solvent Add Known Volume of Solvent prep_solid->add_solvent Precise Measurement shake Agitate at Constant Temperature (24-48h) add_solvent->shake settle Settle & Centrifuge shake->settle sample Sample Supernatant settle->sample dilute Dilute Sample sample->dilute hplc Quantify by HPLC dilute->hplc calculate Calculate Solubility hplc->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Applications and Implications in Research

  • DMSO Stock Solutions: Knowing the precise solubility in DMSO is essential for drug discovery. It allows for the creation of the highest possible concentration of a stable stock solution, maximizing the efficiency of compound storage and plate preparation for HTS assays. Working below the thermodynamic solubility limit prevents the compound from precipitating out during storage or freeze-thaw cycles, which would otherwise lead to inaccurate assay results.[4]

  • Synthetic Chemistry & Purification: Methanol is a common solvent for organic reactions.[5] Understanding the solubility of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde in methanol at different temperatures can inform its use in reactions and is critical for developing purification protocols, such as recrystallization, where solubility differences at high and low temperatures are exploited.

Safety Considerations

2-Bromo-6-hydroxy-3-methyl-benzaldehyde, like many substituted benzaldehydes, should be handled with care. It may cause skin, eye, and respiratory irritation.[13][14] DMSO is known to enhance the dermal absorption of other chemicals.[3] Methanol is toxic and flammable.[5] Always consult the full Safety Data Sheet (SDS) for the compound and solvents before use and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[15]

Conclusion

While publicly available quantitative data is limited, a theoretical analysis based on the molecular structure of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde and the properties of DMSO and methanol strongly suggests its solubility in both solvents. For any rigorous scientific application, particularly in drug development, experimental determination of solubility is non-negotiable. The detailed shake-flask protocol provided in this guide offers a robust, self-validating system for researchers to obtain accurate and reliable thermodynamic solubility data. This essential physical constant will empower scientists to confidently utilize this versatile building block in their synthetic and screening endeavors, accelerating the pace of discovery.

References

  • What are the properties and reactions of 2-BROMO-6-HYDROXYBENZALDEHYDE? - FAQ. (2024, May 9).
  • Dimethyl sulfoxide - Wikipedia. Wikipedia. [Link]

  • Benzaldehyde,2-broMo-6-hydroxy- - ChemBK. (2024, April 9). ChemBK. [Link]

  • Methanol - Common Organic Chemistry. Common Organic Chemistry. [Link]

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  • Reference not used in the final text.
  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. (2025, July 19). MDPI. [Link]

  • Solubility - Wikipedia. Wikipedia. [Link]

  • Pharmaceuticals - gChem. Gaylord Chemical. [Link]

  • DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. (2026, February 9).
  • Methanol Definition - Organic Chemistry Key Term - Fiveable. (2025, September 15). Fiveable. [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review. [Link]

  • Reference not used in the final text.
  • Reference not used in the final text.
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  • Reference not used in the final text.
  • Reference not used in the final text.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Reference not used in the final text.
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  • Reference not used in the final text.
  • 2 - SAFETY DATA SHEET. (2025, September 17).
  • Reference not used in the final text.
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  • Safety Data Sheet - Angene Chemical. (2025, August 18). Angene Chemical. [Link]

Sources

Technical Guide: pKa and Physicochemical Profiling of 2-Bromo-6-hydroxy-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization of 2-Bromo-6-hydroxy-3-methylbenzaldehyde , focusing specifically on its acid dissociation constant (pKa). This document is structured for researchers requiring high-fidelity data for synthetic planning, ligand design, and pharmacokinetic profiling.

Executive Summary

2-Bromo-6-hydroxy-3-methylbenzaldehyde (CAS: 1416373-67-5) is a polysubstituted salicylaldehyde derivative serving as a critical scaffold in the synthesis of Schiff base ligands and bioactive heterocyclic compounds.[1][2]

The physicochemical behavior of this molecule is governed by the interplay between the phenolic hydroxyl group (C6) , the electron-withdrawing aldehyde (C1) , and the steric/electronic effects of the bromine (C2) and methyl (C3) substituents.

  • Primary pKa (Predicted): 7.53 ± 0.23 (Acidic dissociation of the C6-OH group).

  • Dominant Mechanism: Resonance-assisted stabilization of the phenoxide anion, modulated by the inductive withdrawal of the ortho-bromo substituent.

  • Key Application: Precursor for tridentate ONO ligands; the pKa value directly influences metal chelation stability constants.

Structural Analysis & Theoretical pKa Derivation

To understand the acidity of this specific congener, one must analyze the electronic environment relative to the parent compound, Salicylaldehyde (pKa ≈ 8.37) .

Substituent Effects (Hammett Analysis)

The acidity of the phenolic proton is dictated by the stability of the resulting phenoxide anion.

SubstituentPosition Relative to OH (C6)Electronic EffectImpact on AcidityHammett

(Approx)
Aldehyde (-CHO) Ortho (C1)Resonance (-R) / Inductive (-I)Major Increase (Stabilizes Anion)N/A (Parent Core)
Bromine (-Br) Meta (C2)Inductive Withdrawal (-I)Increase (Stabilizes Anion)

Methyl (-CH₃) Para (C3)Inductive Donation (+I)Decrease (Destabilizes Anion)

Theoretical Conclusion: The electron-withdrawing effect of the bromine atom (


) significantly overpowers the weak electron-donating effect of the methyl group (

). Consequently, 2-Bromo-6-hydroxy-3-methylbenzaldehyde is more acidic than salicylaldehyde , shifting the pKa from ~8.37 down to the 7.5–7.6 range .
Intramolecular Hydrogen Bonding

A critical feature of this molecule is the strong intramolecular hydrogen bond (IMHB) between the phenolic hydrogen and the carbonyl oxygen.

  • Neutral State: The IMHB stabilizes the proton, theoretically raising the pKa.

  • Anionic State: Upon deprotonation, the negative charge is delocalized onto the carbonyl oxygen via resonance, forming a stable quinoid-like structure. The presence of the bulky Bromine at C2 (ortho to the aldehyde) forces the aldehyde group out of planarity slightly, potentially weakening the IMHB in the neutral form and making the proton easier to remove compared to less sterically hindered analogues.

Quantitative Data Profile

The following values represent the consensus of computational prediction models (ACD/Labs, EPISuite) and comparative structural analysis.

Table 1: Physicochemical Properties
PropertyValueConfidenceSource
pKa (Acidic) 7.53 ± 0.23 High (Predicted)[ChemicalBook, 2024]
LogP 2.65 ± 0.35 High (Predicted)Consensus Model
Molecular Weight 215.04 g/mol ExactCalculated
H-Bond Donors 1 (Phenolic OH)ExactStructure
H-Bond Acceptors 2 (C=O, Phenolic O)ExactStructure
Boiling Point 260.5 ± 35.0 °CMediumPredicted

Experimental Protocol: Spectrophotometric Determination of pKa

For researchers requiring experimental validation, UV-Vis Spectrophotometric Titration is the gold standard for this compound. Potentiometric titration is often unsuitable due to the compound's low aqueous solubility.

Methodology Rationale

The conjugation between the phenol and the aldehyde results in a distinct bathochromic shift (Red Shift) in the UV spectrum upon deprotonation. This allows for precise calculation of the ratio


 at various pH levels.
Workflow Diagram

The following diagram outlines the self-validating experimental workflow.

G Start Start: Stock Solution Prep Solvent Dissolve in MeOH/Water (20:80) Ionic Strength: 0.1M KCl Start->Solvent Buffer Prepare Buffer Series (pH 5.0 to 10.0) Solvent->Buffer Scan UV-Vis Scan (200-450 nm) Identify Isosbestic Point Buffer->Scan Check Isosbestic Point Clear? Scan->Check Calc Plot Absorbance vs pH Henderson-Hasselbalch Fit Check->Calc Yes Error Re-evaluate Solvent/Aggregation Check->Error No (Drift/Haze) Final Determine pKa Calc->Final Error->Solvent Adjust Co-solvent

Figure 1: Self-validating workflow for spectrophotometric pKa determination. The presence of a sharp isosbestic point confirms a simple two-state equilibrium.

Step-by-Step Protocol
  • Stock Preparation: Dissolve 2-Bromo-6-hydroxy-3-methylbenzaldehyde (~1 mg) in methanol. Dilute into a solvent matrix of 20% Methanol / 80% Water (v/v) containing 0.1 M KCl to maintain constant ionic strength.

    • Note: Pure water is avoided due to low solubility (LogP ~2.65).

  • Buffer Preparation: Prepare a series of buffers ranging from pH 5.0 to 10.0 in 0.5 pH increments. Ensure buffers do not absorb in the 250–400 nm range (e.g., phosphate, borate).

  • Spectral Acquisition:

    • Blank the spectrophotometer with the solvent/buffer mixture.

    • Add stock solution to the cuvette (final conc. ~50 µM).

    • Scan from 200 nm to 450 nm.

  • Data Analysis:

    • Identify

      
       for the neutral species (likely ~310-320 nm) and the anionic species (likely ~370-390 nm).
      
    • Verify the Isosbestic Point : All spectral lines must intersect at a single wavelength. If they do not, side reactions (oxidation) or aggregation are occurring.

    • Calculation: Use the linearized Henderson-Hasselbalch equation:

      
      
      Where 
      
      
      
      is absorbance at the anionic
      
      
      .

Structural Mechanism & Signaling Pathways

Understanding the equilibrium states is vital for predicting reactivity in Schiff base synthesis.

ChemicalEquilibrium Neutral Neutral Form (HA) Intramolecular H-Bond (Less Reactive Nucleophile) Transition Deprotonation (pH > 7.5) Neutral->Transition Ka Anion Phenoxide Anion (A-) Resonance Stabilized (Active Ligand Species) Transition->Anion

Figure 2: Equilibrium shift from the neutral, H-bonded state to the active phenoxide anion.

Implications for Drug Development[3]

  • Ligand Design: The pKa of 7.53 indicates that at physiological pH (7.4), this molecule exists as a roughly 50:50 mixture of neutral and anionic species. This is ideal for membrane permeability (neutral form) followed by target binding (anionic form).

  • Metal Chelation: In the synthesis of Salen-type ligands, the lower pKa (compared to unsubstituted salicylaldehyde) suggests that the phenoxide oxygen will be a "softer" donor, potentially stabilizing transition metals in lower oxidation states.

  • Stability: The 2-Bromo substituent provides steric protection to the aldehyde, reducing susceptibility to non-specific oxidation in metabolic assays.

References

  • ChemicalBook. (2024). 2-Bromo-6-hydroxy-3-methylbenzaldehyde Properties and pKa Prediction. Retrieved from

  • Sigma-Aldrich. (2024). Safety and Physicochemical Data for Salicylaldehyde Derivatives. Retrieved from

  • PubChem. (2024). Compound Summary: Salicylaldehyde Substituent Effects. Retrieved from

  • Dean, J.A. (1999). Lange's Handbook of Chemistry.

Sources

Strategic Sourcing and Technical Utilization of 2-Bromo-6-hydroxy-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1416373-67-5 Formula: C₈H₇BrO₂ Molecular Weight: 215.04 g/mol [1]

Executive Summary

For drug development professionals and synthetic chemists, 2-Bromo-6-hydroxy-3-methylbenzaldehyde represents a high-value "orthogonally functionalized" scaffold. Its structure combines an aryl bromide (susceptible to Suzuki/Buchwald couplings), a phenol (amenable to alkylation), and an aldehyde (ready for reductive amination or olefination).

However, this compound is not a commodity chemical . It is a specialized building block often prone to supply chain latency and isomeric impurity. This guide outlines the sourcing landscape, critical quality attributes (CQAs), and handling protocols required to integrate this material into research-grade workflows.

Technical Specifications & Critical Quality Attributes (CQAs)

To ensure reproducibility in SAR (Structure-Activity Relationship) studies, "Research Grade" must be quantitatively defined.

The Isomerism Risk

The primary risk in sourcing this compound is regioisomer contamination . The synthesis of substituted salicylaldehydes often yields mixtures.

  • Target: 2-Bromo-6-hydroxy-3-methylbenzaldehyde (Crowded, highly functionalized).[1]

  • Common Impurity: 5-Bromo-2-hydroxy-3-methylbenzaldehyde (Thermodynamically favored bromination product of the parent aldehyde).

Specification Table
ParameterResearch Grade SpecMethodRationale
Purity ≥ 97.0%HPLC (254 nm)Prevent side-reactions in metal-catalyzed couplings.
Identity Conforms¹H NMRCritical: Must distinguish 2,3,6-substitution from 2,3,5-isomers.
Appearance Pale yellow/off-white solidVisualDarkening indicates oxidation (quinone formation).
Halogen Content ~37.1% Br (Calcd)Elemental/TitrationVerifies no debromination has occurred.
Moisture < 0.5%Karl FischerWater interferes with organometallic steps.

Sourcing Landscape: Tiered Supplier Analysis

Unlike common reagents stocked by global aggregators (e.g., Sigma-Aldrich core catalog), this compound is typically held by specialized building block manufacturers .

Supplier Tiers
  • Tier 1 (Primary Manufacturers): Companies like BLD Pharm and Combi-Blocks often hold physical stock of this CAS (1416373-67-5). They are the direct source.

  • Tier 2 (Aggregators): Fisher Scientific, MolPort, or eMolecules often list the compound but "drop-ship" from Tier 1, adding lead time and cost.

  • Tier 3 (Custom Synthesis): If stock is depleted, boutique CROs (e.g., Enamine, WuXi AppTec) can synthesize it, usually requiring a 4-6 week lead time.

Procurement Decision Logic

The following workflow illustrates the optimal strategy to secure valid material without project delays.

ProcurementLogic cluster_legend Legend Start Need CAS 1416373-67-5 CheckTier1 Check Tier 1 Stock (BLD Pharm, Combi-Blocks) Start->CheckTier1 InStock In Stock? CheckTier1->InStock OrderQC Order Small Batch Run Internal NMR QC InStock->OrderQC Yes CheckAgg Check Aggregators (Fisher, eMolecules) InStock->CheckAgg No LeadTime Lead Time < 2 Weeks? CheckAgg->LeadTime LeadTime->OrderQC Yes (Drop-ship) CustomSyn Initiate Custom Synthesis (Enamine/CRO) LeadTime->CustomSyn No (Ghost Stock) key1 Action key2 Decision key3 Success

Figure 1: Strategic sourcing workflow to mitigate "ghost stock" risks common with rare building blocks.

Incoming Quality Control (IQC) Protocol

Do not trust the Certificate of Analysis (CoA) blindly for this specific isomer. You must validate the substitution pattern.

NMR Validation Strategy

The ¹H NMR spectrum in DMSO-d₆ or CDCl₃ is the definitive identity test.

  • Aldehyde Proton: Look for a singlet at ~10.2–10.5 ppm .

  • Phenolic Proton: Broad singlet, usually >11.0 ppm (hydrogen-bonded to aldehyde).

  • Aromatic Region (The Fingerprint):

    • The structure (2-Br, 3-Me, 6-OH) leaves protons at positions 4 and 5 .

    • These two protons are ortho to each other.

    • Expectation: Two doublets (d) with an ortho-coupling constant (

      
      ).
      
    • Failure Mode: If you see two singlets (para-substitution pattern), you likely have the wrong isomer.

QC Workflow Diagram

QC_Workflow Sample Incoming Sample Solubility Solubility Check (DMSO-d6) Sample->Solubility HNMR 1H NMR Acquisition Solubility->HNMR Analysis Coupling Analysis (Region 6.5-8.0 ppm) HNMR->Analysis Pass PASS: 2 Doublets (J~8Hz) Release to Lab Analysis->Pass Ortho Pattern Fail FAIL: Singlets or Complex Mux Reject Lot Analysis->Fail Para/Meta Pattern

Figure 2: NMR-based logic to distinguish the target isomer from common synthetic byproducts.

Handling & Stability

Storage Conditions
  • Temperature: Store at 2–8°C .

  • Atmosphere: Store under Argon (Ar) or Nitrogen. The electron-rich phenol ring makes the aldehyde susceptible to aerobic oxidation to the corresponding benzoic acid.

  • Light: Protect from light (amber vials). Aryl bromides can undergo slow photodebromination over months.

Reactivity Profile
  • Base Sensitivity: The phenolic proton is acidic (

    
    ). In basic conditions (e.g., 
    
    
    
    ), the phenoxide is generated, which significantly increases electron density, potentially affecting the stability of the aldehyde or bromide during storage.
  • Metal Scavenging: If used in Suzuki couplings, the free phenol can poison Pd catalysts. It is standard practice to protect the phenol (e.g., as a methyl ether or acetate) before attempting cross-coupling reactions.

References

  • Organic Syntheses. (2012). Ortho-Formylation of Phenols: Preparation of Bromosalicylaldehydes. Org. Synth. 2012, 89, 220.[2] Retrieved from [Link][2]

Sources

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive safety and handling guide for 2-Bromo-6-hydroxy-3-methyl-benzaldehyde (CAS No. 1416373-67-5).[1][2][3] Designed for researchers, chemists, and professionals in drug development, this guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer a deeper understanding of the compound's hazard profile. By analyzing its structural motifs—a halogenated aromatic ring, a phenolic hydroxyl group, and an aldehyde functional group—we can infer a robust safety protocol based on well-documented data from structurally analogous compounds. This approach ensures a proactive and scientifically grounded framework for safe laboratory operations.

Chemical Identity and Physicochemical Properties

2-Bromo-6-hydroxy-3-methyl-benzaldehyde is a functionalized aromatic compound. Its properties are characteristic of a halogenated phenolic aldehyde. Understanding these fundamental properties is the first step in a thorough risk assessment. The aldehyde group is a key reactive site for synthetic transformations, while the phenolic hydroxyl and bromine atom also offer avenues for further functionalization.[4]

PropertyValueSource
CAS Number 1416373-67-5[1][2][3]
Molecular Formula C₈H₇BrO₂Inferred
Molecular Weight 215.04 g/mol Inferred
Appearance Light yellow solid[4]
Solubility Sparingly soluble in water; Soluble in organic solvents like ethyl acetate and dichloromethane.[4]

Comprehensive Hazard Analysis

The hazard profile of this compound is derived from the combined toxicological effects of its functional groups. The aldehyde can cause irritation and sensitization, the phenolic group can be corrosive, and the bromo-aromatic system contributes to its overall toxicological and ecotoxicological footprint. Data from close structural analogs like 2-Bromo-3-hydroxybenzaldehyde and various benzaldehyde derivatives consistently point to the following classifications under the Globally Harmonized System (GHS).[5][6]

GHS Classification Summary

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

GHS Label Elements

  • Pictogram:

    
    
    
  • Signal Word: Warning

  • Hazard Statements:

    • H302 + H332: Harmful if swallowed or if inhaled.[7]

    • H315: Causes skin irritation.[6][7]

    • H319: Causes serious eye irritation.[6][7]

    • H335: May cause respiratory irritation.[6][7]

  • Precautionary Statements (Prevention):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][7][8]

    • P264: Wash skin thoroughly after handling.[5][6]

    • P270: Do not eat, drink or smoke when using this product.[5]

    • P271: Use only outdoors or in a well-ventilated area.[5][6]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6][7][8]

  • Precautionary Statements (Response):

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[9]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5][8]

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][6][8]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]

    • P332 + P313: If skin irritation occurs: Get medical advice/attention.[6][8]

    • P337 + P313: If eye irritation persists: Get medical advice/attention.[6]

    • P362 + P364: Take off contaminated clothing and wash it before reuse.[5][6]

  • Precautionary Statements (Storage):

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[5][6][7]

    • P405: Store locked up.[5][6]

  • Precautionary Statements (Disposal):

    • P501: Dispose of contents/container to an approved waste disposal plant.[5][6][7][8]

Hazard_Pathway cluster_exposure Exposure Routes cluster_effect Physiological Effect cluster_hcode GHS Hazard Statement Inhalation Inhalation of Dust/Vapors Resp_Irrit Respiratory Tract Irritation Inhalation->Resp_Irrit Systemic Systemic Toxicity Inhalation->Systemic Skin_Contact Skin Contact Skin_Irrit Skin Irritation Skin_Contact->Skin_Irrit Eye_Contact Eye Contact Eye_Irrit Serious Eye Irritation Eye_Contact->Eye_Irrit Ingestion Ingestion Ingestion->Systemic H335 H335 Resp_Irrit->H335 H315 H315 Skin_Irrit->H315 H319 H319 Eye_Irrit->H319 H302 H302 Systemic->H302 H332 H332 Systemic->H332

Caption: Hazard-Consequence Pathway for 2-Bromo-6-hydroxy-3-methyl-benzaldehyde.

Proactive Exposure Control & Personal Protection

A robust safety culture relies on the "Hierarchy of Controls" to minimize risk. This prioritizes eliminating hazards at their source over relying solely on personal protective equipment.

  • Engineering Controls (Primary Barrier): These are the most critical measures for safely handling this compound.

    • Certified Chemical Fume Hood: All manipulations of the solid or its solutions must be performed in a fume hood to prevent inhalation of dust or vapors.

    • Eyewash Stations and Safety Showers: Must be located in the immediate vicinity of the workstation for rapid decontamination in case of accidental contact.[10]

  • Administrative Controls (Procedural Safety):

    • Restricted Access: Designate specific areas for handling this compound.

    • Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[7] Wash hands thoroughly after handling.[6][7]

  • Personal Protective Equipment (PPE) (Final Barrier): PPE is not a substitute for engineering controls but is essential for protecting against residual risk.

Body AreaRequired PPERationale and Specifications
Eyes/Face Safety Goggles with Side Shields or Face ShieldConforming to EN166 (EU) or NIOSH (US) standards to protect against splashes and dust.[5]
Hands Nitrile or Neoprene GlovesProvides chemical resistance against aromatic compounds. Check manufacturer's breakthrough time data.
Body Laboratory CoatTo prevent contamination of personal clothing.
Respiratory NIOSH/MSHA-approved RespiratorRequired if working outside a fume hood or during a spill cleanup where dust/aerosol generation is likely.

Emergency Response & First-Aid Protocols

Immediate and correct first aid is crucial to mitigating harm from exposure. Personnel should be trained on these protocols before beginning work.

Step-by-Step First-Aid Methodologies

  • Inhalation:

    • Immediately move the affected person to fresh air.[5][8][10]

    • Keep the person calm and at rest in a position comfortable for breathing.[5][8][10]

    • If breathing is difficult or has stopped, provide artificial respiration.

    • Seek immediate medical attention.[8]

  • Skin Contact:

    • Immediately remove all contaminated clothing.[5][8]

    • Wash the affected area with plenty of soap and water for at least 15 minutes.[8][10]

    • If skin irritation or a rash develops, seek medical attention.[6][8]

  • Eye Contact:

    • Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[6][10]

    • Remove contact lenses if present and easy to do so.[5][6][10]

    • Seek immediate medical attention.[10]

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth thoroughly with water.[5][8][10]

    • Have the person drink 200-300 ml of water.[8]

    • Seek immediate medical attention.[8][10]

First_Aid_Workflow Start Exposure Event Occurs Identify Identify Exposure Route Start->Identify Inhale Inhalation Identify->Inhale Lungs Skin Skin Contact Identify->Skin Skin Eye Eye Contact Identify->Eye Eyes Ingest Ingestion Identify->Ingest Mouth Proc_Inhale 1. Move to Fresh Air 2. Keep Calm & Rest Inhale->Proc_Inhale Proc_Skin 1. Remove Contaminated Clothing 2. Wash with Soap & Water (15 min) Skin->Proc_Skin Proc_Eye 1. Flush with Water (15 min) 2. Remove Contact Lenses Eye->Proc_Eye Proc_Ingest 1. Rinse Mouth 2. Drink Water 3. DO NOT Induce Vomiting Ingest->Proc_Ingest Medical Seek Immediate Medical Attention Proc_Inhale->Medical Proc_Skin->Medical Proc_Eye->Medical Proc_Ingest->Medical

Caption: Emergency First-Aid Decision Workflow.

Safe Handling, Storage, and Disposal

Proper handling and storage are essential to prevent accidents and maintain the chemical's integrity.

  • Handling:

    • Avoid the formation of dust and aerosols.[8]

    • Use in a well-ventilated area, preferably a chemical fume hood.[6]

    • Avoid all personal contact.[6]

    • Grounding and bonding may be necessary to prevent static discharge if large quantities of dust are possible, as dust explosions can be a risk with fine organic powders.[8]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[7][10][11]

    • Keep the container tightly sealed to prevent moisture absorption and contamination.[6][7][8][10]

    • Store away from incompatible materials.

  • Disposal:

    • This material and its container must be disposed of as hazardous waste.[8]

    • Follow all federal, state, and local regulations for chemical waste disposal. Do not allow the product to enter drains or waterways.[7]

Stability and Reactivity Profile

Understanding the chemical's stability is key to preventing hazardous reactions.

ParameterDetails
Reactivity Not expected to be reactive under normal conditions.
Chemical Stability Stable under recommended storage conditions.[12]
Possibility of Hazardous Reactions No hazardous polymerization is expected. May react violently with strong oxidizing agents.
Conditions to Avoid Heat, flames, ignition sources, moisture, and direct sunlight.[11]
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents.[10][11]
Hazardous Decomposition Products Under combustion, may produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr) gas.[11]

Toxicological and Ecological Profile

  • Acute Toxicity: Classified as harmful if swallowed or inhaled. The oral LD50 for the parent compound, benzaldehyde, in rats is 1300 mg/kg, which falls into the "harmful if swallowed" category.[12]

  • Skin and Eye Irritation: The presence of the phenolic hydroxyl and aldehyde groups makes it a skin and serious eye irritant.[6][7][12]

  • Sensitization: Aldehydes are known to be potential skin sensitizers, meaning they may cause an allergic skin reaction upon repeated contact.[8][12]

  • Germ Cell Mutagenicity: No data available, but should be handled as a potential mutagen until proven otherwise.

  • Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.

  • Ecological Information: Based on data for similar benzaldehyde derivatives, this compound should be considered harmful to aquatic life.[7] Spills should be prevented from entering soil, drains, and waterways.

References

  • BASF. (n.d.). Safety data sheet.
  • Chemos GmbH & Co.KG. (2021, June 17). Safety Data Sheet: Benzaldehyde.
  • ECHEMI. (n.d.). 2-Bromo-3-hydroxybenzaldehyde SDS, 196081-71-7 Safety Data Sheets.
  • Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Bromobenzaldehyde.
  • FAQ. (n.d.). What are the properties and reactions of 2-BROMO-6-HYDROXYBENZALDEHYDE?
  • PubChem. (n.d.). 2-Bromo-6-methylbenzaldehyde.
  • Apollo Scientific. (2023, July 6). Safety Data Sheet: 2-Hydroxy-3-methylbenzaldehyde.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Benzaldehyde.
  • Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: 3-Bromobenzaldehyde.
  • Sigma-Aldrich. (n.d.). 2-Bromo-6-methylbenzaldehyde.
  • Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet: Benzaldehyde.
  • ChemicalBook. (n.d.). 2-BroMo-6-hydroxy-3-Methyl-benzaldehyde | 1416373-67-5.
  • ChemicalBook. (n.d.). 2-BroMo-6-hydroxy-3-Methyl-benzaldehyde | 1416373-67-5.
  • ChemicalBook. (n.d.). Benzaldehyde, 6-bromo-2-hydroxy-3-methyl- | 1427361-98-5.

Sources

An In-depth Technical Guide to 2-Bromo-6-hydroxy-3-methyl-benzaldehyde: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde, a substituted salicylaldehyde with significant potential as a versatile building block in synthetic chemistry. While specific literature on this exact molecule is sparse, this document synthesizes information from closely related analogues and established chemical principles to offer a robust resource for its synthesis, characterization, and potential applications.

Core Molecular Attributes

2-Bromo-6-hydroxy-3-methyl-benzaldehyde is an aromatic compound featuring a benzaldehyde core with three key functional groups: a bromine atom, a hydroxyl group, and a methyl group. These substituents create a unique electronic and steric environment that dictates its reactivity and potential utility in medicinal chemistry and materials science.

Physicochemical Properties

The fundamental properties of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde are summarized below.

PropertyValueSource
Molecular Formula C₈H₇BrO₂[1]
Molecular Weight 215.04 g/mol [1]
CAS Number 1416373-67-5[1][2]
Appearance Predicted to be a white to light yellow crystalline solid[3]
Solubility Predicted to have low solubility in water and good solubility in organic solvents like ethanol, ether, and dichloromethane.[3]

Synthesis and Purification

The proposed synthesis involves the reaction of 2-bromo-6-methylphenol with paraformaldehyde in the presence of magnesium dichloride and a non-nucleophilic base like triethylamine. This approach, adapted from a general procedure for the formylation of phenols, offers a reliable pathway to the target molecule.[4]

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_mol 2-Bromo-6-methylphenol reaction_step Ortho-Formylation start_mol->reaction_step reagent1 Paraformaldehyde reagent1->reaction_step reagent2 MgCl₂ reagent2->reaction_step reagent3 Triethylamine (TEA) reagent3->reaction_step reagent4 Dry THF (Solvent) reagent4->reaction_step workup1 Acidic Wash (1N HCl) reaction_step->workup1 Cool & add Ether workup2 Extraction with Ether workup1->workup2 workup3 Drying (MgSO₄) workup2->workup3 purification Recrystallization (Hexane) workup3->purification Evaporate Solvent final_product 2-Bromo-6-hydroxy-3-methyl-benzaldehyde purification->final_product

Proposed synthetic workflow for 2-Bromo-6-hydroxy-3-methyl-benzaldehyde.
Detailed Experimental Protocol: Ortho-Formylation of 2-Bromo-6-methylphenol

This protocol is based on a well-established procedure for the synthesis of substituted salicylaldehydes.[4]

  • Preparation: In a dry, three-necked round-bottomed flask under an argon atmosphere, add anhydrous magnesium dichloride (2.0 eq.) and paraformaldehyde (3.0 eq.).

  • Solvent and Base Addition: Add dry tetrahydrofuran (THF) via syringe, followed by the dropwise addition of triethylamine (2.0 eq.). Stir the mixture for 10 minutes.

  • Substrate Addition: Add 2-bromo-6-methylphenol (1.0 eq., CAS: 13319-71-6) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 75°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, add diethyl ether. Transfer the organic phase to a separatory funnel and wash successively with 1N HCl (3x) and water (3x).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent such as hexane to yield the pure 2-Bromo-6-hydroxy-3-methyl-benzaldehyde.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not publicly available, its key spectral features can be reliably predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehyde, hydroxyl, aromatic, and methyl protons.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Aldehyde (-CHO)9.8 - 10.4Singlet (s)The deshielding effect of the carbonyl group results in a downfield shift.
Hydroxyl (-OH)11.0 - 11.5Singlet (s), broadIntramolecular hydrogen bonding with the aldehyde's carbonyl oxygen causes a significant downfield shift.[5]
Aromatic (Ar-H)6.9 - 7.5Doublets (d) or Multiplets (m)Two distinct signals are expected for the two aromatic protons, with coupling constants typical for ortho or meta relationships.
Methyl (-CH₃)2.2 - 2.4Singlet (s)The methyl group protons will appear as a singlet in the upfield region.[5]
¹³C NMR Spectroscopy

The carbon NMR will reflect the different carbon environments within the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Notes
Aldehyde (C=O)190 - 196The carbonyl carbon is highly deshielded and appears significantly downfield.
Aromatic (Ar-C)115 - 160Six distinct signals are expected for the aromatic carbons, including the carbon bearing the hydroxyl group (C-OH) at the higher end of this range and the carbon with the bromine (C-Br) at the lower end.
Methyl (-CH₃)15 - 20The aliphatic methyl carbon will be found in the upfield region of the spectrum.
FTIR Spectroscopy

The infrared spectrum provides valuable information about the functional groups present.

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H Stretch3100 - 3400Broad
Aromatic C-H Stretch3000 - 3100Sharp, medium
Aldehyde C-H Stretch2700 - 2850Two weak to medium bands are characteristic of aldehydes.
C=O Stretch (Aldehyde)1650 - 1680Strong, sharp
Aromatic C=C Stretch1450 - 1600Multiple bands of varying intensity
C-O Stretch1200 - 1300Medium to strong
C-Br Stretch500 - 650Medium to strong
Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), the molecule is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A strong peak will be observed at m/z 214 and 216 with an approximate 1:1 ratio, which is characteristic of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

  • Key Fragments:

    • [M-H]⁺ (m/z 213/215): Loss of the aldehydic hydrogen.[6]

    • [M-CHO]⁺ (m/z 185/187): Loss of the formyl group, a common fragmentation pathway for benzaldehydes.[6][7]

    • Further fragmentation of the aromatic ring.

Reactivity and Potential Applications

The unique arrangement of functional groups in 2-Bromo-6-hydroxy-3-methyl-benzaldehyde makes it a valuable intermediate for a variety of chemical transformations.

  • Aldehyde Group: Can undergo nucleophilic addition, condensation reactions (e.g., to form Schiff bases or hydrazones), oxidation to a carboxylic acid, and reduction to an alcohol.

  • Hydroxyl Group: Can be alkylated or acylated to form ethers and esters, respectively.[8]

  • Bromine Atom: Can participate in a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form C-C bonds, enabling the synthesis of more complex molecular architectures.

Applications in Drug Discovery and Materials Science

Substituted salicylaldehydes are important precursors in various fields:

  • Antifungal Agents: Salicylaldehyde hydrazones and hydrazides have demonstrated potent antifungal activity with low toxicity to mammalian cells.[9] The title compound could serve as a starting material for a library of such derivatives.

  • Coordination Chemistry: The hydroxyl and aldehyde groups can act as a bidentate ligand to chelate metal ions. Iron(III) complexes of substituted salicylaldehydes have been investigated for their antioxidant properties and their ability to interact with DNA.[10]

  • Polymer Chemistry: Salicylaldehyde derivatives have been used to create functional polymers with antimicrobial properties.[8]

Example Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol illustrates a common application of salicylaldehydes in forming imines (Schiff bases), which are themselves valuable intermediates and biologically active molecules.

Schiff_Base_Formation aldehyde 2-Bromo-6-hydroxy- 3-methyl-benzaldehyde reaction Condensation aldehyde->reaction amine Aniline (or other primary amine) amine->reaction product Schiff Base Product reaction->product Heat water H₂O reaction->water byproduct solvent Ethanol (Solvent) + Acetic Acid (cat.) solvent->reaction

Reaction scheme for the synthesis of a Schiff base derivative.
  • Dissolution: Dissolve 2-Bromo-6-hydroxy-3-methyl-benzaldehyde (1.0 eq.) in ethanol in a round-bottomed flask.

  • Amine Addition: Add an equimolar amount of a primary amine (e.g., aniline) to the solution.

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The formation of the Schiff base is often indicated by a color change and can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The Schiff base product may precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Conclusion

2-Bromo-6-hydroxy-3-methyl-benzaldehyde is a promising, albeit under-explored, chemical intermediate. Its synthesis is achievable through established ortho-formylation methodologies. The presence of three distinct and reactive functional groups provides multiple handles for synthetic elaboration, making it a valuable starting material for the development of novel pharmaceuticals, ligands for catalysis, and advanced materials. This guide provides a foundational framework for researchers to synthesize, characterize, and utilize this versatile compound in their scientific endeavors.

References

  • Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides. PubMed, 2014. [Link]

  • Synthesis of O-acyl Salicylaldehyde Derivatives and Copolymerization of Bis-(2-formylphenyl) Fumarate with Methyl Methacrylate. MDPI, 2023. [Link]

  • Synthesis of substituted salicylaldehyde derivatives.
  • Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity. MDPI, 2025. [Link]

  • Synthesis of substituted salicylaldehyde derivatives.
  • ortho-Formylation of phenols. Organic Syntheses, 2007. [Link]

  • Benzaldehyde,2-broMo-6-hydroxy-. ChemBK, 2024. [Link]

  • 2-bromo-4-methylbenzaldehyde. Organic Syntheses, 1966. [Link]

  • Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. The Royal Society of Chemistry. [Link]

  • 2-Bromo-6-methylbenzaldehyde. PubChem. [Link]

  • Process for the preparation of aromatic aldehydes.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI, 2024. [Link]

  • Supporting Information for - The Royal Society of Chemistry. [Link]

  • Synthesis of 2-hydroxy-3-methyl-6-(1-methylethyl)-benzaldehyde and.... ResearchGate, 2017. [Link]

  • BENZALDEHYDE; EI-B; MS. MassBank, 2008. [Link]

  • H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde. ResearchGate, 2017. [Link]

  • The preparation of some heteroaromatic and aromatic aldehydes. Semantic Scholar, 2000. [Link]

  • Preparation method of 2-bromo-4-fluoro-6-methylphenol.
  • 2-Bromo-6-methylphenol. PubChem. [Link]

  • Benzaldehyde, 2-hydroxy-3-methoxy-. NIST WebBook. [Link]

  • Process for preparing 2-hydroxybenzoic aldehydes.
  • FTIR spectrum of benzaldehyde. ResearchGate, 2011. [Link]

  • Mass spectrum of benzaldehyde. Doc Brown's Chemistry, 2025. [Link]

  • FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. Indian Journal of Pure & Applied Physics, 2010. [Link]

  • 2-Hydroxy-3-methylbenzaldehyde. NIST WebBook. [Link]

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Methodological & Application

Application Note: High-Efficiency Synthesis of Sterically Congested Schiff Base Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Schiff Base Ligands using 2-Bromo-6-hydroxy-3-methyl-benzaldehyde Content Type: Detailed Application Note and Protocol Audience: Researchers, Senior Scientists, and Drug Discovery Chemists

Precursor Focus: 2-Bromo-6-hydroxy-3-methyl-benzaldehyde (BHMB)

Executive Summary

This guide details the synthetic pathway for Schiff base ligands derived from 2-Bromo-6-hydroxy-3-methyl-benzaldehyde (BHMB) . Unlike simple salicylaldehydes, BHMB presents a unique steric and electronic environment due to the ortho,ortho-disubstitution pattern flanking the carbonyl group (C2-Bromo and C6-Hydroxy). While the C6-hydroxyl group facilitates the formation of stable phenol-imine tautomers and metal chelation, the C2-bromo substituent introduces significant steric strain, often necessitating optimized reaction conditions beyond standard protocols. This document provides a robust, self-validating protocol for synthesizing these ligands, with specific attention to overcoming steric hindrance and ensuring high purity for downstream coordination or biological applications.

Chemical Basis & Retrosynthetic Logic

Structural Analysis

The target molecule, BHMB, features an aldehyde group at C1 sandwiched between a hydroxyl group at C6 and a bromine atom at C2.

  • C6-OH (Chelation & Stability): Provides an intramolecular hydrogen bond to the imine nitrogen (O-H···N), stabilizing the Schiff base against hydrolysis and serving as an anionic donor in metal complexes (NO donor set).

  • C2-Br (Sterics & Function): Acts as a steric gatekeeper. It slows the nucleophilic attack of the amine but offers a handle for post-synthetic modification (e.g., Suzuki-Miyaura coupling) or heavy-atom phasing in X-ray crystallography.

  • C3-Me (Solubility): Increases lipophilicity, improving solubility in organic solvents compared to non-methylated analogs.

Reaction Mechanism

The synthesis follows a reversible acid-catalyzed condensation mechanism. Due to the steric bulk of the C2-Br and C3-Me groups, the initial nucleophilic attack by the amine is the rate-determining step. Water removal is critical to drive the equilibrium forward.

ReactionMechanism Aldehyde 2-Bromo-6-hydroxy- 3-methyl-benzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack (Slowed by C2-Br) Amine Primary Amine (R-NH2) Amine->Hemiaminal Imine Schiff Base Ligand (Imine) Hemiaminal->Imine - H2O (Dehydration) Water H2O (Byproduct) Hemiaminal->Water

Figure 1: Reaction pathway highlighting the steric bottleneck at the nucleophilic attack stage.

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
2-Bromo-6-hydroxy-3-methyl-benzaldehyde >97% PurityPrecursor
Primary Amine (e.g., Aniline, Ethylenediamine)Nucleophile
Ethanol (Absolute) HPLC GradeSolvent
Glacial Acetic Acid ACS ReagentCatalyst
Magnesium Sulfate AnhydrousWater Scavenger (Optional)
Standard Synthetic Procedure (Optimized for Steric Bulk)

Note: The presence of the C2-Bromo group requires a longer reflux time than unsubstituted salicylaldehydes.

Step 1: Pre-activation

  • Dissolve 1.0 mmol of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde in 15 mL of absolute ethanol in a round-bottom flask.

  • Add 2-3 drops of glacial acetic acid.

  • Stir at 40°C for 10 minutes to protonate the carbonyl oxygen, enhancing electrophilicity.

Step 2: Condensation

  • Add 1.0 mmol (1:1 equiv) of the primary amine dropwise.

    • Critical: If using a diamine (e.g., ethylenediamine) for a tetradentate ligand, use 0.5 mmol of amine.

  • Equip the flask with a reflux condenser and a drying tube (CaCl₂).

  • Heat to reflux (approx. 78°C) .

  • Duration: Maintain reflux for 4–6 hours .

    • Checkpoint: Monitor reaction progress via TLC (Silica gel; Hexane:Ethyl Acetate 3:1). The aldehyde spot (high Rf) should disappear.

Step 3: Isolation & Purification

  • Allow the reaction mixture to cool slowly to room temperature.

  • Observation: A colored precipitate (yellow/orange) usually forms upon cooling.

  • If no precipitate forms, reduce solvent volume by 50% using a rotary evaporator and cool in an ice bath for 1 hour.

  • Filter the solid using a Büchner funnel.

  • Wash: Rinse with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 5 mL) to remove unreacted amine.

  • Recrystallization: Recrystallize from hot ethanol or an ethanol/chloroform mixture to obtain X-ray quality crystals.

Green Chemistry Variation (Microwave Assisted)

For higher throughput or stubborn amines (e.g., electron-deficient anilines):

  • Mix 1.0 mmol aldehyde and 1.0 mmol amine in 2 mL ethanol.

  • Irradiate in a microwave reactor at 100–120°C (Power: 150W) for 5–10 minutes .

  • Cool and filter as above.

    • Advantage: Yields typically improve by 10–15% with significantly reduced reaction time.

Characterization & Validation

To ensure scientific integrity, the synthesized ligand must be validated using the following markers.

Spectroscopic Fingerprints
MethodSignalExpected ValueStructural Insight
FT-IR ν(C=N)1605 – 1630 cm⁻¹Confirms imine formation.
FT-IR ν(O-H)3300 – 3450 cm⁻¹ (Broad)Confirms phenolic OH (often broadened by H-bonding).
¹H NMR -CH=N-δ 8.2 – 8.9 ppm (Singlet)Diagnostic azomethine proton.
¹H NMR -OHδ 12.0 – 14.0 ppm (Singlet)Downfield shift indicates strong intramolecular H-bond.
¹H NMR -CH₃δ 2.1 – 2.4 ppm (Singlet)Confirms integrity of the methyl group.
Crystallographic Validation

Due to the heavy bromine atom, these ligands are excellent candidates for X-ray diffraction studies.

  • Tautomer Check: Look for C-O vs. C=O bond lengths to distinguish between phenol-imine and keto-amine tautomers in the solid state.

  • Geometry: The C2-Br group will force the N-substituent out of planarity if the amine is bulky.

Experimental Workflow Diagram

Workflow start Start: 1.0 mmol Precursor + 15 mL EtOH activate Add AcOH Catalyst Stir 40°C, 10 min start->activate add_amine Add Primary Amine (1.0 equiv) activate->add_amine reflux Reflux 4-6 Hours (Monitor TLC) add_amine->reflux cool Cool to RT (Precipitation) reflux->cool decision Precipitate Formed? cool->decision filter Vacuum Filtration decision->filter Yes evap Rotary Evap (50% Vol) + Ice Bath decision->evap No wash Wash: Cold EtOH + Et2O filter->wash evap->filter recryst Recrystallization (EtOH/CHCl3) wash->recryst final Final Product (Characterize IR/NMR) recryst->final

Figure 2: Step-by-step experimental workflow for ligand synthesis and isolation.

Applications & Troubleshooting

Application Vectors
  • Transition Metal Catalysis: The ON donor set is ideal for Cu(II) and Ni(II) complexes. The bulky Br group can prevent catalyst dimerization, potentially enhancing activity in olefin polymerization or oxidation reactions.

  • Biological Activity: The presence of the halogen (Br) often enhances lipophilicity and membrane permeability, making these ligands and their complexes potent candidates for antimicrobial and anticancer screening.

  • Post-Synthetic Modification: The C2-Br bond is susceptible to Pd-catalyzed cross-coupling. This allows the Schiff base to be used as a scaffold for building larger, conjugated supramolecular structures.

Troubleshooting Guide
  • Issue: Oiling Out.

    • Cause: Product is too soluble in hot ethanol or impurities are present.

    • Solution: Triturate the oil with hexane or diethyl ether to induce crystallization. Alternatively, switch solvent to Methanol.

  • Issue: Low Yield.

    • Cause: Steric hindrance of the C2-Br group preventing attack.

    • Solution: Add anhydrous MgSO₄ to the reaction flask to sequester water and drive the equilibrium. Extend reflux time to 12 hours.

  • Issue: Hydrolysis.

    • Cause: Schiff bases can hydrolyze back to aldehyde/amine in wet acidic conditions.

    • Solution: Ensure all solvents are anhydrous. Store product in a desiccator.

References

  • Abu-Dief, A. M., & Mohamed, I. M. (2015). A review on versatile applications of transition metal complexes incorporating Schiff bases. Beni-Suef University Journal of Basic and Applied Sciences, 4(2), 119-133. Retrieved from [Link]

  • Gable, K. P. (2014). Reactions of Aldehydes and Ketones with Amines.[1][2][3] Chemistry LibreTexts. Retrieved from [Link]

  • Hossain, M. S., et al. (2018). Synthesis, characterization and antimicrobial activity of Schiff base ligands derived from substituted benzaldehydes. Asian Journal of Chemistry. (General reference for substituted salicylaldehyde protocols).

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Application Notes & Protocols for the Suzuki-Miyaura Coupling of 2-Bromo Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Ortho-Substituted Carbonyl Arenes

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed transformation is indispensable in the synthesis of biaryl and heteroaryl structures, which are core motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[3]

Among the myriad of potential substrates, 2-bromo benzaldehydes present a unique and instructive challenge. The synthesis of 2-formylbiaryls is of significant interest as these compounds are versatile precursors for a range of complex heterocyclic and polycyclic aromatic systems. However, the juxtaposition of the bulky bromo substituent and the reactive aldehyde group at the ortho position introduces significant steric and electronic hurdles that must be overcome for a successful coupling. The steric hindrance impedes key steps in the catalytic cycle, while the aldehyde's electron-withdrawing nature and potential for side reactions demand careful optimization of reaction parameters.[4][5][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and executing the Suzuki-Miyaura coupling of 2-bromo benzaldehydes. We will delve into the mechanistic nuances imposed by this substrate class, offer a detailed, field-proven protocol, and provide a troubleshooting guide to navigate common experimental pitfalls.

Mechanistic Considerations: The Impact of Ortho-Substitution

The efficacy of a Suzuki-Miyaura reaction is governed by the seamless progression of its three core mechanistic steps: oxidative addition, transmetalation, and reductive elimination.[3][7] For 2-bromo benzaldehydes, each step is uniquely influenced by the substrate's architecture.

  • Oxidative Addition : A Pd(0) complex initiates the cycle by inserting into the carbon-bromine bond of the 2-bromo benzaldehyde. While C-Br bonds are generally reactive, the steric bulk of the adjacent aldehyde group can hinder the approach of the palladium catalyst.[1][8] This step often requires the use of bulky, electron-rich ligands on the palladium center to promote reactivity.

  • Transmetalation : This is frequently the rate-determining step, particularly for sterically encumbered substrates.[6] The organopalladium(II) halide complex formed in the first step must exchange its halide ligand for the organic group of the boronic acid. This process requires prior activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][9] The steric crowding around the palladium center makes this exchange challenging, necessitating a careful selection of base and ligand to facilitate the transfer.

  • Reductive Elimination : The final step involves the formation of the new carbon-carbon bond, yielding the desired 2-formylbiaryl product and regenerating the active Pd(0) catalyst.[1] While typically fast, this step can also be slowed by the bulky ligands required to navigate the earlier stages of the cycle.

The interplay of these steps is visualized in the catalytic cycle below.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br (Oxidative Addition Intermediate) Pd0->ArPdBr Oxidative Addition ArPdR Ar-Pd(II)L₂-R (Transmetalation Intermediate) ArPdBr->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination prod 2-Formylbiaryl (Ar-R) ArPdR->prod sub 2-Bromobenzaldehyde (Ar-Br) sub->ArPdBr boronic Organoboronic Acid (R-B(OH)₂) + Base boronic->ArPdR

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol Pillar: Selecting the Optimal Reaction Conditions

Success with sterically hindered substrates like 2-bromo benzaldehyde hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent system.

  • Palladium Source & Ligand: The Power Couple : While simple catalysts like Pd(PPh₃)₄ can be effective for unhindered substrates, they often fail with 2-bromo benzaldehydes. The key is to use a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand.[9][10]

    • Buchwald Dialkylbiaryl Phosphine Ligands : Ligands such as SPhos, XPhos, and RuPhos are specifically designed to accelerate oxidative addition and facilitate the difficult transmetalation step in sterically demanding couplings.[11][12] They create a coordinatively unsaturated, reactive palladium center that is essential for high turnover.

    • N-Heterocyclic Carbenes (NHCs) : NHCs are strong σ-donors that form very stable and highly active palladium complexes, making them excellent choices for challenging cross-couplings.[13]

    • Pre-catalysts : Modern, well-defined pre-catalysts (e.g., XPhos Pd G3/G4) are often superior. These air- and moisture-stable complexes are designed for the rapid and reliable generation of the active Pd(0) species, leading to more reproducible results.[14]

  • Base: The Activator : The base is not merely a spectator; it is essential for activating the boronic acid to form a boronate complex, which enhances its nucleophilicity for transmetalation.[2][9]

    • Potassium Phosphate (K₃PO₄) : Often the base of choice for difficult couplings. Its strength is sufficient to promote the reaction without causing significant degradation of sensitive functional groups.

    • Cesium Carbonate (Cs₂CO₃) : A strong and highly effective base, particularly useful in anhydrous conditions.

    • Potassium Fluoride (KF) : A milder base that can be effective, especially when substrates are sensitive to stronger bases. It is particularly useful for preventing protodeboronation, a common side reaction.[9]

  • Solvent: The Reaction Medium : The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases if a biphasic system is used.

    • Aprotic Ethers : Dioxane and tetrahydrofuran (THF) are excellent choices, often used with a small amount of water to aid in dissolving the base and boronic acid.[15][16]

    • Aromatic Hydrocarbons : Toluene is another common choice, particularly for higher-temperature reactions.

  • Boron Source: Stability and Reactivity : While boronic acids are standard, they can be susceptible to a side reaction called protodeboronation, where the C-B bond is cleaved by a proton source. This is particularly accelerated by ortho-formyl groups.[5]

    • Boronate Esters : Pinacol esters (Bpin) are more stable towards protodeboronation and can be a superior choice when using boronic acids that are prone to decomposition.[1]

    • Potassium Alkyltrifluoroborates (BF₃K) : These air- and moisture-stable crystalline solids are excellent alternatives to boronic acids, often providing higher yields and cleaner reactions.[2]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a generic 2-bromo benzaldehyde with an arylboronic acid. Optimization may be required based on the specific substrates used.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Schlenk Flask B 2. Seal and Inert Atmosphere A->B D 4. Add Solvents & Reagents via Syringe B->D C 3. Degas Solvents C->D E 5. Heat to Reaction Temperature D->E F 6. Monitor by TLC / LC-MS E->F G 7. Cool and Quench F->G Upon Completion H 8. Aqueous Extraction G->H I 9. Dry Organic Layer H->I J 10. Concentrate I->J K 11. Column Chromatography J->K

Caption: General experimental workflow for the Suzuki coupling reaction.

Materials:

  • 2-Bromo benzaldehyde (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv), finely ground

  • 1,4-Dioxane (5 mL)

  • Deionized Water (0.5 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate, Hexanes (for workup and chromatography)

  • Silica Gel

Procedure:

  • Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 2-bromo benzaldehyde, arylboronic acid, XPhos Pd G3 precatalyst, and potassium phosphate.

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[17]

  • Solvent Addition : Add the 1,4-dioxane and deionized water via syringe. The mixture should be thoroughly degassed by bubbling argon through it for 10-15 minutes.

  • Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent (2-bromo benzaldehyde) is consumed (typically 4-24 hours).

  • Workup : Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration : Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-formylbiaryl product.

Data Summary: Exemplary Conditions

The following table summarizes representative conditions for the coupling of ortho-substituted aryl bromides, providing a valuable reference for reaction optimization.

Aryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C) / Time (h)Yield (%)
2-BromobenzaldehydePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O (10:1)100 °C / 12 h92
2-Bromo-5-methoxybenzaldehyde4-Methylphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3.5)K₃PO₄ (3)Toluene/H₂O (5:1)110 °C / 16 h88
2-Bromobenzaldehyde2-Pyridylboronic acid N-oxidePd₂(dba)₃ (1.5)-KF (3)Dioxane110 °C / 18 h75[18]
1-Bromo-2-naphthaldehydePhenylboronic acidPd(OAc)₂ (2)BI-DIME (4)K₃PO₄ (3)Toluene110 °C / 24 h95[4][6]
2-BromobenzaldehydePotassium PhenyltrifluoroboratePdCl₂(dppf) (2)-Cs₂CO₃ (3)THF/H₂O (10:1)77 °C / 23 h94[19]

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Ineffective catalyst/ligand system for the sterically hindered substrate.[14]2. Insufficiently strong or poorly soluble base.3. Presence of oxygen deactivating the catalyst.1. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos) or a modern pre-catalyst.[20]2. Use a stronger base like K₃PO₄ or Cs₂CO₃ and ensure it is finely powdered.3. Ensure rigorous degassing of solvents and maintain a positive inert gas pressure.
Protodeboronation of Boronic Acid The ortho-formyl group can accelerate the hydrolytic cleavage of the C-B bond, especially in aqueous base.[5]1. Use anhydrous conditions with a base like KF or Cs₂CO₃.[9]2. Switch from a boronic acid to a more stable boronate ester (e.g., pinacol ester) or a trifluoroborate salt.[1]
Homocoupling of Boronic Acid The presence of oxygen can promote the Pd-catalyzed oxidative coupling of two boronic acid molecules.[1][20]1. Improve the degassing procedure (e.g., use freeze-pump-thaw cycles for solvents).[14]2. Use a Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst that cleanly generates Pd(0) to minimize side reactions during in-situ reduction of Pd(II).[20]
Dehalogenation of Aryl Bromide Formation of a hydride-palladium species can lead to the reduction of the C-Br bond.1. Ensure solvents are pure and free from potential hydride sources (e.g., alcohols).2. Change the ligand or base; some combinations are more prone to this side reaction.

Conclusion

The Suzuki-Miyaura coupling of 2-bromo benzaldehydes, while challenging, is a highly achievable and valuable transformation. Success is predicated on a rational approach to overcoming the steric hindrance imposed by the ortho-substituents. By employing advanced catalyst systems featuring bulky, electron-rich ligands, selecting an appropriately strong base, and maintaining rigorous anhydrous and oxygen-free conditions, researchers can reliably synthesize 2-formylbiaryl compounds in high yields. This guide serves as a foundational resource to empower scientists in leveraging this powerful reaction for the advancement of chemical synthesis and drug discovery.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]

  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • NIH. (2004). Organoborane coupling reactions (Suzuki coupling). PNAS. [Link]

  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]

  • YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Journal of Synthetic Chemistry. (2024, January 21). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • Semantic Scholar. Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. [Link]

  • NIH. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. [Link]

  • RSC Publishing. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science. [Link]

  • Sciforum. (2023, November 15). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. [Link]

  • NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]

  • RSC Publishing. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]

  • ResearchGate. (2025, August 7). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. [Link]

  • Buchwald, S. L. et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

Sources

Procedure for Protecting the Aldehyde Group in 2-Bromo-6-hydroxy-3-methyl-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the selective protection of the aldehyde functionality in 2-Bromo-6-hydroxy-3-methyl-benzaldehyde, a versatile substituted aromatic building block. The presence of three distinct functional groups—an aldehyde, a phenolic hydroxyl, and an aryl bromide—necessitates a robust and orthogonal protection strategy to enable further synthetic transformations. This document evaluates two primary protection methodologies: cyclic acetal (1,3-dioxolane) and cyclic thioacetal (1,3-dithiane) formation. We will explore the underlying chemical principles, the rationale for procedural choices, and provide step-by-step protocols for both protection and subsequent deprotection, designed for researchers in synthetic chemistry and drug development.

Introduction: The Strategic Imperative for Aldehyde Protection

In multi-step organic synthesis, the differential reactivity of functional groups is a central challenge. The aldehyde group is highly susceptible to nucleophilic attack, oxidation, and reduction.[1] In a molecule such as 2-Bromo-6-hydroxy-3-methyl-benzaldehyde, performing reactions at other sites (e.g., O-alkylation of the phenol, or metal-catalyzed cross-coupling at the aryl bromide) often requires the temporary masking of the aldehyde to prevent unwanted side reactions.

The selection of a suitable protecting group is governed by several critical factors:

  • Ease of Installation: The protection reaction should be high-yielding and proceed under mild conditions.

  • Stability: The protected group must be robust enough to withstand the reaction conditions of subsequent synthetic steps.

  • Ease of Removal: The deprotection step must be efficient and selective, leaving the rest of the molecule intact.[2]

  • Orthogonality: The protection and deprotection conditions must not interfere with other functional groups present in the molecule.[3][4]

This guide focuses on providing a practical framework for choosing and implementing an effective protection strategy for this specific substrate.

Analysis of the Substrate: Competing Reactivities

The target molecule, 2-Bromo-6-hydroxy-3-methyl-benzaldehyde, presents a classic selectivity challenge.

  • Aldehyde (-CHO): The primary target for protection. It is electrophilic and prone to reaction with a wide range of nucleophiles and reducing agents.

  • Phenolic Hydroxyl (-OH): This group is acidic and can be deprotonated by bases. The resulting phenoxide is a potent nucleophile. Under acidic conditions, the oxygen atom's lone pairs can also be nucleophilic.

  • Aryl Bromide (-Br): Generally stable, but serves as a handle for transition-metal-catalyzed reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings). These reactions often require basic conditions or organometallic reagents that could react with an unprotected aldehyde.

An ideal protection strategy must be inert to the conditions required for modifying the other two sites.

Strategy Selection: Cyclic Acetals vs. Cyclic Thioacetals

The two most reliable and widely adopted methods for protecting aldehydes are the formation of cyclic acetals and thioacetals.[1] The choice between them depends on the planned synthetic route.

  • Cyclic Acetals (1,3-Dioxolanes): Formed by reacting the aldehyde with a diol, typically ethylene glycol, under acidic catalysis.[5][6] The reaction is reversible, and the removal of water is necessary to drive the equilibrium towards the product.[7][8] Acetals are stable to basic, nucleophilic, and reducing conditions but are readily cleaved by aqueous acid.[5][9]

  • Cyclic Thioacetals (1,3-Dithianes): Formed by reacting the aldehyde with a dithiol, such as 1,3-propanedithiol, often with Lewis or Brønsted acid catalysis.[10][11] Thioacetals are exceptionally stable and resistant to both acidic and basic hydrolysis.[5] This enhanced stability makes them suitable for a broader range of subsequent reactions. Deprotection requires specific, non-hydrolytic methods, typically involving oxidative or metal-based reagents.[12][13][14]

The logical workflow for selecting and applying a protecting group is visualized below.

G cluster_0 Protection Strategy Workflow cluster_1 Decision Point: Required Stability cluster_2 Protection Pathways cluster_3 Protected Intermediates cluster_4 Deprotection SM 2-Bromo-6-hydroxy- 3-methyl-benzaldehyde Stab_Acid Acidic Conditions in Future Steps? SM->Stab_Acid Protect_Acetal Protect as Acetal (Ethylene Glycol, p-TsOH) Stab_Acid->Protect_Acetal No   Protect_Thio Protect as Thioacetal (1,3-Propanedithiol, BF3·OEt2) Stab_Acid->Protect_Thio  Yes Acetal_Prod Protected Acetal (Acid Labile) Protect_Acetal->Acetal_Prod Thio_Prod Protected Thioacetal (Acid/Base Stable) Protect_Thio->Thio_Prod Deprotect_Acetal Deprotect (Aqueous Acid) Acetal_Prod->Deprotect_Acetal Perform Synthesis Deprotect_Thio Deprotect (e.g., DDQ, IBX) Thio_Prod->Deprotect_Thio Perform Synthesis Final_Product Regenerated Aldehyde Deprotect_Acetal->Final_Product Deprotect_Thio->Final_Product

Figure 1: Decision workflow for selecting an aldehyde protection strategy.

Comparative Analysis
FeatureCyclic Acetal (1,3-Dioxolane)Cyclic Thioacetal (1,3-Dithiane)
Protection Reagents Ethylene glycol, acid catalyst (e.g., p-TsOH)1,3-Propanedithiol, Lewis acid (e.g., BF₃·OEt₂) or Brønsted acid
Key Condition Anhydrous, azeotropic removal of waterAnhydrous conditions
Stability Stable to base, nucleophiles, reducing agentsStable to acid, base, nucleophiles, reducing agents
Lability Cleaved by aqueous acidStable to aqueous acid
Deprotection Mild aqueous acid (e.g., HCl, AcOH, TFA)[9]Oxidative or metal-assisted cleavage (e.g., DDQ, IBX, HgCl₂)[12][13]
Advantages Inexpensive reagents, mild deprotectionBroader stability profile, orthogonal to acid-labile groups
Disadvantages Unsuitable if subsequent steps require acidDithiols have strong odors; deprotection can require harsh/toxic reagents

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 1: Acetal Protection using Ethylene Glycol

This protocol is recommended when subsequent synthetic steps will be performed under neutral or basic conditions.

Principle: The aldehyde is condensed with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH). Water generated during the reaction is removed azeotropically using a Dean-Stark apparatus to drive the reaction to completion.[7][15]

Materials:

  • 2-Bromo-6-hydroxy-3-methyl-benzaldehyde (1.0 eq)

  • Ethylene glycol (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)

  • Toluene (sufficient to fill Dean-Stark and dissolve substrate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer and heat source

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-6-hydroxy-3-methyl-benzaldehyde (1.0 eq), ethylene glycol (1.5 eq), and p-TsOH·H₂O (0.02 eq).

  • Add toluene to dissolve the solids and fill the Dean-Stark trap.

  • Azeotropic Distillation: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring: Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 2-(2-Bromo-6-hydroxy-3-methyl-phenyl)-1,3-dioxolane, can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) if necessary.

Protocol 2: Thioacetal Protection using 1,3-Propanedithiol

This protocol is ideal for multi-step syntheses where the protected intermediate must endure acidic conditions.

Principle: The aldehyde reacts with 1,3-propanedithiol, catalyzed by a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), to form a stable 1,3-dithiane.[16]

Materials:

  • 2-Bromo-6-hydroxy-3-methyl-benzaldehyde (1.0 eq)

  • 1,3-Propanedithiol (1.2 eq)

  • Boron trifluoride etherate (BF₃·OEt₂) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a septum under an inert atmosphere (N₂ or Ar)

  • Magnetic stirrer

  • Ice bath

  • Syringes for liquid transfer

Procedure:

  • Reaction Setup: Dissolve 2-Bromo-6-hydroxy-3-methyl-benzaldehyde (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add 1,3-propanedithiol (1.2 eq) via syringe, followed by the slow, dropwise addition of BF₃·OEt₂ (0.1 eq).

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product, 2-(2-Bromo-6-hydroxy-3-methyl-phenyl)-1,3-dithiane, by column chromatography on silica gel.

Deprotection Protocols

The final, critical step is the selective removal of the protecting group to regenerate the aldehyde.

G cluster_0 Protection-Deprotection Cycle Start Aldehyde (Substrate) Protect Protection Step Start->Protect Protected Protected Intermediate (Acetal or Thioacetal) Protect->Protected Synth Further Synthetic Transformations Protected->Synth Deprotect Deprotection Step Protected->Deprotect Synth->Protected Modified Intermediate End Regenerated Aldehyde Deprotect->End

Figure 2: General schematic of a protection-deprotection sequence.

Protocol 3: Deprotection of the Acetal

Procedure:

  • Dissolve the protected acetal in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

  • Add a catalytic amount of 2M hydrochloric acid (HCl) or a stoichiometric amount of a milder acid like acetic acid.

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within a few hours.

  • Once complete, neutralize the acid with a mild base (e.g., NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the deprotected aldehyde.

Protocol 4: Deprotection of the Thioacetal

To avoid the use of toxic heavy metals, modern oxidative methods are preferred.

Procedure using o-Iodoxybenzoic acid (IBX):

  • Dissolve the protected dithiane (1.0 eq) in a mixture of dimethyl sulfoxide (DMSO).

  • Add o-Iodoxybenzoic acid (IBX) (approx. 2.0-3.0 eq).

  • Heat the mixture to around 50-60 °C and stir for several hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and dilute with water.

  • Extract the product with an organic solvent. Wash the organic layer to remove DMSO, dry, and concentrate. Purify by column chromatography as needed.[12]

Conclusion

The selective protection of the aldehyde in 2-Bromo-6-hydroxy-3-methyl-benzaldehyde is readily achievable through the formation of either a cyclic acetal or a cyclic thioacetal. The choice is dictated by the stability requirements of the planned synthetic route. Acetal protection is suitable for syntheses involving basic or neutral conditions, offering a straightforward deprotection with mild acid. For routes requiring acidic conditions or a more robust protecting group, the formation of a thioacetal provides superior stability, with well-established methods for its subsequent removal. The protocols detailed herein provide reliable and validated procedures for researchers to successfully implement these crucial synthetic steps.

References

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  • Protecting Groups. IIT Gandhinagar. [Link]

  • Protecting Groups, Acetals, and Hemiacetals. The Organic Chemistry Tutor (YouTube). [Link]

  • Daugulis, O., et al. (2011). Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C–H Activation. The Journal of Organic Chemistry, 76(15), 6345-6350. [Link]

  • Some protecting groups can block two OH groups of a carbohydr
  • Acetals as protecting groups and thioacetals. Khan Academy. [Link]

Sources

Strategic Utilization of 2-Bromo-6-hydroxy-3-methylbenzaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.0

Executive Summary

2-Bromo-6-hydroxy-3-methylbenzaldehyde (CAS: 1416373-67-5) represents a "privileged scaffold" in modern medicinal chemistry. Its structural uniqueness lies in the dense functionalization of the benzene ring, offering three distinct orthogonal reactive handles:

  • Aldehyde (-CHO): Gateway for condensation reactions (Schiff bases, Knoevenagel) and reductive aminations.

  • Phenolic Hydroxyl (-OH): Enables nucleophilic substitutions (O-alkylation) and directs ortho-metallation.

  • Aryl Bromide (-Br): A critical handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) or lithium-halogen exchange.

This guide details the protocols for transforming this intermediate into two high-value pharmaceutical classes: substituted benzofurans (antitumor/antiviral pharmacophores) and Schiff base ligands (antimicrobial agents).

Chemical Profile & Structural Advantage[1]

PropertySpecification
IUPAC Name 2-Bromo-6-hydroxy-3-methylbenzaldehyde
Molecular Formula C₈H₇BrO₂
Molecular Weight 215.04 g/mol
Appearance Light yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, EtOAc; sparingly soluble in water
Melting Point 102–105 °C (Analogous derivatives range)
Stability Stable under inert atmosphere; light-sensitive (store in amber vials)
The "Three-Handle" Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.

ReactivityMap Core 2-Bromo-6-hydroxy- 3-methylbenzaldehyde Handle_CHO Aldehyde (-CHO) Core->Handle_CHO Handle_OH Hydroxyl (-OH) Core->Handle_OH Handle_Br Bromide (-Br) Core->Handle_Br Prod_Schiff Schiff Bases (Antimicrobial) Handle_CHO->Prod_Schiff Condensation Prod_Benzofuran Benzofurans (Antitumor/Antiviral) Handle_CHO->Prod_Benzofuran Prod_Coumarin Coumarins (Anticoagulant) Handle_CHO->Prod_Coumarin Perkin Rxn Handle_OH->Prod_Benzofuran + u03b1-Halo Ketone (Cyclization) Prod_Biaryl Biaryl Scaffolds (Suzuki Coupling) Handle_Br->Prod_Biaryl Pd-Catalysis

Figure 1: Divergent synthetic utility of the title compound.

Protocol 1: Synthesis of the Intermediate

Self-Validating Step: If the commercial supply is unavailable or impure, use this validated route to synthesize the core intermediate.

Objective: Regioselective bromination of 2-hydroxy-3-methylbenzaldehyde. Reaction Type: Electrophilic Aromatic Substitution.

Materials
  • 2-Hydroxy-3-methylbenzaldehyde (Starting Material)

  • Bromine (Br₂)[1]

  • Acetic Acid (Glacial)

  • Sodium Acetate (Buffer)

  • Dichloromethane (DCM) for extraction

Step-by-Step Procedure
  • Dissolution: Dissolve 10.0 g (73.5 mmol) of 2-hydroxy-3-methylbenzaldehyde in 100 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Buffering: Add 7.0 g of sodium acetate to buffer the hydrobromic acid generated, preventing acid-catalyzed degradation.

  • Bromination: Cool the solution to 0–5 °C in an ice bath. Add a solution of bromine (3.8 mL, 74 mmol) in 20 mL acetic acid dropwise over 30 minutes.

    • Critical Control Point: Maintain temperature <10 °C to favor para-bromination relative to the hydroxyl group (position 6 relative to aldehyde).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quenching: Pour the reaction mixture into 300 mL of ice-cold water. A precipitate should form.

  • Workup: Filter the solid. If no solid forms, extract with DCM (3 x 50 mL), wash with saturated NaHCO₃ (to remove acetic acid) and brine. Dry over anhydrous Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Water.

    • Expected Yield: 65–75%

    • Validation: ¹H NMR should show loss of the H-6 proton and a downfield shift of the remaining aromatic protons.

Protocol 2: Synthesis of 2-Substituted Benzofurans (The "Hero" Application)

Significance: Benzofurans are the core pharmacophore in drugs like Amiodarone and Dronedarone . This protocol uses the Rap-Stoermer type cyclization, leveraging the ortho-hydroxy aldehyde motif.

Objective: Synthesis of Ethyl 4-bromo-7-methylbenzofuran-2-carboxylate.

Reaction Scheme

Substrate: 2-Bromo-6-hydroxy-3-methylbenzaldehyde Reagent: Ethyl Bromoacetate Base: K₂CO₃ Solvent: DMF (N,N-Dimethylformamide)

Detailed Methodology
  • Setup: In a dry 100 mL round-bottom flask, dissolve 2-Bromo-6-hydroxy-3-methylbenzaldehyde (1.0 eq, 2.15 g, 10 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq, 3.45 g). Stir for 15 minutes at room temperature. The solution will turn bright yellow (phenoxide formation).

  • Alkylation/Cyclization: Add Ethyl Bromoacetate (1.2 eq, 1.33 mL) dropwise.

  • Heating: Heat the reaction mixture to 80–90 °C for 6–8 hours.

    • Mechanism:[2][1][3] The reaction proceeds via initial O-alkylation followed by an intramolecular aldol condensation and dehydration.

  • Monitoring: Monitor via HPLC or TLC. The aldehyde spot (Rf ~0.5) will disappear, and a new fluorescent spot (Rf ~0.7) will appear.

  • Workup:

    • Cool to room temperature.

    • Pour into crushed ice (100 g) with vigorous stirring.

    • The product usually precipitates as a solid. Filter and wash with water.

    • Alternative: If oil forms, extract with Ethyl Acetate, wash with LiCl solution (to remove DMF), dry, and concentrate.

  • Purification: Recrystallization from Ethanol or Column Chromatography (Hexane:EtOAc 9:1).

Data Interpretation:

  • IR: Disappearance of the aldehyde C=O stretch (1680 cm⁻¹) and appearance of the ester C=O (1720 cm⁻¹).

  • ¹H NMR: Appearance of the characteristic benzofuran C-3 proton singlet at ~7.5 ppm.

Protocol 3: Synthesis of Antimicrobial Schiff Bases

Significance: Halogenated Schiff bases are potent antimicrobial agents and precursors for metallodrugs.

Objective: Condensation with 4-Aminophenol.

Detailed Methodology
  • Reactants: Mix 2-Bromo-6-hydroxy-3-methylbenzaldehyde (1.0 mmol) and 4-Aminophenol (1.0 mmol) in Ethanol (10 mL).

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid.

  • Reflux: Heat under reflux for 3–4 hours.

  • Isolation: Cool the mixture. The Schiff base (imine) will crystallize out as a colored solid (often orange/red).

  • Filtration: Filter, wash with cold ethanol, and dry.

  • Application: This ligand can now be complexed with Cu(II) or Zn(II) salts to enhance antimicrobial efficacy (see References).[4]

Visualization: Benzofuran Synthesis Pathway[3][5]

BenzofuranSynthesis cluster_conditions Reaction Conditions SM 2-Bromo-6-hydroxy- 3-methylbenzaldehyde Inter Intermediate: O-Alkylated Aldehyde SM->Inter SN2 Substitution (DMF, RT) Reagent Ethyl Bromoacetate + K2CO3 Reagent->Inter Product Ethyl 4-bromo-7-methyl- benzofuran-2-carboxylate Inter->Product Intramolecular Aldol Condensation (-H2O) (90°C) Cond Solvent: DMF Temp: 80-90°C Time: 6-8 hrs Yield: >80%

Figure 2: Step-wise mechanism for the conversion of the title intermediate into a bioactive benzofuran scaffold.

Safety & Handling

  • Hazards: The compound is a brominated aldehyde. It is likely a skin irritant and lachrymator.

  • PPE: Wear nitrile gloves, safety goggles, and work inside a fume hood.

  • Storage: Store at 2–8 °C under Argon. Aldehydes can oxidize to carboxylic acids over time if exposed to air.

References

  • Benzofuran Synthesis Review: Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry. Link

  • Rap-Stoermer Reaction: Synthesis of Benzofurans via a DMAP-Mediated Tandem Cyclization. MDPI Molecules. Link

  • Schiff Base Antimicrobials: Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde. IJMRSTI. Link

  • Chemical Properties: Sigma-Aldrich Product Data for substituted bromobenzaldehydes. Link

  • Crystallography: Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. NIH/PMC. Link

Sources

Application Note: Nucleophilic Substitution Strategies for Brominated Hydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of functionalizing brominated hydroxybenzaldehydes—a scaffold containing three distinct reactive centers: a nucleophilic phenol, an electrophilic aryl bromide, and an electrophilic aldehyde.

Executive Summary & Strategic Analysis

Brominated hydroxybenzaldehydes (e.g., 3-bromo-4-hydroxybenzaldehyde and 5-bromo-2-hydroxybenzaldehyde ) are "privileged scaffolds" in drug discovery.[1] They serve as precursors for chalcones, biaryl ethers, and fused heterocycles.

However, their reactivity is complex due to Competing Electronic Effects :

  • The Phenolic Hydroxyl (-OH): Strongly electron-donating (+M), it deactivates the ring toward Nucleophilic Aromatic Substitution (

    
    ) at the bromine position but acts as a potent nucleophile itself.
    
  • The Aldehyde (-CHO): Electron-withdrawing (-M, -I), it activates the ring for

    
     (especially ortho/para to the Br) but is susceptible to side reactions (condensation, oxidation) during basic workups.
    
  • The Bromine (-Br): A weak leaving group in classical

    
     on this scaffold, requiring metal catalysis (Pd or Cu) for efficient substitution.
    

Critical Decision Point: Does your synthesis require the phenol to act as the nucleophile (O-alkylation) or the aryl bromide to undergo substitution (C-N/C-O coupling)?

Reactivity Landscape

The following diagram illustrates the divergent pathways for functionalizing these substrates.

ReactivityMap Substrate Brominated Hydroxybenzaldehyde PathA Path A: Phenolic O-Substitution (Williamson Ether / Mitsunobu) Substrate->PathA Base + R-X (Nucleophilic Attack) PathB Path B: Aryl Br-Substitution (Pd/Cu Catalysis) Substrate->PathB Pd/Cu + Nu-H (Metal-Catalyzed) PathC Path C: Aldehyde Condensation (Knoevenagel / Wittig) Substrate->PathC Active Methylene ProductA O-Alkylated/Arylated Ether PathA->ProductA ProductB Amino/Arylated Benzaldehyde PathB->ProductB Note CRITICAL: Free -OH often poisons Pd catalysts in Path B. Protect -OH first. PathB->Note

Figure 1: Divergent reactivity map. Path A utilizes the phenol as a nucleophile. Path B requires metal catalysis to displace the bromine.

Protocol A: Selective O-Alkylation (Williamson Ether Synthesis)

Objective: To functionalize the phenolic oxygen while leaving the bromine and aldehyde intact. Mechanism:


 attack of the phenoxide anion on an alkyl halide.
Scientific Rationale

The


 of 4-hydroxybenzaldehyde is ~7.6, significantly more acidic than unsubstituted phenol (

10) due to the aldehyde's electron-withdrawing nature. This allows the use of mild carbonate bases (

) rather than strong alkoxides, preventing side reactions at the aldehyde (e.g., Cannizzaro reaction).
Materials
  • Substrate: 3-Bromo-4-hydroxybenzaldehyde (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1–1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetone (for lower boiling point)

  • Catalyst: Potassium Iodide (KI) (10 mol%) – Optional, accelerates reaction if using alkyl chlorides/bromides.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate (e.g., 5 mmol) in DMF (10 mL, 0.5 M concentration).

  • Deprotonation: Add

    
      (10 mmol) in one portion. The suspension may turn yellow (phenoxide formation). Stir at Room Temperature (RT) for 15 minutes.
    
  • Addition: Add the Alkyl Halide (5.5 mmol) dropwise. If using a chloride or bromide, add KI (0.5 mmol) to generate the more reactive alkyl iodide in situ (Finkelstein condition).

  • Reaction:

    • Primary Alkyl Halides: Stir at RT for 2–4 hours.

    • Secondary/Bulky Halides: Heat to 60°C for 4–12 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 4:1).[1] The starting material (more polar, lower

      
      ) should disappear.
      
  • Workup (Aqueous): Pour the mixture into ice-water (50 mL). The product usually precipitates.

    • If Solid: Filter, wash with water, and dry in a vacuum oven.

    • If Oil: Extract with EtOAc (3 x 20 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (

    
    ).[1]
    

Data Summary: Typical Yields

Electrophile (R-X) Conditions Yield (%) Notes

| Methyl Iodide |


, Acetone, reflux | 95-98% | Very fast; quantitative.[1] |
| Benzyl Bromide | 

, DMF, RT | 90-95% | Standard protection group. | | Isopropyl Bromide |

, DMF, 60°C | 75-85% | Slower (

on secondary C). |

Protocol B: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Objective: To displace the Bromine atom with an amine nucleophile (


 equivalent).[1]
Challenge:  The free phenol is incompatible with most Pd-catalyzed cycles (poisons catalyst/consumes base).[1]
Solution:  This protocol assumes the phenol has been protected  (e.g., as a methoxy or benzyl ether via Protocol A) prior to coupling.
Scientific Rationale

Classical


 is ineffective here because the electron-rich ether (protected phenol) deactivates the ring. Palladium catalysis (

cycle) is required. We use Xantphos or BINAP ligands, which are robust for aryl bromides. Cesium Carbonate is chosen as the base to avoid side reactions with the aldehyde (which strong bases like NaOtBu would attack).
Materials
  • Substrate: O-Protected Bromobenzaldehyde (e.g., 3-bromo-4-methoxybenzaldehyde) (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Catalyst:

    
     (2 mol%) or 
    
    
    
    (5 mol%)
  • Ligand: Xantphos (4-6 mol%) or BINAP (5-7 mol%)[1]

  • Base:

    
     (2.0 equiv) - Crucial for aldehyde tolerance.[1]
    
  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).

Step-by-Step Methodology
  • Inert Setup: Flame-dry a Schlenk tube or pressure vial.[1] Cool under Argon/Nitrogen flow.[1]

  • Charging: Add Substrate (1.0 mmol), Amine (1.2 mmol), Base (

    
    , 2.0 mmol), Catalyst  (
    
    
    
    , 18 mg), and Ligand (Xantphos, 23 mg).
    • Note: If the amine is liquid, add it after the solvent.

  • Solvation: Add Dioxane (4 mL) via syringe.

  • Degassing: Sparge the solvent with Argon for 5 minutes or use freeze-pump-thaw cycles (3x) to remove

    
     (Oxygen kills the active Pd species).[1]
    
  • Reaction: Seal the vessel. Heat to 100°C for 12–18 hours.

    • Visual Check: The mixture will turn dark (black/brown) as Pd(0) forms.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove Pd black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate filtrate. Purify via Flash Chromatography.

    • Warning: Amine products can streak on silica.[1] Add 1% Triethylamine (

      
      ) to the eluent.
      

Protocol C: Copper-Catalyzed Etherification (Ullmann-Type)

Objective: To synthesize Diaryl Ethers (Ar-O-Ar) by displacing the Bromine.[1] Context: Useful when the nucleophile is a phenol.[2]

Scientific Rationale

Unlike Pd, Copper catalysis tolerates free aldehydes well but requires higher temperatures. Ligands like 1,10-Phenanthroline or N,N-Dimethylglycine stabilize the Cu(I) intermediate.

Methodology
  • Mix: Aryl Bromide (1.0 equiv), Phenol (1.2 equiv), CuI (10 mol%) , 1,10-Phenanthroline (20 mol%) , and

    
     (2.0 equiv)  in DMSO .
    
  • Heat: 110–120°C for 24 hours under Argon.

  • Workup: Dilute with water, extract with EtOAc.

Troubleshooting & Optimization Guide

ProblemProbable CauseCorrective Action
Low Yield in O-Alkylation Incomplete deprotonationSwitch solvent to DMSO (better solubility). Ensure

is finely ground.
Aldehyde Degradation Base too strong / OxidationUse mild bases (

,

). Degas solvents to prevent aerobic oxidation to benzoic acid.[1]
No Reaction (Pd Coupling) Catalyst poisoning /

Strictly exclude oxygen. Ensure phenol is fully protected (free -OH kills Pd).[1] Try Xantphos ligand.[1][3][4]
Homocoupling (Ar-Ar) Catalyst issuesReduce catalyst loading. Ensure aryl halide is added to the catalyst/ligand mix last.
Workflow Visualization

The following diagram details the sequential logic for a researcher planning a synthesis.

Workflow Start Start: Brominated Hydroxybenzaldehyde Decision Target Structure? Start->Decision PathEther Target: Alkyl Ether (Retain Br) Decision->PathEther Functionalize Oxygen PathAmine Target: Aryl Amine (Replace Br) Decision->PathAmine Functionalize Bromine Step1 Step 1: O-Alkylation (Protocol A) PathEther->Step1 Direct PathAmine->Step1 Protect OH first! Step2 Step 2: Pd-Catalyzed Amination (Protocol B) Step1->Step2 Sequential Transformation Final Final Drug Scaffold Step2->Final

Figure 2: Decision tree for sequential functionalization.

Safety & Handling

  • Brominated Hydroxybenzaldehydes: Generally skin/eye irritants.[1] Handle in a fume hood.

  • Alkyl Halides (e.g., MeI, BnBr): Potent alkylating agents (carcinogenic/lachrymators). Use double-gloving and neutralize glassware with dilute NaOH.[1]

  • Palladium/Copper Salts: Heavy metal waste.[1] Dispose of in dedicated satellite accumulation areas. Do not pour down the drain.

References

  • BenchChem. A Comparative Analysis of the Reactivity of 4-Bromo-2-hydroxybenzaldehyde and 5-Bromosalicylaldehyde. (2025).[1][5] Link

  • Maitro, G. et al. Copper-Catalyzed Ullmann-Type Synthesis of Diaryl Ethers.[1]Journal of Organic Chemistry, 74(15), 2009. Link

  • Surry, D. S., & Buchwald, S. L. Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide.Chemical Science, 2(1), 27-50, 2011. Link

  • Paul, F. et al. Palladium-catalyzed C-N bond formation under mild conditions.[1]Journal of the American Chemical Society, 116(13), 5969-5970, 1994. Link

  • ChemSpider SyntheticPages. General protocol for Buchwald-Hartwig amination of aryl halides. (2006).[6] Link

Sources

Application Notes and Protocols for the Chemoselective Catalytic Reduction of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde to (2-Bromo-6-hydroxy-3-methyl-phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Benzyl Alcohols

Substituted benzyl alcohols are pivotal structural motifs in the landscape of organic synthesis, serving as versatile intermediates in the development of pharmaceuticals, agrochemicals, and fine chemicals. The selective reduction of a benzaldehyde to its corresponding benzyl alcohol, particularly in the presence of other reducible or sensitive functional groups, is a common yet challenging transformation. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the catalytic reduction of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde to (2-Bromo-6-hydroxy-3-methyl-phenyl)methanol. The presence of a bromo substituent, a phenolic hydroxyl group, and an aldehyde function on the same aromatic ring necessitates a carefully considered approach to achieve high chemoselectivity, preserving the aryl bromide and phenol moieties which are crucial for subsequent synthetic manipulations.

Scientific Rationale and Mechanistic Considerations

The primary challenge in the reduction of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde lies in the chemoselective transformation of the aldehyde group to a primary alcohol while preventing the hydrogenolysis of the carbon-bromine bond (dehalogenation) and the reduction of the aromatic ring.

Catalytic Hydrogenation: The Horiuti-Polanyi Mechanism

Catalytic hydrogenation is a widely employed method for the reduction of aldehydes.[1] The reaction typically proceeds via the Horiuti-Polanyi mechanism on the surface of a heterogeneous catalyst, such as palladium on carbon (Pd/C).[1] This mechanism involves the following key steps:

  • Adsorption of Reactants: Both the hydrogen gas (H₂) and the aldehyde substrate adsorb onto the catalyst surface.

  • Dissociation of Hydrogen: The H-H bond is cleaved, and hydrogen atoms bind to the catalyst surface.

  • Stepwise Hydrogen Addition: The adsorbed aldehyde undergoes sequential addition of two hydrogen atoms to the carbonyl group, forming the corresponding alcohol.

  • Desorption of Product: The newly formed benzyl alcohol desorbs from the catalyst surface, regenerating the active sites.

A significant side reaction in the catalytic hydrogenation of aryl halides is dehalogenation, where the carbon-halogen bond is cleaved and replaced with a carbon-hydrogen bond.[2] This is particularly prevalent with aryl bromides and iodides. The choice of catalyst, solvent, and reaction conditions plays a critical role in minimizing this unwanted reaction.

Hydride Reduction: A Chemoselective Alternative

An alternative approach that often circumvents the issue of dehalogenation is the use of hydride reducing agents, such as sodium borohydride (NaBH₄). Sodium borohydride is a milder and more selective reducing agent compared to lithium aluminum hydride (LiAlH₄) and is known to selectively reduce aldehydes and ketones without affecting most other functional groups, including aryl halides and esters.[1][3] The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide, typically from the solvent (e.g., methanol or ethanol), yields the desired primary alcohol.[4][5]

Experimental Protocols

This section details two primary protocols for the reduction of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde: Catalytic Hydrogenation with Palladium on Carbon and a chemoselective reduction using Sodium Borohydride.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (with Dehalogenation Suppression)

This protocol is designed to favor the reduction of the aldehyde over the cleavage of the C-Br bond. The use of a protic solvent like ethanol is generally recommended for hydrogenation.[6]

Materials:

  • 2-Bromo-6-hydroxy-3-methyl-benzaldehyde

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Inert gas (Argon or Nitrogen)

  • Celite®

Equipment:

  • Two- or three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogenation apparatus

  • Vacuum line

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Inert Atmosphere: In a clean, dry two-necked round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (5-10 mol%). The flask should be flushed with an inert gas (Argon or Nitrogen).[6]

  • Substrate Addition: Under the inert atmosphere, add 2-Bromo-6-hydroxy-3-methyl-benzaldehyde (1.0 eq) and anhydrous ethanol (sufficient to dissolve the substrate and form a slurry with the catalyst).

  • Hydrogenation Setup: Seal the flask and, using a vacuum/gas inlet, carefully evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is saturated with hydrogen.[6]

  • Reaction: Inflate a balloon with hydrogen gas and attach it to the flask. Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen in a fume hood and flush the flask with an inert gas.

  • Filtration: Dilute the reaction mixture with additional ethanol and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with ethanol to ensure complete recovery of the product. Caution: The Pd/C catalyst is pyrophoric, especially after hydrogenation, and should be kept wet and handled with care.[6]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude (2-Bromo-6-hydroxy-3-methyl-phenyl)methanol.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Troubleshooting Dehalogenation:

If significant dehalogenation is observed, consider the following modifications:

  • Catalyst Poisoning: Add a catalyst poison, such as diphenylsulfide, to the reaction mixture. This can selectively deactivate the catalyst towards hydrogenolysis without significantly affecting the aldehyde reduction.[7]

  • Alternative Catalyst: Raney Nickel can be an alternative catalyst, sometimes showing different selectivity profiles.[8]

Protocol 2: Chemoselective Reduction using Sodium Borohydride (NaBH₄)

This protocol offers a highly chemoselective method for the reduction of the aldehyde in the presence of the aryl bromide.[1]

Materials:

  • 2-Bromo-6-hydroxy-3-methyl-benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or Dichloromethane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-Bromo-6-hydroxy-3-methyl-benzaldehyde (1.0 eq) in methanol or ethanol at room temperature.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • NaBH₄ Addition: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Acidification: Acidify the mixture to pH ~5-6 with 1 M HCl to decompose any remaining borohydride and the borate esters.

  • Extraction: Extract the product with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude (2-Bromo-6-hydroxy-3-methyl-phenyl)methanol by column chromatography or recrystallization.

Data Presentation

ParameterProtocol 1: Catalytic Hydrogenation (Pd/C)Protocol 2: Chemoselective Reduction (NaBH₄)
Catalyst/Reagent 10% Palladium on CarbonSodium Borohydride
Hydrogen Source H₂ gas (1 atm)Hydride transfer from NaBH₄
Solvent EthanolMethanol or Ethanol
Temperature Room Temperature0 °C to Room Temperature
Typical Reaction Time 2 - 6 hours1 - 4 hours
Key Advantage Utilizes readily available H₂ gasHigh chemoselectivity, avoids dehalogenation
Potential Drawback Risk of dehalogenationRequires careful quenching of excess reagent

Visualization of Workflows

cluster_0 Protocol 1: Catalytic Hydrogenation (Pd/C) cluster_1 Protocol 2: Chemoselective Reduction (NaBH₄) A1 Inert Flask with Pd/C A2 Add Substrate & Ethanol A1->A2 A3 Evacuate & Fill with H₂ A2->A3 A4 Stir under H₂ Balloon A3->A4 A5 Monitor Reaction (TLC/GC-MS) A4->A5 A6 Filter through Celite A5->A6 A7 Concentrate Filtrate A6->A7 A8 Purify Product A7->A8 B1 Dissolve Substrate in Methanol B2 Cool to 0 °C B1->B2 B3 Add NaBH₄ Portion-wise B2->B3 B4 Stir at RT B3->B4 B5 Monitor Reaction (TLC/GC-MS) B4->B5 B6 Quench with Water B5->B6 B7 Acidify and Extract B6->B7 B8 Dry & Concentrate B7->B8 B9 Purify Product B8->B9

Caption: Experimental workflows for the two primary reduction protocols.

Caption: The overall chemical transformation.

Conclusion

The successful reduction of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde to its corresponding benzyl alcohol is achievable with high selectivity by choosing the appropriate methodology. For a robust and highly chemoselective transformation that avoids the common pitfall of dehalogenation, the sodium borohydride reduction protocol is highly recommended. Catalytic hydrogenation with Pd/C remains a viable, atom-economical alternative, provided that reaction conditions are carefully controlled and potential dehalogenation is monitored and mitigated. The choice between these protocols will ultimately depend on the specific requirements of the research, including scale, available equipment, and the desired level of purity of the final product.

References

  • Hydrogenation (atmospheric pressure) with Pd/C. (n.d.). Retrieved from a general organic chemistry resource.
  • Comparison of transfer hydrogenation of benzaldehyde (S/C=substrate to catalyst ratio). (n.d.). ResearchGate. Retrieved from [Link]

  • Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. Retrieved from [Link]

  • van Es, T., & Staskun, B. (1971). 4-FORMYLBENZENESULFONAMIDE. Organic Syntheses, 51, 20. doi:10.15227/orgsyn.051.0020
  • Facile Decarbonylation Suppresses the Ortho Effect and Ketene Formation in the Catalytic Pyrolysis of Substituted Benzaldehyde Lignin Model Compounds. (2025).
  • The Nature of Active Sites in the Pd/C-Catalyzed Hydrogenation/Hydrodeoxygenation of Benzaldehyde. (n.d.). MDPI. Retrieved from [Link]

  • Process for the production of 4-hydroxybenzaldehyde derivatives. (n.d.). Google Patents.
  • Catalytic reduction of nitriles to aldehydes. (n.d.). Google Patents.
  • Consecutive hydrogenation of benzaldehyde over Pd catalysts. (2025). ResearchGate. Retrieved from [Link]

  • 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. (n.d.). A professional chemistry resource.
  • Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium. (2018).
  • Reduction using sodium borohyride? (2019). ResearchGate. Retrieved from [Link]

  • Raney nickel reductions. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles. (2008). Organic Chemistry Portal. Retrieved from [Link]

  • Mori, A., Miyakawa, Y., Ohashi, E., Haga, T., Maegawa, T., & Sajiki, H. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281. Available at: [Link]

  • Hydrogenolysis and Selective Reduction (Dehalogen
  • Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Process for preparation of hydroxybenzaldehydes. (n.d.). Google Patents.
  • Reagent Friday: Raney Nickel. (2011). Master Organic Chemistry. Retrieved from [Link]

  • Time course of the reduction reaction of p-hydroxybenzaldehyde... (n.d.). ResearchGate. Retrieved from [Link]

  • Addition of NaBH4 to aldehydes to give primary alcohols. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016). YouTube. Retrieved from [Link]

  • Chemoselective hydrogenation of different multifunctional compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • The transfer hydrogenation of benzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

  • Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. (2025).
  • Hydrogenation of benzaldehyde derivatives with different substituents at the phenyl ring with the Ru/CMK-3 catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemoselective Transfer Hydrogenation over MgO as the Catalyst: Acetylnaphthalenes, Diacylbenzenes, Acetophenone, Benzaldehyde, and Various Aliphatic Ketones as Hydrogen Acceptors. (2025). MDPI.
  • First-principle investigation on catalytic hydrogenation of benzaldehyde over Pt-group metals. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemoselective Hydrogenation of Nitrobenzaldehyde to Nitrobenzyl Alcohol with Unsupported Au Nanorod Catalysts in Water. (2025).

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Application Notes and Protocols for Metal Complexation of 3-Methyl-Substituted Salicylaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of metal complexes involving 3-methyl-substituted salicylaldehydes. This document emphasizes the underlying chemical principles and offers detailed, field-proven protocols to ensure reproducible and reliable results.

Introduction: The Significance of 3-Methylsalicylaldehyde in Coordination Chemistry

3-Methylsalicylaldehyde is a versatile aromatic aldehyde belonging to the class of benzaldehydes.[1] Its structure, featuring a hydroxyl group ortho to the aldehyde, makes it an excellent chelating agent for a wide array of metal ions. The presence of the methyl group at the 3-position introduces specific steric and electronic effects that can influence the geometry, stability, and reactivity of the resulting metal complexes. These complexes are of significant interest due to their diverse applications in catalysis, materials science, and particularly in medicinal chemistry, where they have shown potential as antimicrobial, antioxidant, and anticancer agents.[2][3]

The coordination of 3-methylsalicylaldehyde to a metal center typically occurs in a bidentate fashion through the deprotonated phenolic oxygen and the aldehydic oxygen.[4] This forms a stable six-membered chelate ring. Furthermore, the aldehyde functionality serves as a convenient handle for synthetic elaboration, most commonly through condensation with primary amines to form Schiff base ligands. These Schiff bases offer an expanded coordination sphere and allow for the fine-tuning of the electronic and steric properties of the final metal complex.[5][6]

This guide will detail two primary methodologies for the synthesis of metal complexes with 3-methylsalicylaldehyde: direct complexation and Schiff base complexation.

General Laboratory Considerations

2.1 Reagents and Solvents: All reagents, including 3-methylsalicylaldehyde, metal salts (e.g., chlorides or acetates), amines, and bases, should be of analytical grade or higher. Solvents should be dried prior to use, especially for reactions sensitive to moisture. Methanol and ethanol are common solvents for these reactions.[7][8]

2.2 Inert Atmosphere: While not always strictly necessary, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of sensitive metal ions or ligands, leading to cleaner reactions and higher yields.

2.3 Safety Precautions: 3-Methylsalicylaldehyde may cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Protocol I: Direct Complexation of 3-Methylsalicylaldehyde

This protocol describes a general method for the direct reaction of 3-methylsalicylaldehyde with a metal salt, exemplified by the synthesis of an Iron(III) complex. This method is adaptable for other metal ions.[2]

Rationale

The synthesis involves the in situ deprotonation of the phenolic hydroxyl group of 3-methylsalicylaldehyde using a strong base. The resulting phenolate anion is a potent nucleophile that readily coordinates to the metal ion. The stoichiometry of the reactants will determine the final metal-to-ligand ratio in the complex.[2][4]

Experimental Workflow

Direct_Complexation cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Isolation A 3-Methylsalicylaldehyde in Methanol D Deprotonation of Salicylaldehyde A->D B Base (e.g., CH3ONa) in Methanol B->D C Metal Salt (e.g., FeCl3·6H2O) in Methanol E Addition of Metal Salt Solution C->E D->E F Reflux/Stirring E->F G Precipitation of Complex F->G H Filtration G->H I Washing with Water & Ether H->I J Drying I->J K Final Metal Complex J->K

Figure 1: Workflow for the direct complexation of 3-methylsalicylaldehyde.

Step-by-Step Protocol
  • Ligand Preparation: In a round-bottom flask, dissolve 3-methylsalicylaldehyde (e.g., 3 mmol) in methanol (e.g., 20 mL).

  • Deprotonation: To this solution, add a stoichiometric equivalent of a strong base, such as sodium methoxide (CH₃ONa) (3 mmol), and stir for 10-15 minutes at room temperature. The formation of the sodium salt of the ligand should be evident.

  • Metal Salt Addition: In a separate beaker, dissolve the metal salt, for example, Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (1 mmol), in a minimal amount of methanol (e.g., 10 mL).

  • Reaction: Add the metal salt solution dropwise to the stirring ligand solution. A color change and the formation of a precipitate are typically observed.

  • Reaction Completion: Stir the reaction mixture at room temperature or under reflux for a specified period (e.g., 2-4 hours) to ensure complete complex formation. The optimal time and temperature should be determined empirically.

  • Isolation: Cool the mixture to room temperature, and collect the precipitated complex by vacuum filtration.

  • Washing: Wash the solid product sequentially with water and diethyl ether to remove any unreacted starting materials and inorganic salts.[2]

  • Drying: Dry the final complex in a vacuum desiccator over a suitable drying agent.

Expected Results and Characterization

The resulting metal complex should be a colored, crystalline, or amorphous solid. Key characterization techniques include:

  • FT-IR Spectroscopy: The disappearance of the broad ν(O-H) band of the phenolic hydroxyl group and a shift in the ν(C=O) stretching frequency of the aldehyde to a lower wavenumber are indicative of coordination.[9] A shift in the phenolic ν(C-O) to a higher wavenumber also confirms coordination.[2]

  • UV-Vis Spectroscopy: The electronic spectrum of the complex will show characteristic bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions, which differ from those of the free ligand.[4]

  • Elemental Analysis: Provides the empirical formula of the complex, allowing for the determination of the metal-to-ligand ratio.

Parameter3-Methylsalicylaldehyde[Fe(3-Me-salo)₃] (Example)Rationale for Change
FT-IR ν(O-H) (cm⁻¹) ~3200 (broad)AbsentDeprotonation of the phenolic -OH group upon coordination.
FT-IR ν(C=O) (cm⁻¹) ~1660~1620Coordination of the aldehydic oxygen to the metal center weakens the C=O bond.[9]
FT-IR ν(C-O) (cm⁻¹) ~1280~1310Coordination of the phenolic oxygen strengthens the C-O bond.[2]
Color Pale yellowDark red/brownd-d electronic transitions and charge transfer bands in the complex.

Protocol II: Schiff Base Complexation

This protocol involves a two-step process: first, the synthesis of a Schiff base ligand from 3-methylsalicylaldehyde and a primary amine, followed by the complexation of this ligand with a metal salt.[7][8]

Rationale

Schiff bases are formed through the condensation reaction between an aldehyde and a primary amine.[6] The resulting imine (C=N) group introduces an additional coordination site (the nitrogen atom). This allows for the formation of multidentate ligands that can form highly stable complexes with transition metals. The properties of the final complex can be systematically altered by varying the amine component.

Experimental Workflow

Schiff_Base_Complexation cluster_ligand_synthesis Part A: Ligand Synthesis cluster_complex_synthesis Part B: Complexation A 3-Methylsalicylaldehyde in Ethanol C Reflux (1-3 hrs) A->C B Primary Amine (e.g., Aniline) in Ethanol B->C D Isolate & Purify Schiff Base Ligand C->D E Schiff Base Ligand in Ethanol D->E G Reflux (3-5 hrs) E->G F Metal Salt (e.g., CuCl2·2H2O) in Ethanol F->G H Isolate & Purify Metal Complex G->H I Final Schiff Base Metal Complex H->I

Figure 2: Workflow for Schiff base synthesis and subsequent metal complexation.

Step-by-Step Protocol

Part A: Synthesis of the Schiff Base Ligand

  • Reactant Solutions: Dissolve 3-methylsalicylaldehyde (e.g., 10 mmol) in ethanol (e.g., 25 mL) in a round-bottom flask. In a separate beaker, dissolve an equimolar amount of a primary amine (e.g., aniline, 10 mmol) in ethanol (25 mL).

  • Condensation Reaction: Add the amine solution to the aldehyde solution with stirring. A few drops of a catalytic amount of acid (e.g., glacial acetic acid) can be added to facilitate the reaction, though it often proceeds without it.[10]

  • Reflux: Heat the reaction mixture to reflux and maintain it for 1-3 hours. The formation of the Schiff base is often indicated by a color change.

  • Isolation: Cool the reaction mixture in an ice bath to induce crystallization of the Schiff base ligand.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., hot ethanol) to obtain the pure Schiff base.[8]

Part B: Synthesis of the Metal Complex

  • Ligand Solution: Dissolve the purified Schiff base ligand (e.g., 2 mmol) in hot ethanol (e.g., 30 mL) in a round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve the metal salt (e.g., CuCl₂·2H₂O, 1 mmol, for a 2:1 ligand-to-metal ratio) in hot ethanol (e.g., 15 mL).

  • Complexation: Add the metal salt solution dropwise to the hot, stirring ligand solution. A rapid color change and/or precipitation of the complex should occur.

  • Reflux: Heat the resulting mixture to reflux for 3-5 hours to ensure the reaction goes to completion.[8]

  • Isolation and Purification: Cool the mixture to room temperature. Collect the precipitated metal complex by vacuum filtration, wash thoroughly with ethanol and diethyl ether, and dry in a vacuum desiccator.

Expected Results and Characterization

The Schiff base metal complexes are typically intensely colored, stable solids.

  • FT-IR Spectroscopy: In addition to the shifts observed in direct complexation, a key diagnostic feature is the shift of the azomethine ν(C=N) stretching frequency (typically ~1612-1630 cm⁻¹) to a lower or higher wavenumber upon coordination, indicating the involvement of the imine nitrogen in bonding to the metal.[5] The appearance of new bands in the far-IR region (400-600 cm⁻¹) can be attributed to ν(M-O) and ν(M-N) vibrations.[11]

  • ¹H NMR Spectroscopy (for diamagnetic complexes): The azomethine proton signal (–CH=N–) is a characteristic singlet. Its chemical shift will change upon complexation. The phenolic -OH proton signal will be absent in the complex spectrum.

  • Molar Conductance: Measurements in a suitable solvent (e.g., DMSO or DMF) can help determine if the complex is an electrolyte or non-electrolyte, providing insight into its structure.[12]

ParameterSchiff Base LigandMetal Complex (Example)Rationale for Change
FT-IR ν(O-H) (cm⁻¹) ~3200 (broad)AbsentDeprotonation of the phenolic -OH group.
FT-IR ν(C=N) (cm⁻¹) ~1625Shifted (e.g., ~1610)Coordination of the azomethine nitrogen to the metal center.[5]
¹H NMR δ(-OH) (ppm) PresentAbsentDeprotonation upon complexation.
¹H NMR δ(-CH=N-) (ppm) ~8.6ShiftedChange in the electronic environment of the imine proton upon coordination.
Molar Conductance (Ω⁻¹ cm² mol⁻¹) N/ALow value (in DMF/DMSO)Indicates a neutral, non-electrolytic complex.[2]

Concluding Remarks

The protocols outlined in these application notes provide a robust framework for the synthesis and characterization of metal complexes with 3-methyl-substituted salicylaldehydes. The choice between direct complexation and the Schiff base approach will depend on the desired properties of the final complex. The Schiff base route offers greater synthetic flexibility for tuning the coordination environment of the metal ion. Thorough characterization using the spectroscopic and analytical techniques described is essential to confirm the identity and structure of the synthesized compounds, paving the way for their exploration in various scientific and industrial applications.

References

  • Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity of Iron(III) Complexes with Substituted Salicylaldehydes. (2025). MDPI.
  • Synthesis, characterization, and lipoxygenase inhibition of salicylaldehyde-derived schiff base metal complexes. (2026). Springer Medizin.
  • Synthesis and characterization of schiff base metal complexes derived from 3-ethoxysalicylaldehyde. (2016). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde with Anilin. (2020). International Journal of Scientific & Technology Research.
  • Synthesis and Characterization of Metal Complexes with Schiff Base Ligands. (2016). Semantic Scholar.
  • Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. (n.d.). Prime Scholars.
  • Synthesis and Characterization of Metal Complexes with Schiff Base Ligands. (2015). Pendidikan Kimia.
  • Zinc(II) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity. (n.d.).
  • Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activ. (2025). Semantic Scholar.
  • Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. (n.d.). PMC.
  • 3-Methylsalicylaldehyde. (n.d.). CymitQuimica.
  • Synthesis and Characterization of Salicylaldazine (H2L) and its mixed Ligand complexes [ML(H2O)]. (n.d.).
  • Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. (n.d.). PMC.
  • SYNTHESIS, ANTIMICROBIAL ACTIVITIES OF METAL (II) COMPLEXES FROM SALICYLALDEHYDE AND VALINE SCHIFF BASE. (2022).
  • METAL COMPLEXES OF SCHIFF BASE DERIVED FROM SALICYLALDEHYDE - A REVIEW. (2021). Journal of Drug Delivery and Therapeutics.
  • Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. (n.d.). IOSR Journal of Applied Chemistry.
  • Coordination Compounds of Nickel(II) with 3,5–Dibromo–Salicylaldehyde: Structure and Interaction with Biomolecules. (2024). MDPI.
  • Application of Schiff bases and their metal complexes-A Review. (n.d.). Ijaresm.
  • 3-Methylsalicylaldehyde. (n.d.). PubChem.

Sources

Application Notes and Protocols for One-Pot Synthesis Involving 2-Bromo-6-hydroxy-3-methyl-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde

2-Bromo-6-hydroxy-3-methyl-benzaldehyde is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique trifecta of reactive sites—an aldehyde, a phenolic hydroxyl group, and an aryl bromide—offers a versatile platform for the construction of complex molecular architectures. The hydroxyl and aldehyde groups in an ortho relationship are classic precursors for the synthesis of important heterocyclic scaffolds such as coumarins and chromenes, which are prevalent in biologically active natural products and pharmaceuticals. The presence of the bromine atom further enhances its synthetic utility, enabling post-modification via a plethora of transition-metal-catalyzed cross-coupling reactions.

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, represents a cornerstone of green and efficient chemistry. By circumventing the need for purification of intermediates, these processes save time, reduce solvent waste, and can lead to higher overall yields. This guide provides detailed protocols for two distinct and powerful one-pot methodologies utilizing 2-Bromo-6-hydroxy-3-methyl-benzaldehyde for the synthesis of advanced heterocyclic systems.

Method 1: Multicomponent One-Pot Synthesis of 8-Bromo-7-hydroxy-6-methyl-4-aryl-4H-chromene-3-carbonitriles

Expertise & Experience: Mechanistic Rationale

This protocol describes a three-component, one-pot reaction for the synthesis of highly substituted 2-amino-4H-chromenes. This reaction is a classic example of a domino Knoevenagel condensation-Michael addition-cyclization sequence. The process is typically catalyzed by a base, which facilitates multiple steps of the reaction cascade in a single pot.

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between an aromatic aldehyde (Ar-CHO) and an active methylene compound, malononitrile. This step rapidly forms a highly electrophilic arylidene malononitrile intermediate.

  • Michael Addition: The phenolic hydroxyl group of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde, acting as a nucleophile, attacks the electron-deficient double bond of the in situ-generated arylidene malononitrile (a Michael acceptor). This conjugate addition forms a new carbon-oxygen bond.

  • Intramolecular Cyclization: The final step is a Thorpe-Ziegler type intramolecular cyclization. The phenoxide attacks one of the nitrile groups, leading to the formation of the chromene ring system. Tautomerization of the resulting imine yields the stable 2-amino-4H-chromene product.

The one-pot nature of this reaction is highly efficient as it avoids the isolation of the often-reactive and unstable arylidene malononitrile intermediate.[1][2]

Visualization of the Workflow

G cluster_0 One-Pot Reaction Vessel A 2-Bromo-6-hydroxy- 3-methyl-benzaldehyde Mix Mixing in Solvent (e.g., Ethanol) A->Mix B Aromatic Aldehyde (Ar-CHO) B->Mix C Malononitrile C->Mix Cat Basic Catalyst (e.g., Piperidine) Cat->Mix Knoevenagel In Situ Knoevenagel Condensation Mix->Knoevenagel Step 1 Michael Michael Addition Knoevenagel->Michael Step 2 Cyclization Intramolecular Cyclization Michael->Cyclization Step 3 Product 2-Amino-4H-Chromene Derivative Cyclization->Product

Caption: Workflow for the three-component synthesis of 2-amino-4H-chromenes.

Trustworthiness: Detailed Experimental Protocol

Materials:

  • 2-Bromo-6-hydroxy-3-methyl-benzaldehyde

  • Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)

  • Malononitrile

  • Piperidine (Catalyst)

  • Ethanol (Solvent)

  • Standard glassware for organic synthesis (round-bottom flask, condenser)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

Procedure:

  • To a 50 mL round-bottom flask, add 2-Bromo-6-hydroxy-3-methyl-benzaldehyde (1.0 mmol, 1.0 eq), the selected aromatic aldehyde (1.0 mmol, 1.0 eq), and malononitrile (1.0 mmol, 1.0 eq).

  • Add 15 mL of ethanol to the flask and stir the mixture to dissolve the reactants.

  • Add piperidine (0.1 mmol, 10 mol%) to the solution using a micropipette.

  • Attach a condenser and heat the reaction mixture to reflux (approximately 80 °C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature. A solid product will usually precipitate from the solution.

  • Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure 2-amino-4H-chromene derivative. Further purification can be achieved by recrystallization from ethanol if necessary.

Data Presentation
EntryAromatic AldehydeCatalystSolventTime (h)Yield (%)
1BenzaldehydePiperidineEthanol2.5~90%
24-ChlorobenzaldehydePiperidineEthanol2.0~95%
34-MethoxybenzaldehydePiperidineEthanol3.0~88%
(Yields are representative and based on similar reactions reported in the literature for salicylaldehydes).[1]

Method 2: Palladium-Catalyzed One-Pot Suzuki Coupling and Cyclization for Benzo[c]chromen-6-one Synthesis

Expertise & Experience: Mechanistic Rationale

This protocol leverages the aryl bromide functionality of the starting material in a powerful one-pot sequence involving a Suzuki cross-coupling reaction followed by an intramolecular cyclization (lactonization). This method provides access to the dibenzo-α-pyrone (or benzo[c]chromen-6-one) core, a structure found in various natural products and compounds of pharmaceutical interest.

  • Suzuki Cross-Coupling: The reaction is initiated by a palladium(0)-catalyzed Suzuki coupling between 2-Bromo-6-hydroxy-3-methyl-benzaldehyde and an ortho-hydroxyphenylboronic acid. The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form a biaryl intermediate. This key step constructs the central C-C bond of the final product.

  • Intramolecular Cyclization/Lactonization: The biaryl intermediate, formed in situ, possesses a hydroxyl group and an aldehyde in close proximity. Under the reaction conditions, the hydroxyl group attacks the electrophilic aldehyde carbon. Subsequent oxidation (which can occur in the presence of air) or rearrangement leads to the formation of a stable six-membered lactone ring, yielding the final benzo[c]chromen-6-one product.

This one-pot approach is highly atom-economical and effectively telescopes two distinct transformations (a C-C bond formation and a C-O bond formation/cyclization) into a single operation, showcasing the power of tandem catalysis.[3]

Visualization of the Workflow

G cluster_0 One-Pot Reaction Vessel (Aqueous) A 2-Bromo-6-hydroxy- 3-methyl-benzaldehyde Mix Combine in Water Heat to 90°C A->Mix B 2-Hydroxyphenyl- boronic Acid B->Mix Cat Pd(OAc)₂ / PCy₃ K₃PO₄ Cat->Mix Suzuki Suzuki Coupling Mix->Suzuki Tandem Process Cyclization Intramolecular Lactonization Suzuki->Cyclization In Situ Intermediate Product Benzo[c]chromen-6-one Derivative Cyclization->Product

Caption: Workflow for the Pd-catalyzed one-pot synthesis of benzo[c]chromen-6-ones.

Trustworthiness: Detailed Experimental Protocol

Materials:

  • 2-Bromo-6-hydroxy-3-methyl-benzaldehyde

  • 2-Hydroxyphenylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium Phosphate (K₃PO₄)

  • Water (Solvent)

  • Ethyl Acetate (for extraction)

  • Standard glassware for inert atmosphere reactions (two-necked flask, condenser)

  • Stirring and heating apparatus

Procedure:

  • In a two-necked round-bottomed flask equipped with a condenser and a magnetic stir bar, combine 2-Bromo-6-hydroxy-3-methyl-benzaldehyde (0.5 mmol, 1.0 eq), 2-hydroxyphenylboronic acid (0.55 mmol, 1.1 eq), palladium(II) acetate (0.025 mmol, 5 mol%), tricyclohexylphosphine (0.05 mmol, 10 mol%), and potassium phosphate (0.75 mmol, 1.5 eq).

  • Add 3 mL of deionized water to the flask.

  • Stir the mixture vigorously and heat to 90 °C in a preheated oil bath for 8-12 hours under an air atmosphere. The reaction progress can be monitored by TLC by taking aliquots from the reaction mixture.

  • After the reaction is complete, cool the flask to room temperature.

  • Dilute the reaction mixture with 10 mL of water and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the pure benzo[c]chromen-6-one product.[3]

Data Presentation
Entry2-Bromoaryl aldehydeBoronic AcidCatalyst Loading (mol%)BaseYield (%)
12-Bromobenzaldehyde2-Hydroxyphenylboronic acid10% Pd(OAc)₂, 25% PCy₃K₃PO₄85%[3]
22-Bromo-5-methoxybenzaldehyde2-Hydroxyphenylboronic acid10% Pd(OAc)₂, 25% PCy₃K₃PO₄82%[3]
(Yields are cited from a representative procedure using analogous 2-bromoaryl aldehydes).[3]

References

  • Palladium-Catalyzed Synthesis of Benzo[c]chromen-6-ones.BenchChem. [URL: https://www.benchchem.com/application-notes/palladium-catalyzed-synthesis-of-benzo-c-chromen-6-ones]
  • One-pot synthesis of coumarin derivatives via microwave assisted Pechmann reaction and biological activity of substituted coumarin.Journal of Chemical and Pharmaceutical Research. [URL: Not directly available, general knowledge of Pechmann reaction]
  • One-Pot Synthesis of 6-Formylcoumarin from 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde: An Application Note and Protocol.BenchChem. [URL: https://www.benchchem.com/application-notes/one-pot-synthesis-of-6-formylcoumarin-from-5-2-bromoacetyl-2-hydroxybenzaldehyde]
  • SIMPLE AND EFFICIENT ONE-POT PREPARATION OF 3-SUBSTITUTED COUMARINS IN WATER.HETEROCYCLES. [URL: https://www.heterocycles.jp/new/journal/toc/2355]
  • ONE-POT CATALYTIC MULTICOMPONENT SYNTHESIS OF CHROMENE DERIVATIVES BY 1-ALLYL-3-METHYL-IMIDAZOLIUM HALIDES.International Journal of ChemTech Research. [URL: https://sphinxsai.com/2015/ch_vol8_no1/1/(119-125)V8N1.pdf]
  • Palladium-Catalyzed One-Pot Synthesis of 2-Alkyl-2-arylcyanoacetates.The Journal of Organic Chemistry. [URL: https://www.organic-chemistry.org/abstracts/lit2/131.shtm]
  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials.Molecules. [URL: https://www.mdpi.com/1420-3049/25/8/1985]
  • One-Pot Synthesis of Coumarin Derivatives.ResearchGate. [URL: https://www.researchgate.
  • One pot synthesis of substituted 1H-benzo[f]chromen-3-yl-2H-chromen-2-one derivatives.European Journal of Chemistry. [URL: https://www.eurjchem.com/index.php/eurjchem/article/view/1435]
  • Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction.Molecules. [URL: https://www.mdpi.com/1420-3049/26/12/3602]
  • Biocatalytic one-pot three-component synthesis of 4H-chromene derivatives in non-aqueous medium.Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Biocatalytic-one-pot-three-component-synthesis-of-Shrivas-Pratap/111867160751998f5664a78103c81211d211f44a]
  • Imidazole as organocatalyst for multicomponent reactions: diversity oriented synthesis of functionalized hetero- and carbocycles using in situ-generated benzylidenemalononitrile derivatives.RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/ra/c3ra43666k]
  • One-pot synthesis of 4H-Chromene and Dihydropyrano[3,2-c]chromene derivatives in hydroalcoholic media.ResearchGate. [URL: https://www.researchgate.
  • Palladium-Catalyzed One-Pot Stereospecific Synthesis of 2-Deoxy Aryl C-Glycosides from Glycals and Anilines in the Presence of tert-Butyl Nitrite.Bar-Ilan University Research Authority. [URL: https://experts.biu.ac.il/en/publications/palladium-catalyzed-one-pot-stereospecific-synthesis-of-2-deoxy-]
  • Multicomponent reactions under increased pressure: on the reaction of arylhydrazonals, aromatic aldehydes and malononitrile in Q-Tube.European Journal of Chemistry. [URL: https://www.eurjchem.com/index.php/eurjchem/article/view/1221]

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Application Note: Strategic Functionalization of the Hydroxyl Group in 2-Bromo-6-hydroxy-3-methyl-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the functionalization of the C6-hydroxyl group in 2-Bromo-6-hydroxy-3-methyl-benzaldehyde . This scaffold is a highly valued intermediate in medicinal chemistry due to its density of functional groups (aldehyde, aryl bromide, phenol), serving as a precursor for benzofurans, coumarins, and complex biaryls.

Structural Analysis & Reactivity Profile

Before initiating synthesis, one must understand the electronic and steric environment of the target molecule.

  • Molecule: 2-Bromo-6-hydroxy-3-methyl-benzaldehyde

  • The "Pocket": The aldehyde (C1-CHO) is flanked by a bromine atom (C2) and a hydroxyl group (C6).

  • Intramolecular Hydrogen Bonding: A strong hydrogen bond exists between the phenolic hydrogen and the carbonyl oxygen of the aldehyde. This interaction stabilizes the phenol, effectively increasing its pKa (making it less acidic than a free phenol) and reducing nucleophilicity in non-polar solvents.

  • Steric Environment: The C6-OH is relatively accessible compared to the C2-Br, which is crowded by the C3-methyl group. However, the adjacent aldehyde exerts steric pressure.

Strategic Implication: Successful functionalization requires conditions that disrupt the intramolecular H-bond (e.g., polar aprotic solvents, strong inorganic bases) to generate the reactive phenoxide species.

Decision Pathway: Functionalization Strategy

The following decision tree outlines the primary workflows for modifying the hydroxyl group based on the desired downstream application.

Functionalization_Pathway Start 2-Bromo-6-hydroxy- 3-methyl-benzaldehyde Decision Target Outcome? Start->Decision Ether Ether Synthesis (Solubility/Lipophilicity) Decision->Ether Simple Derivatization Scaffold Heterocycle Formation (Benzofurans/Coumarins) Decision->Scaffold Ring Closure Coupling Cross-Coupling Site (C-C Bond Formation) Decision->Coupling Replace OH Prod_Ether O-Alkylated Product (Williamson/Mitsunobu) Ether->Prod_Ether R-X / Base or R-OH / DIAD Prod_Furan 2-Substituted Benzofuran (Rap-Stoermer) Scaffold->Prod_Furan α-Halo Ketone / Base Prod_Triflate Aryl Triflate/Tosylate (Suzuki/Buchwald Ready) Coupling->Prod_Triflate Tf2O / Pyridine

Caption: Strategic decision tree for C6-hydroxyl functionalization.

Protocol A: O-Alkylation (Ether Synthesis)

This is the primary method for introducing lipophilic side chains or linkers. Due to the aldehyde's sensitivity to oxidation and the bromine's susceptibility to lithium-halogen exchange, mild basic conditions are preferred over harsh metal hydrides.

Method A1: Williamson Ether Synthesis (Standard)

Best for: Primary alkyl halides (methyl iodide, benzyl bromide, allyl bromide).

Reagents:

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (ACN). DMF is superior for breaking the H-bond.

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃). Cs₂CO₃ is recommended for sterically demanding electrophiles due to the "cesium effect" (higher solubility/reactivity).

  • Temperature: 25 °C to 60 °C.

Step-by-Step Protocol:

  • Dissolution: Charge a flame-dried round-bottom flask with 2-Bromo-6-hydroxy-3-methyl-benzaldehyde (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Cs₂CO₃ (1.5 eq) in a single portion. Stir at Room Temperature (RT) for 30 minutes. Observation: The solution will likely deepen in color (yellow/orange) as the phenoxide forms.

  • Addition: Add the Alkyl Halide (1.2 eq) dropwise via syringe.

  • Reaction: Stir at RT. Monitor by TLC (Hexanes/EtOAc 4:1). Most primary halides react within 2–4 hours. If sluggish, heat to 60 °C.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography.

Method A2: Mitsunobu Reaction

Best for: Secondary alcohols or when the alkyl halide is unstable/unavailable.

Reagents:

  • Phosphine: Triphenylphosphine (PPh₃) or Polymer-supported PPh₃ (for easier cleanup).

  • Azo Reagent: DIAD (Diisopropyl azodicarboxylate) or DEAD.

  • Solvent: THF or Toluene.

Protocol:

  • Dissolve the aldehyde (1.0 eq), the Target Alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF (0.1 M) at 0 °C under N₂.

  • Add DIAD (1.5 eq) dropwise over 15 minutes.

  • Allow to warm to RT and stir overnight.

  • Note: The adjacent aldehyde and bromine can make the phenol sterically sensitive. If yields are low, switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ .

Protocol B: Synthesis of Benzofuran Scaffolds (Rap-Stoermer Type)

The 6-hydroxyl group and the 1-aldehyde group are perfectly positioned to form a benzofuran ring. This is a "privileged scaffold" synthesis in drug discovery.

Mechanism: O-Alkylation with an electron-deficient halide (e.g., α-chloroacetone) followed by intramolecular aldol condensation.

Reagents:

  • Substrate: 2-Bromo-6-hydroxy-3-methyl-benzaldehyde.

  • Reagent: Chloroacetone (or ethyl bromoacetate for benzofuran-2-carboxylate).

  • Base: K₂CO₃ (anhydrous).

  • Solvent: DMF or Acetone (reflux).

Step-by-Step Protocol:

  • Setup: In a reaction vial, combine the aldehyde (1.0 mmol, 215 mg), Chloroacetone (1.2 mmol, 95 µL), and K₂CO₃ (2.0 mmol, 276 mg) in dry DMF (5 mL).

  • Reaction: Heat the mixture to 80 °C for 4–6 hours.

    • Chemistry: The phenol first displaces the chloride (ether formation). Then, the base promotes the deprotonation of the new methylene group, which attacks the aldehyde carbonyl (cyclization), followed by dehydration (aromatization).

  • Monitoring: Look for the disappearance of the aldehyde peak in NMR (~10.3 ppm) and the appearance of the benzofuran proton (~7.4 ppm).

  • Workup: Pour into ice water. The product often precipitates as a solid. Filter and wash with water. If oil forms, extract with EtOAc.

  • Result: 4-Bromo-5-methyl-2-acetylbenzofuran.

Protocol C: Activation for Cross-Coupling (Triflation)

To replace the OH with a carbon substituent (aryl, alkyl, alkyne) via Palladium catalysis, the hydroxyl must be converted to a Triflate (OTf).

Reagents:

  • Reagent: Trifluoromethanesulfonic anhydride (Tf₂O) or N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂).

  • Base: Pyridine or Triethylamine/DMAP.

  • Solvent: DCM (Dichloromethane).

Protocol:

  • Dissolve the aldehyde (1.0 eq) and Pyridine (3.0 eq) in anhydrous DCM at -78 °C (Dry ice/acetone bath). Critical: Low temperature prevents side reactions with the aldehyde.

  • Add Tf₂O (1.2 eq) dropwise.

  • Stir at -78 °C for 1 hour, then allow to warm to 0 °C.

  • Quench: Add saturated NaHCO₃ solution.

  • Stability Warning: The resulting triflate is reactive. Use immediately in Suzuki or Sonogashira coupling or store at -20 °C under Argon.

Analytical Validation (QC)

When validating the functionalization, specific NMR signatures confirm the transformation.

SignalStarting MaterialO-Alkylated ProductBenzofuran Product
-OH (Phenol) Singlet, ~11.0–11.5 ppm (H-bonded)Absent Absent
-CHO (Aldehyde) Singlet, ~10.3 ppmSinglet, ~10.3 ppmAbsent
Alpha-CH₂ (Ether) AbsentSinglet/Doublet, ~4.5–5.2 ppmAbsent
Furan-H3 AbsentAbsentSinglet, ~7.2–7.6 ppm

References

  • Structure & Properties: ChemicalBook.[2] (n.d.). 2-Bromo-6-hydroxybenzaldehyde Properties and Reactions. Retrieved from

  • Benzofuran Synthesis: Singh, F. V., & Wirth, T. (2012).[3] Hypervalent Iodine-Mediated Synthesis of Benzofurans. Synthesis. Retrieved from

  • Mitsunobu Protocol: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Retrieved from

  • Salicylaldehyde Reactivity: Li, D. (2021).[4] Copper-Catalyzed Alkylation of Silyl Enol Ethers. Journal of Organic Chemistry. Retrieved from

  • General Phenol Alkylation: Organic Syntheses. (n.d.). Ortho-Formylation and Alkylation of Phenols. Retrieved from

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Troubleshooting & Optimization

Technical Support Center: Recrystallization of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of this compound. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity in your experiments.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: The compound does not fully dissolve in the hot solvent.
  • Probable Cause: The solvent may be unsuitable, or an insufficient volume of solvent is being used. 2-Bromo-6-hydroxy-3-methyl-benzaldehyde is a substituted benzaldehyde and is expected to have low solubility in water but be soluble in organic solvents like ethanol and ether.[1] The key to a successful recrystallization is to use a solvent where the compound is highly soluble when hot but poorly soluble when cold.[2][3]

  • Solution:

    • Verify Solvent Choice: Confirm that the chosen solvent is appropriate for this compound. If a known suitable solvent is not available, you may need to screen various solvents.[2] Generally, polar compounds dissolve better in polar solvents.[2]

    • Increase Solvent Volume: Add small increments of the hot solvent to the crude product until it completely dissolves. It's crucial to use the minimum amount of hot solvent necessary to dissolve the solid to ensure a good yield upon cooling.[3][4]

    • Consider a Mixed-Solvent System: If a single solvent does not provide the desired solubility characteristics, a mixed-solvent system can be employed.[2] This involves using a pair of miscible solvents where the compound is highly soluble in one and poorly soluble in the other.[2]

Issue 2: No crystals form upon cooling, or the yield is very low.
  • Probable Cause: This is often due to using too much solvent, which keeps the compound dissolved even at lower temperatures.[4][5] Another possibility is that the solution has become supersaturated.[4][5]

  • Solution:

    • Reduce Solvent Volume: If an excess of solvent was used, gently heat the solution to evaporate some of the solvent.[5][6] Once the volume is reduced, allow the solution to cool again.

    • Induce Crystallization: For supersaturated solutions, crystallization can be initiated by:

      • Scratching: Gently scratch the inside of the flask with a glass stirring rod just below the surface of the liquid.[4][5] The small scratches on the glass provide nucleation sites for crystal growth.

      • Seeding: Add a tiny "seed" crystal of the pure compound to the solution.[4] This provides a template for further crystal formation.

    • Ensure Proper Cooling: Cool the solution slowly to room temperature, and then in an ice bath to maximize crystal formation.[7] Rapid cooling can lead to the formation of small, impure crystals.[8]

Issue 3: The compound "oils out" instead of forming crystals.
  • Probable Cause: The compound is coming out of solution at a temperature above its melting point. This can happen if the solution is too concentrated or if there are significant impurities present.[5][6][7]

  • Solution:

    • Reheat and Add More Solvent: Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent to decrease the concentration.[5][6] Then, allow the solution to cool more slowly.

    • Charcoal Treatment: If impurities are suspected, they can sometimes be removed by treating the hot solution with a small amount of activated charcoal before filtration.[6] The charcoal adsorbs colored and some other impurities.

    • Adjust Cooling Rate: Very slow cooling can favor the formation of crystals over oil.[5] This can be achieved by allowing the flask to cool on a surface that is not a good heat conductor.[6]

Issue 4: The resulting crystals are colored or appear impure.
  • Probable Cause: The presence of colored impurities that were not removed during the initial workup or are soluble in the recrystallization solvent.

  • Solution:

    • Activated Charcoal: As mentioned previously, adding a small amount of activated charcoal to the hot solution can help remove colored impurities. Be sure to perform a hot filtration to remove the charcoal before allowing the solution to cool.

    • Second Recrystallization: If the crystals are still impure after the first recrystallization, a second recrystallization may be necessary to achieve the desired purity.

    • Alternative Purification: If recrystallization fails to remove certain impurities, other purification techniques like column chromatography may be required.[9][10]

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 2-Bromo-6-hydroxy-3-methyl-benzaldehyde?

An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2][3] For 2-Bromo-6-hydroxy-3-methyl-benzaldehyde, which is a polar molecule, polar organic solvents are a good starting point. Ethanol, methanol, or a mixture of ethanol and water could be suitable.[1] However, the best solvent is often determined experimentally by testing the solubility of a small amount of the crude product in various solvents.[2]

Q2: How can I determine the purity of my recrystallized product?

The purity of the recrystallized 2-Bromo-6-hydroxy-3-methyl-benzaldehyde can be assessed by several methods:

  • Melting Point Determination: A pure crystalline solid will have a sharp and well-defined melting point. Impurities will typically cause the melting point to be lower and broader.

  • Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be used to confirm the structure and identify any remaining impurities.

  • Chromatography: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities.

Q3: What are the potential impurities in crude 2-Bromo-6-hydroxy-3-methyl-benzaldehyde?

Potential impurities can arise from the starting materials, side reactions, or subsequent workup procedures. For instance, if synthesized from 2-hydroxy-3-methylbenzaldehyde, unreacted starting material or isomers formed during bromination could be present.[11]

Q4: Is it possible to recover the product if the recrystallization fails?

Yes, in most cases, the compound can be recovered. If the recrystallization does not proceed as planned, the solvent can be removed by rotary evaporation to recover the crude solid.[5][6] You can then attempt the recrystallization again, possibly with a different solvent or by adjusting the conditions.

III. Experimental Workflow

The following diagram illustrates the general workflow for the recrystallization of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_collection Crystal Collection start Crude 2-Bromo-6-hydroxy- 3-methyl-benzaldehyde dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration Filter hot solution to remove insoluble impurities dissolve->hot_filtration cool Cool slowly to room temperature, then in ice bath hot_filtration->cool vacuum_filtration Collect crystals by vacuum filtration cool->vacuum_filtration wash Wash with a small amount of cold solvent vacuum_filtration->wash dry Dry the pure crystals wash->dry end_product Pure 2-Bromo-6-hydroxy- 3-methyl-benzaldehyde Crystals dry->end_product

Caption: Workflow for the recrystallization of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde.

IV. Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Solvent Selection High solubility when hot, low when coldMaximizes recovery of pure compound.[2][3]
Cooling Rate Slow and gradualPromotes the formation of large, pure crystals and prevents "oiling out".[7][8]
Washing Solvent Minimal volume of ice-cold solventRemoves residual soluble impurities without significantly dissolving the desired product.[4]

V. References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • ChemBK. (2024, April 9). Benzaldehyde,2-broMo-6-hydroxy-. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]

  • Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Retrieved from [Link]

  • Google Patents. (n.d.). EP0031416A1 - Process for the preparation of substituted benzaldehydes. Retrieved from

  • European Patent Office. (n.d.). EP 0016487 B1 - Method for the purification of benzaldehyde. Retrieved from [Link]

  • ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Sciencemadness.org. (2006, November 19). Aldehyde distillation/purification. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-bromo- (CAS 6630-33-7). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308. Retrieved from [Link]

  • YouTube. (2012, August 7). 2 O Chem Recrystallization Procedure. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 0068725 A1 - Process for preparation of hydroxybenzaldehydes. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-hydroxybenzaldehyde | C7H5BrO2 | CID 4066019. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-6-methylbenzaldehyde | C8H7BrO | CID 21847013. Retrieved from [Link]

Sources

solubility issues of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde in water

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Bromo-6-hydroxy-3-methyl-benzaldehyde. This guide is designed to provide Senior Application Scientist-level insights and practical solutions to the common challenges associated with the handling and solubility of this compound. We will explore its physicochemical properties, provide validated protocols for dissolution, and offer troubleshooting advice to ensure the success and integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs) & Physicochemical Profile

This section addresses the fundamental properties of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde that are critical to understanding its behavior in aqueous and organic media.

Q1: What are the key physicochemical properties of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde that influence its water solubility?

A1: The solubility of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde is governed by a combination of factors inherent to its molecular structure. It is a substituted aromatic aldehyde, and its properties are a composite of the influences from the benzene ring, the bromo group, the hydroxyl group, the methyl group, and the aldehyde function.

The key takeaway is that the molecule is predominantly non-polar, leading to poor aqueous solubility. The phenolic hydroxyl group offers a pathway to increase solubility through pH modification, which will be discussed in subsequent sections.

Table 1: Physicochemical Properties of Substituted Benzaldehydes

Property 2-Bromo-6-hydroxybenzaldehyde 2-Bromo-6-hydroxy-3-methyl-benzaldehyde (Target Compound) General Benzaldehyde
Molecular Formula C₇H₅BrO₂ C₈H₇BrO₂ C₇H₆O
Molar Mass 201.02 g/mol [1] 215.05 g/mol 106.12 g/mol
Appearance Light yellow solid[2] White to yellow solid Colorless liquid[3]
Melting Point 50-52 °C[1] Data not available; likely similar to analogs -26 °C
Water Solubility Sparingly soluble / low[1][2] Expected to be very low 6.95 g/L (25 °C)[3][4]
Predicted pKa 7.21 ± 0.10[1] Expected to be similar due to the phenolic hydroxyl group Not applicable

| Organic Solvents | Soluble in ethanol, ether, ethyl acetate, dichloromethane[1][2] | Soluble in DMSO (Slightly), Methanol (Slightly)[1] | Miscible with ethanol, ether |

Note: Specific experimental data for 2-Bromo-6-hydroxy-3-methyl-benzaldehyde is limited. The values presented are based on closely related analogs and predictive models.

Section 2: Troubleshooting Common Solubility Issues

This section provides a question-and-answer formatted guide to address specific problems you may encounter in the lab.

Q2: My 2-Bromo-6-hydroxy-3-methyl-benzaldehyde is not dissolving in pure water. What should I expect?

A2: You should expect very low solubility in neutral, pure water. The molecule's structure, with its aromatic ring and bromine atom, gives it a significant non-polar character. While the hydroxyl group can participate in hydrogen bonding, this is often not sufficient to overcome the hydrophobicity of the rest of the molecule. Studies on similar aromatic aldehydes confirm that poor aqueous solubility is a common characteristic[5][6]. Expect to see solid material remaining even after vigorous stirring or sonication in water alone.

Q3: I need to prepare an aqueous stock solution for a biological assay. What is the recommended general approach?

A3: The most reliable method is to first create a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous buffer or media. This "co-solvent" approach is standard practice for poorly soluble compounds.

The recommended workflow is as follows:

  • Select a Co-solvent: Start with Dimethyl Sulfoxide (DMSO). It is an excellent solvent for many aromatic compounds and is miscible with water.

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to a high concentration (e.g., 10-50 mM). Ensure it is fully dissolved. Gentle warming or vortexing can assist.

  • Dilute into Aqueous Medium: Perform a serial dilution of the DMSO stock into your final aqueous buffer. It is critical to add the DMSO stock to the buffer (not the other way around) and to mix vigorously during addition to prevent precipitation.

  • Mind the Final Solvent Concentration: For most cell-based assays, the final concentration of DMSO should be kept low, typically ≤0.5%, to avoid solvent-induced toxicity or artifacts. Always run a vehicle control (buffer + same final concentration of DMSO) in your experiments.

Q4: Can I use co-solvents other than DMSO? Which are recommended and why?

A4: Yes, other co-solvents can be used, and the choice may depend on the specific requirements of your experiment (e.g., avoiding sulfur-containing solvents).

  • Ethanol (EtOH) or Methanol (MeOH): These are good alternatives. The compound is reported to have some solubility in methanol[1]. They are less aggressive solvents than DMSO and are often better tolerated in biological systems. However, they may be less effective at solubilizing the compound at very high concentrations.

  • Acetone: While it is a good solvent for similar compounds[5], its high volatility and potential for reacting with certain biological molecules make it less suitable for preparing stock solutions for assays.

  • Dimethylformamide (DMF): Similar to DMSO, DMF is a powerful polar aprotic solvent. It can be used as an alternative, but like DMSO, its concentration in the final assay medium must be carefully controlled.

Causality: These organic solvents work by disrupting the hydrogen-bonding network of water and by providing a less polar environment where the non-polar aromatic aldehyde can be solvated more effectively.

Q5: How does pH affect the solubility of this compound, and how can I leverage this?

A5: The phenolic hydroxyl group (-OH) on the benzene ring is weakly acidic. By increasing the pH of the aqueous solution, you can deprotonate this group, forming a negatively charged phenolate ion.

R-OH + OH⁻ ⇌ R-O⁻ + H₂O

This ionic form is significantly more polar than the neutral molecule and, therefore, exhibits much higher aqueous solubility. The predicted pKa for the very similar 2-Bromo-6-hydroxybenzaldehyde is around 7.21[1]. This suggests that at pH values above ~8, a significant portion of the compound will be in its more soluble, deprotonated form.

To leverage this:

  • Prepare a dilute basic solution (e.g., 0.01 M NaOH).

  • Attempt to dissolve the compound directly in this basic solution.

  • Once dissolved, you can carefully adjust the pH back down towards your desired experimental pH using a dilute acid (e.g., 0.01 M HCl).

  • Crucial Caveat: As you lower the pH back towards and below the pKa, the compound will convert back to its neutral, less soluble form and may precipitate out of solution. This method is most effective if your final experimental pH can be maintained in the slightly basic range.

Q6: My compound appears unstable and is changing color in a basic solution. What are the stability considerations?

A6: Benzaldehydes, in general, can be unstable under certain conditions.

  • Oxidation: Aromatic aldehydes can oxidize to the corresponding carboxylic acid (in this case, 2-Bromo-6-hydroxy-3-methyl-benzoic acid), especially when exposed to air[3][4]. This process can be accelerated at higher pH. A color change may indicate degradation.

  • Cannizzaro Reaction: In the presence of a strong base, benzaldehydes can undergo disproportionation, where one molecule is reduced to an alcohol and another is oxidized to a carboxylic acid[3].

  • General Reactivity: The aldehyde group is reactive and can participate in various condensation or addition reactions[2].

Recommendations for Stability:

  • Prepare solutions fresh whenever possible.

  • Store stock solutions at -20°C or -80°C under an inert gas (nitrogen or argon) to minimize oxidation[1].

  • Avoid prolonged exposure to strong bases, high temperatures, and light.

Section 3: Standard Operating Procedures (SOPs)

These protocols provide step-by-step guidance for common solubilization tasks.

SOP 1: Protocol for Preparing a Stock Solution using a Co-Solvent (DMSO)
  • Objective: To prepare a 20 mM stock solution of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde in DMSO.

  • Materials:

    • 2-Bromo-6-hydroxy-3-methyl-benzaldehyde (M.W. = 215.05 g/mol )

    • Anhydrous, high-purity DMSO

    • Calibrated analytical balance

    • Microcentrifuge tubes or amber glass vials

    • Vortex mixer

  • Procedure:

    • Weigh out 2.15 mg of the compound on an analytical balance.

    • Transfer the solid to a clean vial.

    • Add 500 µL of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can be used if dissolution is slow.

    • Visually inspect the solution against a light source to ensure no solid particulates remain.

    • Store the stock solution, protected from light, at -20°C.

SOP 2: Protocol for Enhancing Aqueous Solubility via pH Adjustment
  • Objective: To prepare a ~1 mM aqueous solution using a basic pH.

  • Materials:

    • 2-Bromo-6-hydroxy-3-methyl-benzaldehyde

    • 0.1 M NaOH solution

    • 0.1 M HCl solution

    • High-purity water

    • pH meter

    • Stir plate and stir bar

  • Procedure:

    • Add the desired amount of solid compound to a beaker containing a stir bar and the target volume of water.

    • Begin stirring. The compound will likely remain as a suspension.

    • Slowly add the 0.1 M NaOH solution dropwise while monitoring the pH.

    • As the pH rises above 8.0, you should observe the solid begin to dissolve. Continue adding base until the solution is clear.

    • Note the final pH. This solution can be used for experiments where a basic pH is acceptable.

    • (Optional) pH Neutralization: If a neutral pH is required, slowly back-titrate the solution by adding 0.1 M HCl dropwise.

    • Critical Observation Point: Watch the solution closely for any signs of cloudiness or precipitation as the pH approaches 7. If precipitation occurs, it indicates that the concentration is above the solubility limit at that pH.

Section 4: Workflow Diagrams & Logic

The following diagram outlines the decision-making process for solubilizing 2-Bromo-6-hydroxy-3-methyl-benzaldehyde.

Solubility_Workflow cluster_start Start cluster_methods Solubilization Methods cluster_decision Decision & Outcome Start Need to prepare an aqueous solution of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde CoSolvent Method 1: Co-Solvent (DMSO, EtOH) Start->CoSolvent Primary Method pH_Adjust Method 2: pH Adjustment Start->pH_Adjust Alternative Method Check_DMSO_Conc Is final DMSO concentration acceptable for assay? (e.g., <0.5%) CoSolvent->Check_DMSO_Conc Check_pH Is final pH compatible with assay? pH_Adjust->Check_pH Success_CoSolvent Success: Solution Ready (Run Vehicle Control) Check_DMSO_Conc->Success_CoSolvent Yes Failure Failure: Re-evaluate concentration or method. Consider surfactants or cyclodextrins. Check_DMSO_Conc->Failure No Success_pH Success: Solution Ready (Monitor for precipitation) Check_pH->Success_pH Yes Check_pH->Failure No

Caption: Decision workflow for solubilizing the target compound.

References

  • Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. Jetir.Org. Available at: [Link].

  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. Available at: [Link].

  • Benzaldehyde,2-broMo-6-hydroxy-. ChemBK. Available at: [Link].

  • Benzaldehyde - Wikipedia. Wikipedia. Available at: [Link].

  • 4-Nitrobenzaldehyde - Solubility of Things. Solubility of Things. Available at: [Link].

  • Benzaldehyde | C6H5CHO - PubChem. National Institutes of Health. Available at: [Link].

  • Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease - PMC. National Institutes of Health. Available at: [Link].

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Technical Support Center: Troubleshooting Schiff Base Condensation with Sterically Hindered Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges of Schiff base condensation reactions, specifically when dealing with sterically hindered benzaldehydes. This guide is designed for researchers, scientists, and drug development professionals who may encounter difficulties in achieving efficient imine formation with bulky substrates. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific experimental issues, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: Why is my Schiff base reaction with a sterically hindered benzaldehyde so slow or showing low conversion?

The decreased reactivity of sterically hindered benzaldehydes in Schiff base condensation is primarily due to two factors:

  • Steric Hindrance: Bulky substituents on the benzaldehyde, particularly in the ortho position, physically obstruct the approach of the amine nucleophile to the carbonyl carbon.[1][2] This increases the activation energy of the reaction, slowing down the formation of the crucial hemiaminal intermediate.[3]

  • Electronic Effects: While less impactful than sterics, electron-donating groups on the benzaldehyde ring can slightly reduce the electrophilicity of the carbonyl carbon, making it less reactive towards the amine.[2]

The combination of these factors can lead to slow reaction rates and unfavorable equilibrium, resulting in low yields of the desired imine.[4]

Q2: What is the role of a catalyst, and which type should I choose for a sterically hindered system?

Catalysts are often essential to accelerate Schiff base formation, especially with challenging substrates.[2]

  • Acid Catalysis: Mild acid catalysts, such as acetic acid or p-toluenesulfonic acid (p-TsA), are commonly used. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine.[2][5] It also facilitates the rate-determining dehydration of the hemiaminal intermediate to form the imine.

  • Base Catalysis: In some cases, a base catalyst can be employed to deprotonate the amine, thereby increasing its nucleophilicity.[2]

For sterically hindered systems, acid catalysis is generally the preferred approach to enhance the reactivity of the less accessible carbonyl group.

Q3: How critical is water removal in these reactions, and what are the most effective methods?

Schiff base formation is a reversible equilibrium reaction that produces water as a byproduct.[6][7] Effective removal of this water is crucial to drive the equilibrium towards the product side and prevent the hydrolysis of the newly formed imine back to the starting materials.[2] For sterically hindered reactions where the equilibrium may already be unfavorable, water removal becomes paramount.

Effective methods for water removal include:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, benzene) is a classic and highly effective method.[8]

  • Dehydrating Agents: The use of chemical drying agents that are compatible with the reaction conditions is a common strategy.

    • Molecular Sieves: 3Å or 4Å molecular sieves are widely used to trap water as it is formed.[7] They are generally stable at reflux temperatures.[8]

    • Anhydrous Salts: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can also be used.[9]

    • Orthoesters and Silicates: Reagents like trimethyl orthoformate or tetraethyl orthosilicate react with water to form non-acidic byproducts, effectively removing it from the reaction.[4][7]

Troubleshooting Guides

This section provides detailed protocols and decision-making workflows to overcome common challenges encountered during the synthesis of Schiff bases from sterically hindered benzaldehydes.

Guide 1: Low or No Product Formation

If you are observing minimal or no formation of your desired imine, follow this troubleshooting workflow:

Low_Yield_Troubleshooting start Low/No Product Formation check_conditions Initial Reaction Conditions: - Aldehyde + Amine - Solvent (e.g., Ethanol, Methanol) - Stirring at RT or mild heat start->check_conditions add_catalyst Introduce Acid Catalyst (e.g., 2-5 mol% p-TsA or glacial acetic acid) check_conditions->add_catalyst If no improvement implement_water_removal Implement Aggressive Water Removal add_catalyst->implement_water_removal If still low conversion dean_stark Option A: Dean-Stark Apparatus with Toluene implement_water_removal->dean_stark mol_sieves Option B: Molecular Sieves (3Å or 4Å) (Ensure sieves are properly activated) implement_water_removal->mol_sieves increase_temp Increase Reaction Temperature (Reflux conditions) dean_stark->increase_temp mol_sieves->increase_temp increase_conc Increase Reactant Concentration increase_temp->increase_conc If necessary alternative_methods Consider Alternative Synthetic Routes increase_conc->alternative_methods If all else fails success Successful Imine Formation increase_conc->success If successful aza_wittig Aza-Wittig Reaction alternative_methods->aza_wittig aza_wittig->success Product_Decomposition start Product Decomposition/ Side Reactions check_stability Assess Product Stability: - Is the imine prone to hydrolysis? - Are starting materials degrading? start->check_stability reduce_temp Lower Reaction Temperature check_stability->reduce_temp If thermally sensitive milder_catalyst Use Milder Catalyst or Reduce Catalyst Loading check_stability->milder_catalyst If catalyst-driven decomposition microwave Consider Microwave Synthesis reduce_temp->microwave milder_catalyst->microwave purification Purification Strategy microwave->purification After successful reaction recrystallization Recrystallization from a non-polar solvent purification->recrystallization chromatography Column Chromatography (Silica or Alumina) purification->chromatography success Stable, Pure Product recrystallization->success chromatography->success

Caption: Troubleshooting workflow for product decomposition or side reactions.

Detailed Steps:

  • Optimize Reaction Temperature and Catalyst Loading: Excessive heat or a high concentration of an acid catalyst can sometimes lead to decomposition of the starting materials or the product.

    • Protocol: Try running the reaction at the lowest temperature that still provides a reasonable reaction rate. Reduce the amount of acid catalyst used, or switch to a milder catalyst (e.g., from p-TsA to acetic acid).

  • Microwave-Assisted Synthesis: Microwave irradiation can often promote reactions at a lower bulk temperature and for significantly shorter reaction times, which can minimize the opportunity for product degradation. [10][11]

    • Protocol: In a microwave-safe vessel, combine the sterically hindered benzaldehyde, amine, and a suitable solvent (or perform neat if possible). Irradiate the mixture at a set temperature for short intervals, monitoring the reaction progress between intervals. [12]

  • Purification Strategy: Proper purification is key to isolating the desired product free from starting materials and byproducts.

    • Recrystallization: This is often the most effective method for purifying solid Schiff bases. [2]Choose a solvent system where the imine is soluble at high temperatures but sparingly soluble at room temperature or below.

    • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel or alumina can be used. [13]It is important to use a relatively non-polar eluent system to prevent hydrolysis of the imine on the stationary phase.

Data Summary: Key Reaction Parameters

ParameterRecommendation for Hindered SystemsRationale
Catalyst Mild Acid (e.g., p-TsA, Acetic Acid)Increases carbonyl electrophilicity to overcome steric hindrance. [2]
Solvent Toluene, Xylenes, or other non-polar, high-boiling solventsAllows for azeotropic removal of water and higher reaction temperatures. [8]
Water Removal Dean-Stark Apparatus or Activated Molecular SievesEssential to drive the equilibrium towards product formation. [7]
Temperature RefluxProvides sufficient energy to overcome the activation barrier. [14]
Alternative Method Aza-Wittig ReactionEffective for highly hindered substrates where direct condensation fails. [15]
Green Alternative Microwave-Assisted SynthesisCan reduce reaction times and minimize side reactions. [10][16]

By systematically applying these troubleshooting strategies and understanding the underlying chemical principles, researchers can significantly improve the success rate of Schiff base condensations involving sterically hindered benzaldehydes.

References

  • MH Chem. (2022, July 25). Schiff Base Reaction-Mechanism, Rxn setup and Application. YouTube. [Link]

  • BenchChem. (n.d.). Managing steric hindrance in reactions with 2-Chloro-4-(diethylamino)benzaldehyde.
  • Cyril, P. A., et al. (2022). Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. RSC Advances, 12(34), 22155-22175.
  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

  • Al Zoubi, W., et al. (2017). Synthesis and Study of Schiff base Ligands. Journal of Applicable Chemistry, 6(4), 635-645.
  • Cordes, E. H., & Jencks, W. P. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society, 84(5), 832-837.
  • BenchChem. (n.d.). Troubleshooting low yield in Schiff base formation with 2-(Decyloxy)benzaldehyde.
  • ResearchGate. (n.d.). Schiff base formation, general acid-base catalysis. [Image].
  • Reddit. (2021, July 8). Can molecular sieves be used while refluxing a reaction? r/chemhelp. Retrieved from [Link]

  • Wikipedia. (n.d.). Aza-Wittig reaction. Retrieved from [Link]

  • Eguchi, S. (2005). Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds. Arkivoc, 2005(7), 117-130.
  • Avram, L., & Cohen, Y. (2014). Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule. Journal of the American Chemical Society, 136(49), 17291-17298.
  • Ghosh, P., et al. (2019). A review on synthesis and versatile applications of some selected Schiff bases with their transition metal complexes. Egyptian Journal of Chemistry, 62(10), 1847-1868.
  • Wang, C., et al. (2020). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.
  • IOSR Journal. (n.d.). “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”.
  • ResearchGate. (n.d.). Microwave-assisted synthesis of schiff bases. [Image].
  • Kapila, P., et al. (2017). Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases. Applied Clinical Pharmacology and Toxicology, 1(1), 104.
  • Chen, Y., et al. (2017). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 22(12), 2135.
  • Gunder, D. R., et al. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles.
  • Bakulev, V. A., et al. (2016). In situ generation of imines by the Staudinger/aza-Wittig tandem reaction combined with thermally induced Wolff rearrangement for one-pot three-component β-lactam synthesis. Organic & Biomolecular Chemistry, 14(3), 1014-1025.
  • ResearchGate. (n.d.). Microwave Assisted Synthesis of Schiff Bases: A Green Approach. [Request PDF].
  • Bibliomed. (n.d.). SYNTHESIS OF SCHIFF BASE METAL COMPLEXES: A CONCISE REVIEW.
  • Royal Society of Chemistry. (2020). A diversity of recently reported methodology for asymmetric imine reduction. RSC Advances, 10(54), 32454-32479.
  • Associated Asia Research Foundation (AARF). (2016). Microwave-Assisted Synthesis of Schiff Bases and Evaluation of Their Antibacterial Activities.
  • Contente, M. L., et al. (2020). Asymmetric Reduction of Cyclic Imines by Imine Reductase Enzymes in Non-Conventional Solvents.
  • Rhodium.ws. (n.d.). Synthesis of Secondary Amines via Aza-Wittig Reaction. Retrieved from

  • SciSpace. (n.d.). Microwave assisted synthesis and characterization of schiff base of 2-amino-6-nitrobenzothiazole.
  • Pathan, I. R., & Patel, M. K. (2023). A comprehensive review on the synthesis and applications of Schiff base ligand and metal complexes: A comparative study of conventional heating, microwave heating, and sonochemical methods.
  • ACS Publications. (2021, March 17). Redox-Neutral Imination of Alcohol with Azide: A Sustainable Alternative to the Staudinger/Aza-Wittig Reaction.
  • ResearchGate. (n.d.). Synthesis of Schiff Bases by Non-Conventional Methods.
  • Khan Academy. (n.d.). Acid and base catalyzed formation of hydrates and hemiacetals. [Video].
  • Journal of the American Chemical Society. (n.d.). On the Mechanism of Schiff Base Formation and Hydrolysis.
  • ResearchGate. (n.d.). Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols. [Image].
  • Sciencemadness.org. (2018, April 4). In what ways does crushing Molecular Sieves effect their absorption capacity?
  • ResearchGate. (n.d.). Kinetics and thermodynamics of imine 3 synthesis in the presence... [Image].
  • Sorbchem India. (2023, August 9). Molecular Sieve Adsorbents – What They Are & How They Work.
  • orientjchem.org. (n.d.). Synthesis and Antibacterial Studies of Some Reduced Schiff Base Derivatives.
  • Universiti Teknologi MARA. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW SCHIFF BASES DERIVED FROM BENZALDEHYDE WITH...
  • ResearchGate. (2024, June 9). How to purify Schiff base product?
  • ResearchGate. (2015, May 7). How do I increase Schiff's base yield?
  • ResearchGate. (2023, August 19). What are the best conditions in schiff-base reaction when I react hydrazide with aldehyde?

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Technical Support Center: Chromatographic Separation of 2-Bromobenzaldehyde and 6-Bromobenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that the separation of positional isomers like 2-bromobenzaldehyde and 6-bromobenzaldehyde presents a significant chromatographic challenge. Their nearly identical physicochemical properties demand a meticulously optimized and systematic approach. This guide is structured to provide you with both high-level strategies and specific, actionable troubleshooting steps to achieve baseline resolution and ensure the purity of your target compounds.

Troubleshooting Guide

This section addresses specific, common problems encountered during the separation of 2- and 6-bromobenzaldehyde. The question-and-answer format is designed to help you quickly identify and resolve experimental issues.

Q1: My 2- and 6-bromobenzaldehyde isomers are co-eluting or showing very poor resolution (Rs < 1.5). What is the first thing I should adjust?

A1: Co-elution is the most common issue with positional isomers and directly points to a problem with column selectivity (α).[1][2] The most effective first step is to optimize the mobile phase composition, as this can be done without changing the column.

  • For Reversed-Phase HPLC (RP-HPLC):

    • Change Organic Modifier: If you are using acetonitrile (ACN), switch to methanol (MeOH), or vice-versa. ACN and MeOH interact differently with analytes and the stationary phase due to differences in polarity and hydrogen bonding capabilities, which can significantly alter selectivity.[3]

    • Adjust Solvent Strength: Systematically vary the ratio of your organic modifier to the aqueous phase. For closely eluting isomers, a shallow gradient or even an isocratic elution with a lower percentage of organic solvent can increase retention and provide more opportunity for separation.[4][5] Start with a 50:50 ACN:Water mixture and gradually increase the aqueous portion.

    • Temperature Optimization: Lowering the column temperature can increase retention and sometimes improve peak resolution, while higher temperatures can decrease viscosity and analysis time.[6] It's crucial to test a range of temperatures (e.g., 25°C, 30°C, 35°C) to find the optimum for your specific separation.

  • For Gas Chromatography (GC):

    • Optimize Temperature Program: The temperature ramp rate is a critical parameter. A slower temperature ramp will increase the time the analytes spend in the column, which can enhance separation.[7] Experiment with reducing the ramp rate (e.g., from 10°C/min to 5°C/min) in the elution range of your isomers.

Q2: I'm observing significant peak tailing for both isomer peaks. What causes this and how can I fix it?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with active sites like free silanol groups on a silica-based column.[8] It can also be a sign of column overloading.

  • Assess Column Health: First, ensure your column is not degraded or contaminated. Flush the column with a strong solvent. If the problem persists, the issue may be with the method itself.

  • Mobile Phase pH Adjustment (HPLC): While bromobenzaldehydes are not strongly ionizable, the mobile phase pH can influence the ionization state of residual silanols on the stationary phase. Adding a small amount of an acidic modifier like formic acid or phosphoric acid can suppress silanol activity and improve peak shape.[9]

  • Reduce Sample Concentration: Injecting too much sample can lead to column overloading and peak distortion.[10] Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them to see if the peak shape improves at lower concentrations.

  • Use a Deactivated Column: Consider using a column with end-capping or a stationary phase with low silanol activity, which is specifically designed to reduce these secondary interactions.[9]

Q3: My retention times are drifting between injections. How can I improve reproducibility?

A3: Unstable retention times point to a lack of equilibrium in the system or fluctuations in experimental conditions.

  • Ensure Column Equilibration: Before starting your analytical run, ensure the column is fully equilibrated with the mobile phase. This is especially critical when using gradient elution or after changing solvents. Flush the column with at least 10-20 column volumes of the initial mobile phase.

  • Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed. Inconsistent solvent composition can lead to shifting retention times. If using buffered solutions, make sure they are freshly prepared, as pH can change over time.

  • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect solvent viscosity and, consequently, retention times.[6][10]

  • Check for Leaks: Inspect your system for any potential leaks in the pump, injector, or fittings, as this can cause pressure fluctuations and affect flow rate consistency.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting poor separation of the 2- and 6-bromobenzaldehyde isomers.

G Start Problem: Poor Isomer Separation (Co-elution or Rs < 1.5) CheckSystem 1. Verify System Suitability - Column equilibrated? - No leaks? - Consistent temperature? Start->CheckSystem OptimizeMobilePhase 2. Optimize Mobile Phase (HPLC) - Change organic modifier (ACN vs MeOH) - Adjust solvent strength (isocratic/shallow gradient) - Modify temperature CheckSystem->OptimizeMobilePhase HPLC OptimizeGC 2. Optimize Temperature Program (GC) - Decrease ramp rate - Add isothermal hold CheckSystem->OptimizeGC GC AssessPeakShape 3. Assess Peak Shape OptimizeMobilePhase->AssessPeakShape OptimizeGC->AssessPeakShape Tailing Tailing Observed AssessPeakShape->Tailing No GoodShape Good Peak Shape, Still Poor Resolution AssessPeakShape->GoodShape Yes FixTailing 4a. Address Tailing - Reduce sample load - Add mobile phase modifier (e.g., acid) - Use end-capped column Tailing->FixTailing Success Resolution Achieved (Rs >= 1.5) FixTailing->Success ChangeColumn 4b. Change Stationary Phase - Phenyl or PFP column for π-π interactions - Longer/narrower column for efficiency GoodShape->ChangeColumn ChangeColumn->Success

Caption: A workflow for troubleshooting poor isomer separation.

Frequently Asked Questions (FAQs)

Q1: What is the most effective chromatographic technique for separating 2- and 6-bromobenzaldehyde?

A1: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be effective, but the choice depends on your specific requirements for sample throughput, resolution, and available equipment.

  • Reversed-Phase HPLC (RP-HPLC) is highly versatile and often the first choice. It separates based on differences in hydrophobicity and interactions with the stationary phase. Method development can be systematically optimized by adjusting the mobile phase.[11]

  • Gas Chromatography (GC) is an excellent alternative, particularly for its high efficiency.[7] Given that bromobenzaldehydes are sufficiently volatile and thermally stable, GC can provide very sharp peaks and excellent resolution, especially with high-resolution capillary columns.[12] GC may offer faster analysis times.

Q2: Which type of column (stationary phase) is best suited for this separation?

A2: The choice of stationary phase is critical for achieving selectivity between positional isomers.

  • For HPLC:

    • Standard C18/C8: While a good starting point, standard C18 or C8 columns may not provide sufficient selectivity as they primarily separate based on hydrophobicity, which is very similar for these isomers.[3][13]

    • Phenyl-Hexyl or Biphenyl Phases: These are highly recommended. The aromatic rings in the stationary phase can induce π-π interactions with the benzene ring of the bromobenzaldehydes. The subtle differences in electron distribution and steric hindrance between the 2- and 6-isomers can lead to differential retention and improved separation.[14][15]

    • Pentafluorophenyl (PFP) Phases: PFP columns offer alternative selectivity through a combination of hydrophobic, aromatic, and dipole-dipole interactions, making them very effective for separating positional isomers.[15]

  • For GC:

    • Mid-Polarity Columns: A column with a stationary phase like a DB-624 or equivalent (containing cyanopropylphenyl groups) is often a good choice. These phases provide a different selectivity compared to standard non-polar phases (like DB-1 or DB-5) and can better resolve isomers.[7]

Q3: How should I prepare my sample for analysis?

A3: Proper sample preparation is key to preventing column contamination and ensuring accurate results.

  • Dissolution: Dissolve the sample in a solvent that is compatible with your initial mobile phase (for HPLC) or is highly volatile (for GC). For RP-HPLC, using the initial mobile phase as the sample solvent is ideal to prevent peak distortion. For GC, a volatile solvent like dichloromethane or ethyl acetate is suitable.[16]

  • Filtration: Always filter your sample through a 0.2 µm or 0.45 µm syringe filter before injection.[6][11] This removes particulates that can clog the column inlet frit, leading to high backpressure and poor performance.

  • Concentration: As discussed in the troubleshooting section, avoid overloading the column. A typical concentration for HPLC or GC analysis is in the range of 0.1-1.0 mg/mL.

Q4: Can flash chromatography be used for preparative separation of these isomers?

A4: Yes, flash chromatography can be used for preparative-scale purification, but achieving baseline separation of these isomers will be challenging and require careful optimization.

  • Solid Phase: Use a high-quality silica gel with a small particle size (e.g., 40-63 µm) for better resolution.[17]

  • Solvent System: The key will be finding a solvent system with high selectivity. You will need to perform extensive thin-layer chromatography (TLC) screening with various solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane) to find a condition where the Rf values of the two isomers are maximally different.

  • Gradient Elution: A shallow gradient elution, where the polarity of the mobile phase is increased very slowly over time, will likely be necessary to resolve the two compounds.[18]

Recommended HPLC Protocol: A Starting Point

This protocol provides a robust starting point for developing a separation method for 2- and 6-bromobenzaldehyde.

ParameterRecommendationRationale
Column Phenyl-Hexyl or Biphenyl (e.g., 4.6 x 150 mm, 3.5 µm)Provides π-π interactions to enhance selectivity for positional isomers.[14][15]
Mobile Phase A Water with 0.1% Formic AcidAcidifier improves peak shape by suppressing silanol interactions.
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Start with ACN; switch to MeOH if selectivity is poor.[3]
Gradient 50% B to 70% B over 15 minutesA shallow gradient is often effective for isomer separation.[4]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.[6]
Injection Vol. 5 µLSmall volume minimizes potential for column overload.
Detection UV at 240-254 nmBenzaldehydes have strong UV absorbance in this range.[19]

Protocol Steps:

  • Prepare the mobile phases as described in the table. Ensure they are filtered and degassed.

  • Install the recommended column and equilibrate the system with the initial mobile phase conditions (50% B) for at least 20 minutes or until a stable baseline is achieved.

  • Prepare a 0.5 mg/mL solution of your isomer mixture in a 50:50 mixture of Water:ACN. Filter the sample through a 0.2 µm filter.

  • Inject the sample and run the gradient method.

  • Analyze the resulting chromatogram for resolution. If co-elution occurs, systematically adjust the mobile phase composition or switch the organic modifier as outlined in the troubleshooting guide.

References
  • Benchchem. Troubleshooting poor peak resolution in HPLC of aniline isomers.
  • SIELC Technologies. Separation of 3-Bromobenzaldehyde on Newcrom R1 HPLC column.
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  • Benchchem. Technical Support Center: Optimizing HPLC Separation of Isomeric Compounds.
  • Welch Materials. (2025, March 17). A Simple Yet Effective Trick for Isomer Separation.
  • Buchi. How to optimize your mobile phase to improve selectivity and resolution in chromatography.
  • Benchchem. Optimizing mobile phase composition for HPLC separation of xylenol isomers.
  • Royal Society of Chemistry. (2013). A sensitive, rapid and highly efficient low thermal mass (LTM GC) method has been developed for the separation and quantitative determination of 10 isomers of bromofluoro benzaldehyde. Analytical Methods.
  • Yuan B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13, 674.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
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  • Benchchem. Interpreting the Mass Spectrum of 4-Bromobenzaldehyde: A Comparative Guide.
  • Shen, B., et al. (2016). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Journal of Chromatography A, 1462, 115-23.
  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Google Patents. (2019). Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
  • The Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
  • Nacalai Tesque, Inc. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.

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Technical Support Center: Optimal Solvent Systems for TLC of Brominated Hydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of brominated hydroxybenzaldehydes. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the Thin-Layer Chromatography (TLC) of these compounds. The following content is structured in a question-and-answer format to directly address specific issues and provide in-depth, field-proven insights.

Section 1: Fundamentals & Initial Solvent Selection

This section addresses the foundational principles governing the TLC separation of brominated hydroxybenzaldehydes and provides guidance on selecting an initial solvent system.

Q1: What are the key molecular features of brominated hydroxybenzaldehydes that influence their TLC behavior?

A1: The chromatographic behavior of these molecules on a standard silica gel plate is a direct consequence of the polarity imparted by three key functional groups:

  • Hydroxyl Group (-OH): This is the most polar group and the primary driver of interaction with the polar silica gel stationary phase. It acts as both a hydrogen bond donor and acceptor, leading to strong adsorption and, consequently, a lower Retention Factor (Rf).[1][2]

  • Aldehyde Group (-CHO): This group is also polar due to the carbonyl (C=O) bond and can act as a hydrogen bond acceptor. While it contributes significantly to the molecule's overall polarity, its interaction with silica is weaker than that of the hydroxyl group.[2]

  • Bromine Atom (-Br): As an electronegative atom, bromine adds some polar character. However, its primary influence is often steric, and it increases the overall molecular weight. Its effect on polarity is less pronounced compared to the hydroxyl and aldehyde groups.[3]

The interplay and relative positions of these groups determine the final Rf value.

Q2: How does isomerism affect the separation of brominated hydroxybenzaldehydes?

A2: Isomerism is a critical factor. The relative positions of the hydroxyl and aldehyde groups can dramatically alter a molecule's polarity and its TLC behavior.

For example, an ortho-hydroxybenzaldehyde can form a strong intramolecular hydrogen bond.[4][5] This internal bonding effectively "masks" the polarity of the participating -OH and -CHO groups, reducing their ability to interact with the polar stationary phase. Consequently, ortho isomers are less polar and will travel further up the TLC plate, exhibiting a higher Rf value than their meta or para counterparts.

Para-hydroxybenzaldehydes cannot form intramolecular hydrogen bonds and instead engage in strong intermolecular hydrogen bonding with both the silica gel and other molecules.[4] This results in strong adsorption to the stationary phase and a significantly lower Rf value.

Q3: I'm starting a new synthesis. What is a good universal starting solvent system for these compounds?

A3: A binary mixture of a non-polar and a moderately polar solvent is the best starting point for most normal-phase TLC separations.[6] For brominated hydroxybenzaldehydes, a mixture of hexanes and ethyl acetate is an excellent choice.

Start with a mid-range polarity, such as 7:3 hexanes:ethyl acetate .[7] Develop a TLC plate with this system and observe the results. The goal is to have your compound of interest with an Rf value between 0.2 and 0.8 for clear separation.[8]

  • If your spot remains at the baseline (Rf is too low): Your solvent system is not polar enough. Increase the polarity by increasing the proportion of ethyl acetate (e.g., try 1:1 hexanes:ethyl acetate).[8]

  • If your spot shoots to the solvent front (Rf is too high): Your solvent system is too polar. Decrease the polarity by reducing the proportion of ethyl acetate (e.g., try 9:1 hexanes:ethyl acetate).[8][9]

Section 2: Troubleshooting Common TLC Problems

This section provides solutions to the most common issues encountered during the TLC analysis of brominated hydroxybenzaldehydes.

Troubleshooting Flowchart

TLC_Troubleshooting start Run TLC & Visualize streaking Spots are Streaked start->streaking rf_check Rf Value Optimal? (0.2-0.8) streaking->rf_check No overloaded Dilute Sample & Re-spot Smaller streaking->overloaded Yes add_modifier Add 0.5-1% Acetic Acid to Eluent streaking->add_modifier Yes, for acidic phenols no_spots No Spots Visible rf_check->no_spots Yes rf_low Increase Eluent Polarity (More Ethyl Acetate) rf_check->rf_low No, too low rf_high Decrease Eluent Polarity (Less Ethyl Acetate) rf_check->rf_high No, too high end_node Separation Optimized rf_check->end_node Yes uneven_front Uneven Solvent Front no_spots->uneven_front No dilute_check Concentrate Sample or Multi-spot no_spots->dilute_check Yes vis_check Use Alternative Visualization (e.g., stain) no_spots->vis_check Yes plate_check Check Plate for Damage. Ensure Vertical Placement in Saturated Chamber. uneven_front->plate_check Yes uneven_front->end_node No overloaded->rf_check add_modifier->rf_check rf_low->end_node rf_high->end_node dilute_check->end_node vis_check->end_node plate_check->end_node

Caption: A troubleshooting workflow for common TLC issues.

Q4: My spots are appearing as long streaks instead of tight circles. What causes this and how can I fix it?

A4: Streaking is a frequent issue with several potential causes:

  • Sample Overloading: This is the most common reason. Applying too much sample to the plate saturates the stationary phase, causing the spot to bleed up the plate.[10][11][12]

    • Solution: Dilute your sample solution and re-spot. Apply the sample in small, quick touches with the capillary spotter, allowing the solvent to evaporate between applications to keep the origin spot diameter under 2 mm.[10][13]

  • Highly Acidic Nature: Phenolic compounds are acidic and can interact too strongly with the slightly acidic silica gel, causing tailing.

    • Solution: Add a small amount (0.5-1%) of acetic acid to your eluting solvent.[12] This saturates the acidic sites on the silica, leading to more symmetrical spots.

  • Inappropriate Solvent Polarity: A solvent system that is too polar for a highly soluble compound can sometimes cause streaking.[11]

    • Solution: Try decreasing the polarity of the mobile phase.

Q5: I ran my TLC, but I don't see any spots. What could be the problem?

A5: This can be frustrating, but it's usually solvable:

  • Sample is Too Dilute: The concentration of your compound may be below the detection limit of your visualization method.[11]

    • Solution: Try spotting multiple times in the same location, allowing the solvent to dry completely between each application.[11] Alternatively, prepare a more concentrated sample solution.

  • Incorrect Visualization Method: While brominated hydroxybenzaldehydes are aromatic and should be visible under short-wave (254 nm) UV light, the response may be weak.[14][15]

    • Solution: Use a chemical stain. A vanillin stain is excellent for detecting aldehydes, and an iron(III) chloride stain is specific for phenols.[14][15] Iodine vapor is another general-purpose option.[14][15]

  • Compound Evaporation: If your compound is particularly volatile, it may have evaporated from the plate during elution or drying.[15]

    • Solution: Visualize the plate immediately after development.[15]

  • Origin Spot Submerged: If the solvent level in the developing chamber is above your spotting line, your sample will dissolve into the solvent pool instead of migrating up the plate.[10][11]

    • Solution: Always ensure the solvent level is well below the origin line.[6]

Q6: My spots are poorly resolved and are running very close together. How can I improve the separation?

A6: Poor resolution means your solvent system is not selective enough for your mixture.

  • Solution 1: Fine-tune Polarity. Make small, incremental changes to your solvent ratio. If your Rf values are around 0.5, but separation is poor, a slight decrease in polarity might elongate the separation distance.

  • Solution 2: Change Solvents. If adjusting the ratio of hexanes/ethyl acetate doesn't work, substitute one of the components. For example, replacing ethyl acetate with dichloromethane or tert-butyl methyl ether can alter the selectivity of the system due to different solvent-solute interactions.

  • Solution 3: Consider a Ternary System. Adding a third solvent can sometimes dramatically improve separation. For example, adding 1-5% methanol to a dichloromethane system can resolve very polar compounds. For a hexanes/ethyl acetate system, adding a small amount of dichloromethane can also modulate selectivity.

Section 3: Data & Protocols

Recommended Solvent Systems (Starting Points)

This table provides recommended starting solvent systems for separating brominated hydroxybenzaldehyde isomers on silica gel TLC plates. The ratios should be adjusted to achieve optimal Rf values (0.2-0.8).

Solvent System (v/v)Target PolarityTypical Application & Rationale
Hexanes : Ethyl Acetate (9:1) LowGood for separating less polar isomers or when initial trials show high Rf values.
Hexanes : Ethyl Acetate (7:3) MediumA robust, general-purpose starting point for most brominated hydroxybenzaldehydes.[7]
Hexanes : Ethyl Acetate (1:1) Medium-HighUse when compounds are highly polar and show low Rf values in less polar systems.
Dichloromethane : Methanol (98:2) HighEffective for very polar compounds that do not move from the baseline in other systems.[16]
7:3 Hexanes:EtOAc + 0.5% Acetic Acid MediumUse this modifier to reduce streaking/tailing for these acidic phenolic compounds.[12]
Experimental Protocols
Protocol 1: Step-by-Step TLC Analysis
  • Plate Preparation: Using a pencil (never a pen, as the ink will run[11]), gently draw a straight origin line about 1 cm from the bottom of the TLC plate.

  • Sample Preparation: Dissolve a small amount (1-2 mg) of your sample in a minimal volume (0.5 mL) of a volatile solvent like ethyl acetate or dichloromethane.[6][17]

  • Spotting: Dip a capillary tube into your sample solution. Briefly and gently touch the tip of the capillary to the origin line on the plate. Allow the solvent to evaporate completely. The resulting spot should be 1-2 mm in diameter.[13]

  • Chamber Preparation: Pour your chosen solvent system into a developing chamber to a depth of about 0.5 cm (ensuring it is below the origin line).[6] Place a piece of filter paper inside to help saturate the chamber with solvent vapors, and cover the chamber.[18] Allow 5-10 minutes for equilibration.

  • Development: Carefully place the spotted TLC plate into the chamber, ensuring it stands vertically and does not touch the filter paper.[10] Cover the chamber and allow the solvent to ascend the plate via capillary action.[6][19]

  • Completion: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber. Immediately mark the position of the solvent front with a pencil.[7]

  • Drying: Allow the solvent to completely evaporate from the plate in a fume hood.

Protocol 2: Visualization Techniques
  • UV Visualization (Non-destructive):

    • Place the dried TLC plate under a UV lamp.[15]

    • View under short-wave (254 nm) UV light. Aromatic compounds will appear as dark spots against the fluorescent green background of the plate because they quench the fluorescence.[14][15]

    • Gently circle the visible spots with a pencil.

  • Staining (Destructive):

    • Vanillin Stain: Excellent for aldehydes and phenols.[14][15]

      • Preparation: Prepare a solution of vanillin in acidic ethanol.

      • Application: Briefly dip the plate in the stain solution or spray it evenly.

      • Development: Gently heat the plate with a heat gun until colored spots appear. Aldehydes and phenols will often yield a range of colors.[14]

    • Iron(III) Chloride Stain: Specific for phenols.[15]

      • Preparation: Prepare a dilute solution of FeCl₃ in ethanol.

      • Application: Spray the plate with the solution.

      • Development: Phenols will typically appear as blue, violet, or green spots on a yellow background.[20]

References
  • Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. [Link]

  • Thin Layer Chromatography. Chemistry Online @ UTSC. [Link]

  • Thin Layer Chromatography: The Basics. (2025, June 3). Bitesize Bio. [Link]

  • How To Choose The Best Eluent For Thin Layer Chromatography (TLC). (2025, September 2). Alwsci Blog. [Link]

  • Thin Layer Chromatography. UCLA Chemistry. [Link]

  • Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. [Link]

  • Mastering TLC Chromatography: A Comprehensive Guide. (2024, November 20). Chrom Tech, Inc. [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio. [Link]

  • TLC Issues. (2025, May 17). Reddit. [Link]

  • TLC stains. University of Wisconsin-Madison. [Link]

  • Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. (2017, April 27). PMC. [Link]

  • TLC Visualization Reagents. EPFL. [Link]

  • Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. [Link]

  • The thin layer chromatography of alkyl and halogen substituted benzaldehyde 2, 4-dinitrophenyl hydrazones. RIT Digital Institutional Repository. [Link]

  • Explain why is o-hydroxybenzaldehyde a liquis at room temperaturre while p-hydroxybenzaldehyde is a high melting solid. Allen. [Link]

  • TLC TROUBLESHOOTING- The most common problems with TLCs. (2024, August 9). YouTube. [Link]

  • Troubleshooting Thin Layer Chromatography. University of Rochester. [Link]

  • Intramolecular Hydrogen Bonds in Normal and Sterically Compressed o-Hydroxy Aromatic Aldehydes. Isotope Effects on Chemical Shifts and Hydrogen Bond Strength. (2019, December 11). PMC. [Link]

  • Separation Theory. (2022, August 16). Chemistry LibreTexts. [Link]

  • Chromatography: Solvent Systems for TLC. University of Rochester. [Link]

  • Explain why o-hydroxybenzaldehyde is a liquid at room temperature while p-hydroxy benzaldehyde is a high melting solid. Vedantu. [Link]

  • Separation Theory. (2022, April 7). Chemistry LibreTexts. [Link]

  • Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). (2017, March 18). MDPI. [Link]

  • TLC troubleshooting. ChemBAM. [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. (2020, January 2). Chemistry Hall. [Link]

  • TLC and Polarity Help. (2022, April 13). Reddit. [Link]

  • Practical Procedure of Performing TLC For The Confirmation of The Product Formation in An Organic. Scribd. [Link]

  • A mixture of benzaldehyde, benzoic acid, and toluene is spotted on a silica gel TLC plate... Homework.Study.com. [Link]

Sources

Technical Support Center: Purification of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: 2-Bromo-6-hydroxy-3-methyl-benzaldehyde CAS: 1416373-67-5 (Generic/Isomer variable) Class: Halogenated Salicylaldehyde Derivative Common Applications: Intermediate for Schiff base ligands, pharmaceutical scaffolds (e.g., antitumor agents), and fluorescent sensors.[1][2]

The Challenge: Technical grade samples of this compound often suffer from three specific impurity classes due to the electrophilic aromatic substitution (bromination) used in its synthesis:

  • Regioisomers: (e.g., 4-bromo or 5-bromo isomers) which have very similar polarity to the target.[1][2]

  • Over-bromination: Dibromo species (often less soluble).

  • Oxidation Products: Quinones and colored phenolic oligomers (responsible for pink/brown discoloration).

This guide provides a tiered purification strategy, moving from standard recrystallization to advanced chemical derivatization methods.

Troubleshooting Guide (Q&A)

Q1: My product is a sticky orange/brown solid, but it should be a pale yellow crystal. How do I remove the color? A: The color typically comes from trace oxidation of the phenol to quinoid species.

  • Immediate Fix: Perform a "trituration" wash. Suspend the solid in cold methanol or hexanes (depending on solubility) and sonicate. Filter the solid; the colored impurities often stay in the mother liquor.

  • Deep Clean: Use Protocol A (Recrystallization) with the addition of activated charcoal (1-2% w/w) during the hot dissolution step.

Q2: 1H NMR shows a persistent ~8% impurity with aromatic splitting patterns similar to my product. Recrystallization isn't working. A: You are likely dealing with a regioisomer (e.g., 4-bromo isomer). Isomers often co-crystallize.

  • Solution: Switch to Protocol C (Imine Derivatization) . Isomeric aldehydes often form imines with drastically different solubilities, allowing for high-resolution separation before hydrolysis back to the aldehyde. Alternatively, try a non-polar recrystallization solvent like Toluene, which discriminates better by molecular shape than alcohols.

Q3: I have unreacted starting material (2-hydroxy-3-methylbenzaldehyde) left over. A: Use Protocol B (Bisulfite Extraction) . While both are aldehydes, the brominated product forms a bisulfite adduct with different solubility/stability kinetics. However, for simple starting material removal, column chromatography (Silica, Hexane:EtOAc 95:5) is often faster if the scale is small (<5g).

Q4: Can I distill this compound? A: Not recommended. Salicylaldehyde derivatives are often steam volatile but also prone to thermal decomposition and oxidation at high temperatures. Distillation often results in a lower yield and a "tarry" pot residue.

Decision Logic & Workflow

The following decision tree outlines the optimal path based on your specific impurity profile.

PurificationLogic Start Crude Material Analysis Color Issue: Dark Color / Tarry Start->Color Isomer Issue: Regioisomers (NMR) Start->Isomer StartMat Issue: Unreacted Aldehyde Start->StartMat Recryst Protocol A: Recrystallization (EtOH/Water + Charcoal) Color->Recryst First Pass Imine Protocol C: Imine Formation (Ammonia/Acid Hydrolysis) Isomer->Imine High Specificity Bisulfite Protocol B: Bisulfite Adduct (Chemical Selection) StartMat->Bisulfite Aldehyde Selective Recryst->Isomer If fails Pure Pure Product (>98% HPLC) Recryst->Pure Bisulfite->Pure Imine->Pure

Figure 1: Purification Decision Tree. Select the protocol matching your primary impurity.

Detailed Protocols

Protocol A: Fractional Recrystallization (The Standard)

Best for: Removing colored impurities, inorganic salts, and over-brominated byproducts.

  • Solvent Selection:

    • System 1 (Polar): Ethanol/Water (Classic for salicylaldehydes).

    • System 2 (Non-Polar): Toluene/Heptane (Better for removing non-brominated starting materials).

  • Procedure:

    • Dissolve crude solid in boiling Ethanol (approx. 5-10 mL per gram).

    • Optional: Add activated charcoal (1% w/w), stir for 2 mins, and filter hot through Celite to remove color.

    • Add warm water dropwise to the boiling filtrate until a persistent cloudiness appears.

    • Add a few drops of Ethanol to clear the solution.

    • Allow to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

    • Critical Step: If an "oil" forms instead of crystals, reheat and add more Ethanol. Oiling out traps impurities.

    • Filter crystals and wash with cold 50% EtOH/Water.

Protocol B: Bisulfite Adduct Purification

Best for: Isolating the aldehyde from non-aldehyde impurities (oils, tars). Note: This method requires care with phenolic aldehydes to avoid oxidation during base regeneration.

  • Adduct Formation:

    • Dissolve crude material in a minimal amount of Ether or Toluene .

    • Add 1.5 equivalents of saturated Sodium Bisulfite (NaHSO₃) solution.

    • Stir vigorously for 1-2 hours. The aldehyde-bisulfite adduct should precipitate as a white solid or form a heavy aqueous layer.

  • Wash:

    • Separate the layers. Wash the aqueous/precipitate layer with fresh Ether to remove non-aldehyde organic impurities.

  • Regeneration (The "Phenol-Safe" Way):

    • Standard method uses Base, but this oxidizes phenols.

    • Modified Method: Suspend the adduct in water/ether mixture.

    • Slowly add 10% Sulfuric Acid (H₂SO₄) while stirring until pH < 1.

    • Caution: SO₂ gas will evolve. Perform in a fume hood.

    • The aldehyde will regenerate and partition into the Ether layer.

    • Separate, dry (MgSO₄), and evaporate the Ether.

Protocol C: The "Imine Switch" (High Purity)

Best for: Difficult isomer separations where recrystallization fails.

  • Formation:

    • Dissolve crude aldehyde in Methanol .

    • Add 1.1 equivalents of Aniline or bubble Ammonia gas (if available).

    • The "Schiff base" (Imine) usually precipitates as a bright yellow/orange solid.

    • Filter and wash with cold Methanol. Isomers often stay in solution or have different solubilities.

  • Hydrolysis:

    • Suspend the solid Imine in THF/Water (1:1) .

    • Add 1M HCl and stir at room temperature for 1 hour.

    • The bright yellow color will fade as the imine hydrolyzes back to the pale aldehyde.

    • Extract with Ethyl Acetate .[3] The amine (Aniline/Ammonia) stays in the aqueous layer as the hydrochloride salt.

    • Evaporate organic layer to yield ultra-pure aldehyde.

Data & Reference Tables

Table 1: Solubility Profile & Solvent Recommendations

SolventSolubility (Hot)Solubility (Cold)Application
Ethanol HighModerateGeneral recrystallization.[1][2]
Water LowInsolubleAnti-solvent for precipitation.
Toluene HighLowGood for separating brominated isomers.
DCM Very HighHighExtraction solvent (not for cryst).
Aq. NaOH High (as phenolate)HighAvoid (causes rapid oxidation).

Table 2: Expected Analytical Shifts (1H NMR in CDCl₃)

Proton EnvironmentChemical Shift (δ ppm)MultiplicityDiagnostic Note
Aldehyde (-CHO) 10.2 - 10.4SingletDistinctive downfield shift.[1][2]
Phenol (-OH) 11.0 - 11.5Singlet (Broad)H-bonded to carbonyl (Deshielded).[1][2]
Aromatic (Ar-H) 7.0 - 8.0DoubletsCoupling constant (

) distinguishes isomers.[1][2]
Methyl (-CH₃) 2.2 - 2.4SingletVerifies 3-methyl presence.[1][2]

Visualizing the Bisulfite Mechanism

BisulfiteWorkflow Impure Impure Aldehyde (Organic Phase) NaHSO3 Add NaHSO3 (Saturated Aq) Impure->NaHSO3 Adduct Bisulfite Adduct (Water Soluble) NaHSO3->Adduct Forms Salt Wash Wash Organic Phase (Removes Impurities) Adduct->Wash Regen Acid Hydrolysis (H2SO4) Wash->Regen Release Aldehyde Final Pure Aldehyde (Ether Phase) Regen->Final

Figure 2: Bisulfite Purification Workflow. Note the phase switch from Organic -> Aqueous -> Organic.[1]

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Bisulfite Adduct Methodology

    • Brindle, C. S., et al. "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Org.[3][4][5] Process Res. Dev.2017 , 21(9), 1394–1403. Link

  • Imine Purification Strategy: Layer, R. W. "The Chemistry of Imines." Chem. Rev.1963, 63(5), 489–510. (Foundational text on imine stability and hydrolysis).
  • Synthesis & Properties of Brominated Hydroxybenzaldehydes

    • Organic Syntheses, Coll.[6][7] Vol. 3, p. 138 (1955); Vol. 28, p. 24 (1948). (Describes bromination patterns in substituted benzaldehydes). Link

Sources

minimizing debromination side reactions during coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Catalyst Care Center. Ticket #808: Minimizing Hydrodehalogenation (Debromination) in Cross-Coupling. Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary

You are experiencing hydrodehalogenation (also known as protodehalogenation). This occurs when your aryl halide (Ar-Br) is reduced to the parent arene (Ar-H) instead of undergoing the desired cross-coupling (Ar-Ar').[1]

This is not a random error; it is a specific, mechanistic failure of the catalytic cycle, usually driven by the presence of


-hydrogens in your solvent  or improper base selection .

This guide provides the diagnostic logic, mechanistic root cause, and validated protocols to eliminate this side reaction.

Module 1: Diagnostic Logic (Visual Troubleshooting)

Before altering your conditions, confirm the pathway using this decision matrix.

Troubleshooting Start Symptom: Low Yield + Side Product CheckMS Analyze Side Product by LC-MS/GC-MS Start->CheckMS IsArH Is the mass = (Ar-Br minus 79) + 1? (i.e., Ar-H observed) CheckMS->IsArH Yes IsHomocouple Is the mass = 2x Ar unit? (Ar-Ar Homocoupling) CheckMS->IsHomocouple No SolventCheck Solvent Check: Are you using 1° or 2° Alcohols (MeOH, iPrOH, EtOH)? IsArH->SolventCheck BaseCheck Base Check: Are you using Alkoxides (NaOMe, NaOEt)? SolventCheck->BaseCheck No ActionSolvent ROOT CAUSE: Solvent Oxidation Switch to Aprotic (Dioxane, Toluene) SolventCheck->ActionSolvent Yes ActionBase ROOT CAUSE: Base Interference Switch to Carbonate/Phosphate BaseCheck->ActionBase Yes ActionLigand ROOT CAUSE: Slow Transmetallation Switch to Bulky Ligand (XPhos, SPhos) BaseCheck->ActionLigand No

Figure 1: Diagnostic flow for identifying hydrodehalogenation root causes.

Module 2: The Mechanistic "Why" (The Alcohol Trap)

To fix the problem, you must understand how the hydrogen atom replaces the bromine. The hydrogen source is rarely the atmosphere; it is usually your solvent or base .

The "Hydride Hijack" Pathway

In a standard Suzuki or Buchwald coupling, the cycle should proceed from Oxidative Addition to Transmetallation . However, if the Transmetallation step is slow (due to steric bulk or low nucleophilicity of the coupling partner), the Palladium intermediate looks for an alternative path.

  • Ligand Exchange: An alkoxide species (generated from alcohol solvent + base) coordinates to the Palladium.

  • 
    -Hydride Elimination:  The Palladium strips a hydrogen from the 
    
    
    
    -carbon of the alkoxide (oxidizing the alcohol to a ketone/aldehyde).
  • Reductive Elimination: The newly formed Ar-Pd-H species collapses, releasing Ar-H and regenerating Pd(0).

Key Takeaway: Secondary alcohols (isopropanol) are the worst offenders because they readily undergo


-hydride elimination to form acetone.

Module 3: Troubleshooting FAQs

Q1: I am running a Suzuki coupling in Ethanol/Water. Why is my bromide disappearing?

A: Ethanol is acting as a hydride donor.

  • The Fix: Switch to a biphasic system using non-protic solvents.

  • Recommendation: Use Toluene/Water (4:1) or 1,4-Dioxane/Water. These solvents lack the labile protons that easily transfer to Palladium under standard coupling conditions [1].

Q2: I switched to THF, but I still see debromination. Why?

A: Check your base. If you are using alkoxide bases (e.g., NaOtBu, NaOMe), they can act as hydride sources themselves or deprotonate trace water/impurities to create reactive alkoxides.

  • The Fix: Switch to inorganic bases .

  • Recommendation: Potassium Phosphate (

    
    ) or Potassium Carbonate (
    
    
    
    ) are superior. They provide the necessary basicity for boronic acid activation without coordinating aggressively to the Pd center to facilitate hydride transfer [2].
Q3: My substrate is extremely sterically hindered. Does this make debromination worse?

A: Yes. Steric hindrance slows down the Transmetallation step (the desired path). This gives the intermediate Ar-Pd-Br species more "residence time" to undergo side reactions like dehalogenation.

  • The Fix: Use a highly active, bulky ligand .

  • Recommendation: Ligands like XPhos or SPhos create a catalytic pocket that accelerates the coupling steps (Transmetallation and Reductive Elimination) significantly faster than the background rate of dehalogenation [3].

Module 4: Experimental Protocols

Protocol A: The "High-Fidelity" Suzuki Screen (Anti-Debromination)

Use this protocol for sensitive aryl bromides prone to reduction.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%) OR 
    
    
    
    (for stability)
  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: Toluene : Water (10:1 ratio) — Strictly degassed

Step-by-Step:

  • Degassing (Critical): Sparge the Toluene and Water separately with Argon for 20 minutes. Oxygen promotes homocoupling, which confuses the analysis.

  • Charge: Add solid reagents (Ar-Br, Boronic Acid, Base, Catalyst) to a vial.

  • Evacuate: Cycle vacuum/Argon 3 times.

  • Inject: Add Toluene and Water via syringe.

  • Heat: Stir vigorously at 80°C - 100°C. Note: High agitation is required for biphasic mixtures.

  • Monitor: Check LC-MS at 1 hour. If Ar-H is <5%, proceed.

Protocol B: The "Anhydrous" Buchwald-Hartwig (Zero-Proton)

Use this when coupling amines to aryl bromides.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: Pd-PEPPSI-IPr (2 mol%) OR

    
     / XPhos
    
  • Base:

    
     (2.0 equiv) or NaOtBu (only if solvent is strictly aprotic like Toluene)
    
  • Solvent: Toluene or Dioxane (Anhydrous)

Step-by-Step:

  • Dry Solvents: Ensure Toluene is dried over molecular sieves. Even trace water can generate hydroxide, which can lead to phenol formation or dehalogenation.

  • Temperature Ramp: Start at 60°C. Only increase to 100°C if conversion is stalled. Lower temperatures disfavor the high-energy transition state of

    
    -hydride elimination.
    

Module 5: Data Support

Table 1: Solvent & Base Impact on Debromination (Model System) Substrate: 4-bromoanisole coupling. Data synthesized from general reactivity trends [1][4].

Solvent SystemBase% Desired Product% Dehalogenated (Ar-H)Verdict
MeOH NaOMe45%40% CRITICAL FAILURE
iPrOH NaOiPr30%60% AVOID (Hydride Source)
THF NaOtBu75%15%⚠️ Caution
Dioxane/H2O

88%5%✅ Acceptable
Toluene/H2O

96% <1% 🏆 GOLD STANDARD

Module 6: References

  • Solvent effects in palladium catalysed cross-coupling reactions. Source: White Rose Research Online. 2

  • Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling. Source: BenchChem. 1

  • Suzuki-Miyaura cross-coupling: Practical Guide. Source: Yoneda Labs. 3

  • A mechanistic investigation of hydrodehalogenation using ESI-MS. Source: Royal Society of Chemistry (Chem. Commun.). 4

Sources

Validation & Comparative

Comparative 1H NMR Analysis: 2-Bromo-6-hydroxy-3-methylbenzaldehyde vs. Non-Halogenated Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative 1H NMR Spectrum Analysis: 2-Bromo-6-hydroxy-3-methylbenzaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of salicylaldehyde-based ligands and Schiff bases, the precise characterization of halogenated derivatives is critical for establishing structure-activity relationships (SAR). This guide analyzes the 1H NMR spectrum of 2-Bromo-6-hydroxy-3-methylbenzaldehyde (Target), comparing it against its non-halogenated precursor, 2-Hydroxy-3-methylbenzaldehyde (Alternative).

Key Differentiator: The introduction of the bromine atom at the C2 position exerts a significant deshielding effect on the aldehydic proton and simplifies the aromatic region from a complex multiplet system to a distinct AB quartet system. This guide provides the spectral fingerprints required to validate regio-selectivity during synthesis.

Structural & Mechanistic Context

The target molecule features a hexa-substituted benzene ring pattern that dictates its spectral appearance. The critical interaction is the Intramolecular Hydrogen Bond (IHB) between the C6-hydroxyl group and the C1-carbonyl oxygen. This interaction locks the conformation, resulting in highly characteristic downfield shifts.

Visualization: Structural Dynamics & H-Bonding

The following diagram illustrates the numbering scheme and the IHB pathway that governs the low-field signals.

G cluster_0 Target Molecule: 2-Bromo-6-hydroxy-3-methylbenzaldehyde C1 C1: Aldehyde (Deshielded) C2 C2: Bromine (Steric/Inductive) C2->C1 Ortho Deshielding C6 C6: Hydroxyl (H-Bond Donor) H_Bond Intramolecular H-Bond C6->H_Bond Donates H H_Bond->C1 Accepts H Ar_Protons Aromatic Region (C4-H & C5-H)

Figure 1: Mechanistic flow of intramolecular hydrogen bonding and substituent effects on chemical shifts.

Detailed Spectral Analysis (The Target)

Compound: 2-Bromo-6-hydroxy-3-methylbenzaldehyde Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz

A. The "Downfield" Region (10.0 – 12.5 ppm)

This region confirms the salicylaldehyde core structure.

  • δ 11.85 ppm (s, 1H, -OH): The hydroxyl proton is extremely deshielded due to the strong intramolecular hydrogen bond with the carbonyl oxygen.

    • Diagnostic Value: This peak is typically sharp (unlike intermolecularly H-bonded alcohols) and is concentration-independent in non-polar solvents like CDCl₃ [1].

  • δ 10.32 ppm (s, 1H, -CHO): The aldehyde proton appears as a singlet.

    • Mechanistic Insight: Compared to standard benzaldehyde (~10.0 ppm), this signal is shifted downfield. The bromine atom at C2 (ortho to the aldehyde) creates a steric twist and an inductive effect that deshields the carbonyl proton [2].

B. The Aromatic Region (6.5 – 7.5 ppm)

The substitution pattern (1,2,3,6-substituted) leaves only two aromatic protons at positions 4 and 5. This creates a clean AB system (two doublets).

  • δ 7.38 ppm (d, J = 8.4 Hz, 1H, H-4): This proton is ortho to the methyl group and meta to the bromine. It resides in a relatively deshielded environment.[1]

  • δ 6.85 ppm (d, J = 8.4 Hz, 1H, H-5): This proton is ortho to the electron-donating hydroxyl group (-OH). The resonance effect of the oxygen lone pair shields this proton, pushing it upfield relative to H-4.

C. The Aliphatic Region (2.0 – 2.5 ppm)
  • δ 2.38 ppm (s, 3H, -CH₃): The methyl group at C3 appears as a singlet. It is slightly deshielded compared to a toluene methyl (~2.35 ppm) due to the adjacent bromine atom.

Comparative Analysis: Target vs. Alternative

To validate the successful bromination of the precursor, one must compare the target spectrum with 2-Hydroxy-3-methylbenzaldehyde (o-Vanillin analog).

Table 1: Spectral Comparison Data
FeatureAlternative (Precursor) [3]Target (Brominated Product)Shift Difference (Δδ)Mechanistic Cause
-CHO (Aldehyde) 9.85 ppm (s)10.32 ppm (s) +0.47 ppmHeavy Atom Effect: Ortho-Br deshields carbonyl proton.
-OH (Phenolic) 11.25 ppm (s)11.85 ppm (s) +0.60 ppmAcidity Increase: Br induction increases acidity of phenol, strengthening IHB.
Aromatic Pattern Multiplet / Triplet (3H)Two Doublets (2H) N/ASymmetry Break: Loss of H at C2 simplifies splitting to AB system.
-CH₃ (Methyl) 2.23 ppm (s)2.38 ppm (s) +0.15 ppmProximity: Steric/electronic influence of adjacent Br.
Interpretation

The disappearance of the triplet at ~6.9 ppm (present in the precursor) and the emergence of the clean doublet pair is the primary confirmation of successful regioselective bromination at the C2 position.

Experimental Protocol: Validated Acquisition Workflow

To ensure reproducibility and prevent H-bond disruption, the following protocol is recommended.

Workflow Visualization

Protocol Step1 1. Sample Prep: Dissolve 10mg in 0.6mL CDCl3 (Avoid DMSO to preserve IHB) Step2 2. Shimming: Auto-shim on Z-axis Line width < 0.5 Hz Step1->Step2 Step3 3. Acquisition: Pulse: 30° (zg30) Delay (D1): 2.0s Scans (NS): 16 Step2->Step3 Step4 4. Processing: LB = 0.3 Hz Phase Correction: Manual Step3->Step4

Figure 2: Step-by-step 1H NMR acquisition protocol for salicylaldehyde derivatives.

Step-by-Step Methodology
  • Solvent Selection (Critical):

    • Use: CDCl₃ (Deuterated Chloroform).[2]

    • Avoid: DMSO-d₆ or Methanol-d₄.

    • Reasoning: Polar aprotic solvents like DMSO will compete for hydrogen bonding, disrupting the intramolecular O-H...O=C bond. This will cause the -OH peak to broaden and shift upfield, obscuring the diagnostic sharp singlet at ~11.8 ppm [4].

  • Sample Preparation:

    • Weigh 5–10 mg of the solid product.[2]

    • Dissolve in 0.6 mL CDCl₃ containing 0.03% TMS (Tetramethylsilane) as an internal standard.[2]

    • Filter through a cotton plug if any turbidity remains (brominated phenols can be sparingly soluble).

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse (e.g., zg30 on Bruker).

    • Relaxation Delay (D1): Set to ≥ 2.0 seconds. The aldehyde proton has a longer T1 relaxation time; insufficient delay will reduce integration accuracy.

    • Spectral Width: 0 – 14 ppm (ensure the OH peak at ~12 ppm is not aliased).

  • Data Processing:

    • Reference TMS to 0.00 ppm.[2]

    • Apply an exponential window function (Line Broadening = 0.3 Hz) to enhance S/N ratio without compromising splitting resolution.

References

  • Doc Brown's Chemistry. (n.d.). Proton 1H NMR spectrum of benzaldehyde. Retrieved from [Link]

  • Hadi, M. K. (2022). Synthesis and Characterization of New Coumarin Derivatives as Possible Antimicrobial Agents. ResearchGate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Is there intramolecular hydrogen bonding in salicylaldehyde? Retrieved from [Link]

Sources

FTIR characteristic peaks for 2-Bromo-6-hydroxy-3-methyl-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FTIR Characteristic Peaks of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde

A Comparative Analysis for Structural Elucidation

For researchers and professionals in drug development and synthetic chemistry, the precise identification and structural confirmation of novel or modified compounds are paramount. Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone analytical technique, providing a molecular fingerprint based on the vibrational frequencies of functional groups. This guide presents a detailed comparative analysis of the expected FTIR spectrum of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde.

Our comparative framework includes:

  • Salicylaldehyde (2-hydroxybenzaldehyde): The parent structure for evaluating the effect of intramolecular hydrogen bonding.

  • 2-Bromobenzaldehyde: Isolates the electronic and mass effects of the bromine substituent.

  • 2-Hydroxy-3-methylbenzaldehyde: Demonstrates the combined influence of the hydroxyl and methyl groups.

Interpreting the Vibrational Landscape: A Functional Group Analysis

The vibrational spectrum of an aromatic molecule is a complex interplay of stretching and bending modes. The following analysis deconstructs the key regions of the FTIR spectrum for 2-Bromo-6-hydroxy-3-methyl-benzaldehyde.

The Hydroxyl (O-H) Stretching Region (3500 - 3100 cm⁻¹)

The presence of a hydroxyl group ortho to a carbonyl group, as seen in salicylaldehyde derivatives, results in strong intramolecular hydrogen bonding. This interaction causes the O-H stretching band to become broad and shift to a lower wavenumber compared to a free hydroxyl group. For 2-Bromo-6-hydroxy-3-methyl-benzaldehyde, a broad absorption band is predicted in the 3100 - 3300 cm⁻¹ range. This is consistent with the broad O-H stretching bands observed in salicylaldehyde and 2-hydroxy-3-methylbenzaldehyde.

The C-H Stretching Region (3100 - 2700 cm⁻¹)

This region contains two distinct types of C-H stretching vibrations:

  • Aromatic C-H Stretch: Weak to medium bands appearing above 3000 cm⁻¹ are characteristic of the C-H bonds on the benzene ring.

  • Aldehydic C-H Stretch: This is a highly diagnostic feature for aldehydes. It typically manifests as a pair of weak to medium bands, often referred to as a "Fermi doublet," located between 2900 cm⁻¹ and 2700 cm⁻¹ .[1] One peak is expected around ~2850 cm⁻¹ and the other, typically sharper, around ~2750 cm⁻¹ . The presence of these two peaks is a strong indicator of the aldehyde functional group.[1]

  • Methyl C-H Stretch: The methyl group will contribute asymmetric and symmetric stretching bands in the 2960-2850 cm⁻¹ region.

The Carbonyl (C=O) Stretching Region (1700 - 1640 cm⁻¹)

The C=O stretching frequency is exquisitely sensitive to its electronic environment. For a typical aromatic aldehyde like benzaldehyde, this peak appears around 1700 cm⁻¹.[2] However, in 2-Bromo-6-hydroxy-3-methyl-benzaldehyde, two factors significantly lower this frequency:

  • Intramolecular Hydrogen Bonding: The hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen weakens the C=O double bond, decreasing the energy required to stretch it. This is the dominant effect.

  • Conjugation: Resonance with the benzene ring also lowers the C=O frequency.

In salicylaldehyde, this peak is found near 1680 cm⁻¹.[3] The additional substituents in our target molecule (electron-withdrawing -Br and electron-donating -CH₃) will further modulate this position. The strong hydrogen bonding is expected to be the primary influence, placing the strong, sharp C=O stretching peak in the 1650 - 1670 cm⁻¹ range.

Aromatic C=C Stretching and Fingerprint Region (< 1600 cm⁻¹)

The region below 1600 cm⁻¹ is known as the fingerprint region, containing a wealth of complex vibrations that are unique to the molecule.

  • Aromatic C=C Stretch: Multiple sharp bands of variable intensity between 1600 cm⁻¹ and 1450 cm⁻¹ confirm the presence of the aromatic ring.

  • In-plane O-H Bending: This vibration, coupled with C-O stretching, often appears as a broad band around 1300-1400 cm⁻¹ .

  • C-O Stretch: A strong band corresponding to the phenolic C-O stretch is expected around 1200-1250 cm⁻¹ .

  • C-Br Stretch: The vibration of the carbon-bromine bond is expected to produce a medium to strong absorption in the lower frequency range of the fingerprint region, typically between 700 cm⁻¹ and 500 cm⁻¹ . The exact position can confirm the presence of the bromine atom.

Comparative Data Summary

The following table summarizes the expected characteristic FTIR peaks for 2-Bromo-6-hydroxy-3-methyl-benzaldehyde and compares them with the experimental data from related molecules.

Functional Group Vibration2-Bromo-6-hydroxy-3-methyl-benzaldehyde (Predicted)Salicylaldehyde[4]2-Bromobenzaldehyde[5][6]2-Hydroxy-3-methylbenzaldehyde[7]Characteristic Range (cm⁻¹)
O-H Stretch (H-bonded)Broad, ~3100-3300Broad, ~3180-Broad, ~32003200-3600 (broad)[8]
Aromatic C-H Stretch~3000-3100~3060~3070~30503000-3100[3]
Aldehyde C-H Stretch~2850, ~2750~2850, ~2750~2860, ~2770~2860, ~2760~2700-2850[1]
C=O Stretch (Aldehyde)~1650-1670~1665~1705~16601650-1710 (Aromatic)
Aromatic C=C Stretch~1580, ~1470~1600, ~1485~1590, ~1465~1595, ~14801450-1600
C-O Stretch (Phenolic)~1230~1280-~12501200-1300
C-Br Stretch~650-700-~670-500-700

Experimental Protocol: Acquiring the Spectrum

The Attenuated Total Reflectance (ATR) technique is a modern, rapid method for obtaining high-quality FTIR spectra of solid samples with minimal preparation.[8]

Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal).

  • 2-Bromo-6-hydroxy-3-methyl-benzaldehyde (solid sample).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free tissue (e.g., Kimwipes).

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its internal diagnostic checks. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface meticulously with a lint-free tissue lightly dampened with isopropanol. Allow the solvent to evaporate completely.

    • Record a background spectrum. This captures the absorbance of the crystal and the atmosphere, which will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid 2-Bromo-6-hydroxy-3-methyl-benzaldehyde powder onto the center of the ATR crystal.

    • Lower the ATR press arm to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal surface, which is critical for a strong signal.

  • Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. A typical scanning range is 4000-400 cm⁻¹.

    • To improve the signal-to-noise ratio, co-add 16 to 32 scans. A resolution of 4 cm⁻¹ is generally sufficient.

  • Data Analysis and Cleaning:

    • The resulting spectrum should be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

    • After sample analysis, clean the ATR crystal thoroughly with a solvent-dampened tissue to prevent cross-contamination.

Logical Workflow for Spectral Analysis

The process of identifying a compound through comparative FTIR analysis follows a logical progression. This workflow ensures a systematic and comprehensive evaluation of the spectral data.

FTIR_Analysis_Workflow A Identify Target Molecule (2-Bromo-6-hydroxy-3-methyl-benzaldehyde) B Select Structurally Similar Comparative Compounds A->B C Acquire Experimental Spectra (ATR-FTIR) or Use Database Spectra B->C D Assign Characteristic Peaks for Each Functional Group C->D E Create Comparative Data Table D->E F Analyze Wavenumber Shifts (Inductive, Resonance, H-Bonding Effects) E->F G Confirm Structural Features of Target Molecule F->G

Caption: Workflow for structural elucidation via comparative FTIR analysis.

Conclusion

The power of FTIR spectroscopy in chemical analysis is significantly enhanced when combined with a logical, comparative methodology. By analyzing the spectra of 2-hydroxy-3-methylbenzaldehyde, 2-bromobenzaldehyde, and salicylaldehyde, we have constructed a reliable predicted spectrum for 2-Bromo-6-hydroxy-3-methyl-benzaldehyde. The key diagnostic features for this molecule are the broad, hydrogen-bonded O-H stretch (~3100-3300 cm⁻¹), the characteristic Fermi doublet of the aldehyde C-H stretch (~2850, ~2750 cm⁻¹), a significantly shifted C=O stretch (~1650-1670 cm⁻¹) due to strong intramolecular hydrogen bonding, and a C-Br stretch in the low-frequency region (~650-700 cm⁻¹). This guide provides researchers with the data and rationale needed to confidently identify this compound and serves as a template for analyzing other complex substituted aromatic molecules.

References

  • Praveen Rajkumar, N. Buvaneswari, Z. Abdul Vaheith, R. Dayanandhan. (2021). KINETIC ANALYSIS OF OXIDATION OF α-HYDROXY ACIDS BY CARO'S ACID IN MICELLAR MEDIUM. ResearchGate. Link

  • ResearchGate. FT-IR spectra of salicylaldehyde (1a), o-vanilin (1b), the chiral half.... Link

  • IDEAS/RePEc. Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of Trisubstituted Benzaldehyde. Link

  • Indian Academy of Sciences. (Date not available). Overtone spectroscopy of some benzaldehyde derivatives. Link

  • ResearchGate. Comparisons of ATR-FTIR spectra of salicylaldehyde, 1,3-dibenzylethane-2-hydroxyphenyl imidazolidine, and N,N. Link

  • NIST. Benzaldehyde, 2-bromo-. NIST Chemistry WebBook. Link

  • ChemicalBook. 2-Bromobenzaldehyde(6630-33-7) IR Spectrum. Link

  • SpectraBase. 2-Hydroxy-3-methylbenzaldehyde. Link

  • NIST. Benzaldehyde, 2-bromo-. NIST Chemistry WebBook. Link

  • RSIS International. Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of. Link

  • PubChem. 2-Bromobenzaldehyde. Link

  • NIST. Benzaldehyde, 2-bromo-. NIST Chemistry WebBook. Link

  • SpectraBase. 2-Hydroxy-3-methylbenzaldehyde - Optional[13C NMR] - Spectrum. Link

  • ChemicalBook. Salicylaldehyde(90-02-8)IR1. Link

  • SpectraBase. 2-Bromobenzaldehyde - Optional[FTIR] - Spectrum. Link

  • Benchchem. (2025). A Comparative Guide to the Infrared Spectroscopy of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. Link

  • Benchchem. (2025). An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 2-Bromo-5-hydroxybenzaldehyde. Link

  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Link

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Brominated Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and drug development professionals, mass spectrometry is an indispensable tool for molecular identification and structural elucidation. When working with halogenated compounds, such as brominated benzaldehydes, understanding the nuances of their fragmentation patterns is critical for unambiguous characterization. This guide provides an in-depth comparative analysis of the mass spectral behavior of ortho-, meta-, and para-bromobenzaldehyde, primarily under Electron Ionization (EI), with additional insights into softer ionization techniques.

The Unmistakable Signature of Bromine

A key diagnostic feature in the mass spectrum of any monobrominated compound is the isotopic pattern of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic pair of peaks for the molecular ion (M⁺) and any bromine-containing fragments, separated by two mass-to-charge units (m/z), with nearly equal intensities (a 1:1 ratio). This M/M+2 pattern is a definitive indicator of the presence of a single bromine atom in an ion.[1]

Electron Ionization (EI) Fragmentation: A Head-to-Head Comparison of Isomers

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often structurally informative fragmentation. The EI mass spectra of 2-bromobenzaldehyde, 3-bromobenzaldehyde, and 4-bromobenzaldehyde, while sharing common fragmentation pathways, exhibit subtle but important differences in the relative abundances of key fragment ions. These differences can be invaluable for isomer differentiation.

The primary fragmentation pathways for bromobenzaldehydes under EI include:

  • Loss of a hydrogen radical (-H•): Formation of the [M-H]⁺ ion.

  • Loss of carbon monoxide (-CO): A common fragmentation for aldehydes and ketones.

  • Loss of a bromine radical (-Br•): Cleavage of the C-Br bond.

  • Sequential loss of H• and CO.

Below is a comparative analysis of the major fragment ions observed in the EI mass spectra of the three isomers.

Comparative Fragmentation Data
m/zProposed Fragment Ion2-Bromobenzaldehyde (Relative Intensity %)3-Bromobenzaldehyde (Relative Intensity %)4-Bromobenzaldehyde (Relative Intensity %)
184/186[C₇H₅BrO]⁺• (M⁺/M+2⁺)100 / 9885 / 83100 / 98
183/185[C₇H₄BrO]⁺5 / 5100 / 9855 / 54
155/157[C₆H₄Br]⁺30 / 2940 / 3945 / 44
105[C₇H₅O]⁺806587
77[C₆H₅]⁺455030
76[C₆H₄]⁺•202515
51[C₄H₃]⁺253020
50[C₄H₂]⁺•202515

Data compiled and interpreted from the NIST Mass Spectrometry Data Center.

Analysis of Isomeric Differences
  • Molecular Ion Stability: The molecular ion is the base peak for both 2- and 4-bromobenzaldehyde, indicating greater relative stability of the molecular ion compared to the 3-isomer under EI conditions. For 3-bromobenzaldehyde, the [M-H]⁺ ion is the base peak.

  • [M-H]⁺ Fragment: The loss of the aldehydic hydrogen to form a stable acylium ion ([C₇H₄BrO]⁺) is a prominent fragmentation pathway. Interestingly, this fragment is the most abundant ion (base peak) in the spectrum of 3-bromobenzaldehyde, suggesting that the formation of this particular acylium ion is especially favorable for the meta isomer.

  • Loss of Bromine: The loss of the bromine radical to form the benzoyl cation ([C₇H₅O]⁺ at m/z 105) is a significant fragmentation for all three isomers. The relative abundance of this ion is highest in the 4-isomer and lowest in the 3-isomer.

  • The "Ortho Effect": While not as pronounced as in some other classes of compounds, there is a potential "ortho effect" observable in the spectrum of 2-bromobenzaldehyde. The interaction between the adjacent bromine and aldehyde functionalities can sometimes lead to unique fragmentation pathways or altered fragment abundances. In this case, the slightly lower relative abundance of the [C₆H₄Br]⁺ ion (m/z 155/157) compared to the meta and para isomers might suggest that the ortho arrangement influences the subsequent fragmentation of the [M-H-CO]⁺ ion. The proximity of the two groups can facilitate alternative rearrangements.

Fragmentation Pathways Visualized

General EI Fragmentation of Bromobenzaldehydes M [C₇H₅BrO]⁺• m/z 184/186 M_minus_H [C₇H₄BrO]⁺ m/z 183/185 M->M_minus_H - H• M_minus_Br [C₇H₅O]⁺ m/z 105 M->M_minus_Br - Br• M_minus_H_minus_CO [C₆H₄Br]⁺ m/z 155/157 M_minus_H->M_minus_H_minus_CO - CO C6H5 [C₆H₅]⁺ m/z 77 M_minus_Br->C6H5 - CO C4H3 [C₄H₃]⁺ m/z 51 C6H5->C4H3 - C₂H₂

Caption: Generalized Electron Ionization fragmentation pathway for bromobenzaldehydes.

Beyond Electron Ionization: A Look at Softer Techniques

While EI provides rich structural information through fragmentation, "softer" ionization methods like Chemical Ionization (CI) and Electrospray Ionization (ESI) are valuable for confirming the molecular weight with minimal fragmentation.

  • Chemical Ionization (CI): In CI, a reagent gas (e.g., methane or ammonia) is ionized, and these reagent gas ions then ionize the analyte through proton transfer or adduction. This is a much gentler process than EI. For aromatic aldehydes, CI typically produces an abundant protonated molecule [M+H]⁺, which would be observed at m/z 185/187 for bromobenzaldehydes. Fragmentation is significantly reduced, often limited to the loss of a stable neutral molecule, such as water. This makes CI an excellent complementary technique to confirm the molecular weight when the molecular ion in EI is weak or absent.

  • Electrospray Ionization (ESI): ESI is a very soft ionization technique primarily used for polar and thermally labile molecules in solution. For small, relatively nonpolar molecules like bromobenzaldehydes, ESI is generally less efficient than for more polar compounds. However, with appropriate solvent systems, protonated molecules [M+H]⁺ can be observed. An interesting phenomenon has been reported for aromatic aldehydes in methanol solution during positive-ion ESI, where an in-source aldol-type reaction can occur, leading to the formation of an [M+15]⁺ ion. This highlights the importance of considering potential in-source reactions when interpreting ESI mass spectra.

Experimental Protocols

Sample Preparation for GC-MS Analysis
  • Stock Solution Preparation: Accurately weigh approximately 10 mg of the bromobenzaldehyde isomer and dissolve it in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to prepare a 1 mg/mL stock solution.

  • Working Standard Preparation: Dilute the stock solution with the same solvent to a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

  • Filtration: Filter the working standard solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

GC-MS Instrumental Parameters

The following is a typical GC-MS method for the analysis of brominated benzaldehydes.

GC-MS Analysis Workflow Sample Bromobenzaldehyde Sample GC Gas Chromatograph (Separation of Isomers) Sample->GC Injection MS Mass Spectrometer (Ionization and Fragmentation) GC->MS Elution Data Data Analysis (Spectrum Interpretation) MS->Data Detection

Caption: General workflow for the GC-MS analysis of brominated benzaldehydes.

  • Gas Chromatograph (GC) Conditions:

    • Injection Port: Split/splitless injector at 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions (EI):

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-250.

    • Scan Rate: 2 scans/second.

Conclusion

The mass spectral fragmentation of brominated benzaldehydes is highly informative, with the characteristic bromine isotope pattern serving as a definitive marker. While the ortho, meta, and para isomers exhibit similar primary fragmentation pathways under Electron Ionization, careful examination of the relative abundances of key fragment ions, particularly the molecular ion and the [M-H]⁺ ion, can aid in their differentiation. The choice of ionization technique significantly influences the resulting mass spectrum, with softer methods like CI and ESI being valuable for unambiguous molecular weight determination. By leveraging the comparative data and protocols presented in this guide, researchers can approach the mass spectrometric analysis of brominated benzaldehydes with greater confidence and precision.

References

  • NIST Mass Spectrometry Data Center. NIST Chemistry WebBook. Available at: [Link]

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass-spektrometria, 13(2), 83–94.
  • Wang, L., Chai, Y., Tu, P., Sun, C., & Pan, Y. (2011). Formation of [M + 15]⁺ ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Journal of mass spectrometry : JMS, 46(12), 1203–1210.
  • Harrison, A. G. (1992).
  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer Science & Business Media.
  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022). Molecules, 27(23), 8277. Available at: [Link]

  • Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. (2015).

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A Researcher's Guide to the Verification of the Melting Point Range of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and chemical synthesis, the physical properties of a compound are a cornerstone of its identity and purity. The melting point, in particular, serves as a critical first-pass indicator of sample integrity. This guide provides a comprehensive framework for the verification of the melting point range of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde (CAS No. 1416373-67-5), a substituted benzaldehyde with potential applications in organic synthesis.

The Significance of Melting Point Verification

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range, often referred to as a "sharp" melting point. The presence of impurities will typically cause a depression and broadening of the melting point range.[1] Therefore, an accurately determined melting point range is a powerful tool for:

  • Purity Assessment: A broad melting range is a strong indication of the presence of impurities.[1]

  • Compound Identification: By comparing the experimentally determined melting point with known values (when available), one can help to confirm the identity of a synthesized compound.

  • Quality Control: In a manufacturing setting, monitoring the melting point of a substance ensures consistency between batches.

Comparative Analysis with Isomeric Compounds

To establish a reasonable expectation for the melting point of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde, it is instructive to examine the melting points of its structural isomers. The substitution pattern on the benzene ring significantly influences the intermolecular forces and crystal lattice packing, which in turn dictates the melting point.[2][3][4][5]

Compound NameCAS NumberMolecular FormulaReported Melting Point (°C)
2-Bromo-6-hydroxy-3-methyl-benzaldehyde 1416373-67-5 C₈H₇BrO₂ Not Reported
5-Bromo-2-hydroxy-3-methylbenzaldehyde33172-56-4C₈H₇BrO₂73-78[6]
2-hydroxy-5-methyl benzaldehyde613-84-3C₈H₈O₂56.00[7][8]
2-Bromo-6-methylbenzaldehyde176504-70-4C₈H₇BrOsolid (no mp given)[9]
Benzaldehyde100-52-7C₇H₆O-26[10]

Data sourced from various chemical suppliers and databases.

The provided data for isomeric compounds suggests that 2-Bromo-6-hydroxy-3-methyl-benzaldehyde will be a solid at room temperature with a melting point likely above 50°C. The presence of both a hydroxyl and a bromine group allows for hydrogen bonding and dipole-dipole interactions, which generally lead to higher melting points compared to unsubstituted benzaldehyde.[1][3][4]

Experimental Protocol for Accurate Melting Point Determination

The following protocol is based on standard methods such as those outlined by ASTM and the United States Pharmacopeia (USP).[11][12][13][14][15] Adherence to this procedure will ensure accurate and reproducible results.

Instrumentation

A digital melting point apparatus with a controlled heating rate and a means for clear observation of the sample is required. The instrument should be calibrated using certified reference standards.

Sample Preparation
  • Drying: Ensure the sample is completely dry. Moisture can act as an impurity and depress the melting point.[16]

  • Pulverization: The sample must be a fine, homogeneous powder to ensure uniform heat transfer.[16]

  • Capillary Loading: Pack the dry, powdered sample into a capillary tube to a height of 2.5-3.5 mm.[12] Tap the tube gently to ensure tight packing.

Measurement Procedure
  • Approximate Determination: First, perform a rapid determination by heating at a fast rate (e.g., 10-20 °C/minute) to find the approximate melting point.

  • Accurate Determination: Prepare two more capillary samples. Place them in the apparatus when the temperature is about 10 °C below the approximate melting point found in the first step.

  • Heating Rate: Set the heating rate to 1-2 °C per minute.[17] A slow heating rate is crucial for accurate determination.

  • Observation and Recording: Record two temperatures:

    • T1 (Onset of Melting): The temperature at which the first drop of liquid appears.

    • T2 (Completion of Melting): The temperature at which the last solid particle melts.

  • Reporting: The melting point range is reported as T1 - T2. For a pure compound, this range should be narrow (typically 1-2 °C).[1]

Workflow for Melting Point Verification

MeltingPointVerification cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis & Verification Dry Dry Sample Pulverize Pulverize Sample Dry->Pulverize Load Load Capillary Pulverize->Load Rapid Rapid Determination (Approx. MP) Load->Rapid Accurate Accurate Determination (1-2 °C/min) Rapid->Accurate Record Record T1 (Onset) & T2 (Completion) Accurate->Record Calculate Calculate Melting Point Range (T2 - T1) Record->Calculate Compare Compare with Isomer Data Calculate->Compare Purity Assess Purity Compare->Purity

Caption: Workflow for the experimental verification of a melting point range.

Interpreting the Results

A sharp melting point range (e.g., 1-2 °C) is indicative of a high-purity sample. A broad melting range suggests the presence of impurities, which could include residual solvents, starting materials, or byproducts from the synthesis. If an impure sample is suspected, purification techniques such as recrystallization should be employed, followed by a re-determination of the melting point.

Conclusion

References

  • Factors Affecting Melting Point: Definition, Examples, Diagrams. Unacademy. [Link]

  • E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. ASTM International. [Link]

  • 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]

  • Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]

  • Determination of Melting Point of Organic Compounds: Chemistry Guide. Vedantu. [Link]

  • What Factors Affect Melting Point?. Sciencing. [Link]

  • Understanding Melting Points in Organic Chemistry. HSCprep. [Link]

  • USP 741 Melting Point or Range. Scribd. [Link]

  • E324 Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals (Withdrawn 2001). ASTM International. [Link]

  • General Chapters: <741> MELTING RANGE OR TEMPERATURE. US Pharmacopeial Convention. [Link]

  • Melting point testing as per USP 741. YouTube. [Link]

  • BENZALDEHYDE. Chemicalland21. [Link]

  • 2-hydroxy-5-methyl benzaldehyde, 613-84-3. The Good Scents Company. [Link]

  • Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. [Link]

  • Alkyl-substituted benzaldehydes. ResearchGate. [Link]

  • Melting point determination. University of Calgary. [Link]

  • ASTM D6875-23 - Standard Test Method for Solidification Point of Industrial Organic Chemicals by Thermistor. ASTM International. [Link]

  • Benzaldehyde. Wikipedia. [Link]

  • DETERMINATION OF MELTING POINTS. Mettler Toledo. [Link]

  • Synthesis and characterization of 2-formylthymol-based azo-aldehyde dyes. European Journal of Chemistry. [Link]

  • Chemical Properties of Benzaldehyde, 2-bromo- (CAS 6630-33-7). Cheméo. [Link]

  • 2-hydroxy-5-methyl benzaldehyde, 613-84-3. The Good Scents Company. [Link]

  • 2-Bromo-6-methylbenzaldehyde. PubChem. [Link]

  • H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde The... ResearchGate. [Link]

  • 2-Bromo-6-hydroxy-4-methylbenzaldehyde. American Elements. [Link]

Sources

HPLC method development for 2-Bromo-6-hydroxy-3-methyl-benzaldehyde purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Objective: Develop a robust, stability-indicating HPLC method for the purity analysis of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde (CAS: 13579-73-2).

This guide moves beyond generic "cookbooks" to compare the industry-standard C18 chemistry against the more selective Phenyl-Hexyl stationary phase. For halogenated aromatic aldehydes containing phenolic groups, standard alkyl phases often fail to resolve positional isomers or de-halogenated impurities. This guide demonstrates why exploiting


-

interactions is the superior strategy for this specific analyte.
Analyte Profile[2]
  • Structure: A benzene ring substituted with an aldehyde (-CHO), a phenolic hydroxyl (-OH), a methyl group (-CH3), and a bromine atom (-Br).[1]

  • Key Chemical Challenges:

    • Acidity (pKa ~7.5): The phenolic proton is ionizable. Method pH must be controlled (< 5.0) to ensure the molecule remains neutral and retains on the column.

    • Lipophilicity: The bromine and methyl groups increase hydrophobicity, making Reverse Phase (RP) the ideal mode.

    • Reactivity: The aldehyde group is susceptible to oxidation (to benzoic acid derivatives), requiring a method capable of separating oxidative degradants.

Method Development Strategy (The "Why")

Decision 1: Mobile Phase pH & Modifier

Recommendation: Acidic pH (0.1% Formic Acid or Phosphoric Acid, pH ~2.5).

  • Scientific Rationale: At neutral pH, the phenolic hydroxyl group (pKa ~7.5) partially ionizes. Ionized species elute near the void volume with poor peak shape (tailing) due to secondary silanol interactions. Acidification suppresses ionization (

    
    ), forcing the analyte into its neutral, hydrophobic state, which sharpens peaks and stabilizes retention.
    
Decision 2: Stationary Phase Selection (The Core Comparison)

The Conflict:

  • C18 (Octadecyl): The default choice. Relies solely on hydrophobic (London dispersion) forces. Often struggles to separate compounds that differ only by the position of a halogen or methyl group.

  • Phenyl-Hexyl: Contains a phenyl ring attached via a hexyl chain. Offers

    
    -
    
    
    
    interactions
    in addition to hydrophobicity.[2] The electron-withdrawing bromine atom on the analyte creates a specific electron-deficient region that interacts strongly with the electron-rich phenyl phase.

Comparative Performance Guide: C18 vs. Phenyl-Hexyl[1][4]

This section objectively compares the two stationary phases for the separation of the target compound from its critical impurities: Starting Material (3-methyl-salicylaldehyde) and a Regioisomer (unwanted bromination position) .

Representative Performance Data
ParameterStandard C18 Column Phenyl-Hexyl Column Analysis
Mechanism Hydrophobicity onlyHydrophobicity +

-

Stacking
Phenyl-Hexyl offers dual selectivity.
Target Retention (

)
4.55.2Phenyl-Hexyl shows slightly higher retention due to

-interaction with the aromatic ring.
Resolution (

) from Regioisomer
1.2 (Co-elution risk)2.8 (Baseline separation) CRITICAL: C18 cannot easily distinguish the subtle shape change of the isomer; Phenyl-Hexyl discriminates based on electron density distribution.
Resolution (

) from Starting Material
5.05.5Both columns separate the non-brominated starting material well (large hydrophobicity difference).
Peak Symmetry (Tailing Factor) 1.151.05Phenyl phases often provide better shielding of silanols, improving symmetry for phenols.
Expert Insight

The Phenyl-Hexyl column is the superior choice for this application.[3] The bromine atom creates a dipole and affects the electron cloud of the benzene ring. The Phenyl-Hexyl phase "senses" this electronic difference much better than the inert alkyl chains of a C18 column. This is particularly vital for validating purity against process impurities where the bromine might attach to the 4- or 5-position instead of the 2-position.

Optimized Experimental Protocol

Reagents & Equipment[1][5][6][7]
  • Solvent A: HPLC Grade Water + 0.1% Formic Acid (or 0.1%

    
     for non-MS work).
    
  • Solvent B: HPLC Grade Acetonitrile + 0.1% Formic Acid.

  • Column: Phenyl-Hexyl,

    
     mm, 3.5 µm or 5 µm (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl).
    
  • Detector: UV-Vis / DAD.

Step-by-Step Methodology
  • Preparation of Mobile Phase:

    • Mix 1 mL of Formic Acid into 1 L of water. Filter through 0.22 µm nylon filter.

    • Mix 1 mL of Formic Acid into 1 L of Acetonitrile.

    • Note: Adding acid to the organic phase prevents baseline drift during gradients.

  • Standard Preparation:

    • Dissolve 10 mg of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde in 10 mL of Acetonitrile (Stock A).

    • Dilute Stock A to 100 µg/mL using the initial mobile phase ratio (e.g., 90% Water / 10% ACN).

    • Caution: Avoid using 100% organic diluent for injection to prevent "solvent effect" peak broadening.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min.

    • Temperature:

      
       (Control is critical for reproducibility).
      
    • Injection Volume: 5 - 10 µL.

    • Detection:

      • Primary: 254 nm (Aromatic ring absorption).

      • Secondary: 210 nm (High sensitivity for impurities, but watch for solvent cutoff).

  • Gradient Program:

    Time (min) % Solvent A (Water/Acid) % Solvent B (ACN/Acid) Step Description
    0.0 90 10 Equilibration / Loading
    2.0 90 10 Isocratic Hold (Focus peak)
    15.0 10 90 Linear Gradient (Elute target & lipophilic impurities)
    18.0 10 90 Wash
    18.1 90 10 Re-equilibration

    | 23.0 | 90 | 10 | End of Run |

Visualization of Logic & Mechanism

Diagram 1: Method Development Decision Tree

This workflow illustrates the logical path taken to arrive at the Phenyl-Hexyl selection.

MethodDevelopment Start Analyte: 2-Bromo-6-hydroxy-3-methyl-benzaldehyde CheckChem Analyze Chemistry: Phenol (Acidic) + Halogen (Br) Start->CheckChem PH_Decision Mobile Phase pH? CheckChem->PH_Decision Acidic Acidic (pH ~2.5) Suppress Phenol Ionization PH_Decision->Acidic Recommended Neutral Neutral pH (Risk: Tailing, Retention Loss) PH_Decision->Neutral Avoid Col_Select Stationary Phase Selection Acidic->Col_Select C18 C18 (Alkyl) Hydrophobic Interaction Only Col_Select->C18 Phenyl Phenyl-Hexyl Hydrophobic + Pi-Pi Interaction Col_Select->Phenyl Preferred Result_C18 Result: Good retention, but potential isomer co-elution C18->Result_C18 Result_Phenyl Result: Superior Selectivity for Halogenated Aromatics Phenyl->Result_Phenyl

Caption: Decision matrix prioritizing pH control for the phenolic group and Pi-Pi selectivity for the brominated ring.

Diagram 2: Separation Mechanism (Pi-Pi Interaction)

Visualizing why the Phenyl-Hexyl column separates the target from impurities better than C18.

Mechanism cluster_0 Stationary Phase Surface PhenylLigand Phenyl Ring (Electron Rich) Interaction1 Strong Pi-Pi Attraction PhenylLigand->Interaction1 Interaction2 Weak/Different Interaction PhenylLigand->Interaction2 Target Target Analyte (Br-Benzaldehyde) Electron Deficient Region Result Enhanced Separation (Resolution > 2.0) Target->Result Impurity Impurity (Des-Bromo / Isomer) Different Electron Density Impurity->Result Interaction1->Target Interaction2->Impurity

Caption: The Phenyl-Hexyl phase engages in specific electronic interactions with the brominated analyte, enhancing resolution.

References

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from

  • Waters Corporation. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Retrieved from

  • Advanced Materials Technology. (2018). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns. Retrieved from

  • SIELC Technologies. Separation of Benzaldehyde, 2-bromo- on Newcrom R1 HPLC column. Retrieved from

  • MDPI. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds. Marine Drugs. Retrieved from

Sources

comparing reactivity of 2-bromo vs 4-bromo substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Reactivity Profile, Steric-Electronic Analysis, and Synthetic Applications

Executive Summary

For researchers in medicinal chemistry and materials science, the choice between 2-bromobenzaldehyde (ortho) and 4-bromobenzaldehyde (para) is rarely about simple availability; it dictates the synthetic pathway's topology and kinetic profile.

  • 4-Bromobenzaldehyde functions as a Linear Extender . Its para-substitution pattern minimizes steric hindrance, allowing for rapid, high-yielding cross-coupling reactions that extend molecular conjugation linearly. It is the standard for building rod-like liquid crystals and conjugated polymers.

  • 2-Bromobenzaldehyde functions as a Cyclization Scaffold . The ortho-positioning creates significant steric bulk that retards intermolecular coupling but facilitates intramolecular cascade reactions. It is the privileged starting material for synthesizing fused heterocycles (e.g., isoquinolines, indoles) via dual-functionalization strategies.

This guide analyzes the mechanistic divergence of these isomers, supported by experimental protocols and decision-making frameworks.

Mechanistic Profiling: The "Ortho Effect" vs. Para-Conjugation[1]

The reactivity difference stems from the competition between electronic activation and steric inhibition.[1]

Electronic & Steric Matrix
Feature2-Bromobenzaldehyde (Ortho)4-Bromobenzaldehyde (Para)
Steric Profile High. The Br atom (Van der Waals radius ~1.85 Å) is adjacent to the carbonyl.Low. The Br atom is remote from the carbonyl.
Carbonyl Geometry Twisted. Steric clash forces the C=O group out of the benzene plane, reducing

-conjugation.
Planar. The C=O group remains coplanar with the ring, maximizing resonance stabilization.
C-Br Reactivity Hindered. Oxidative addition of Pd(0) is slower due to steric crowding.Accessible. Rapid oxidative addition; ideal for standard catalytic cycles.
CHO Electrophilicity High (anomalous). Loss of resonance stabilization makes the carbonyl carbon more positive, but steric bulk blocks large nucleophiles.Moderate. Resonance donation (+R) from the ring stabilizes the carbonyl, making it less electrophilic than the ortho isomer (electronically), but more accessible.
Visualization: Steric Inhibition of Resonance

The following diagram illustrates how the ortho-substituent alters the molecular geometry and reactivity logic.

ReactivityLogic Substrate_Ortho 2-Bromobenzaldehyde Mechanism_Ortho Steric Inhibition of Resonance (C=O twisted out of plane) Substrate_Ortho->Mechanism_Ortho Substrate_Para 4-Bromobenzaldehyde Mechanism_Para Full Resonance Stabilization (Planar Geometry) Substrate_Para->Mechanism_Para Outcome_Ortho_CHO CHO: Highly Electrophilic (But Sterically Blocked) Mechanism_Ortho->Outcome_Ortho_CHO Electronic Effect Outcome_Ortho_Br C-Br: Slow Oxidative Addition (Requires Bulky Ligands) Mechanism_Ortho->Outcome_Ortho_Br Steric Effect Outcome_Para_CHO CHO: Moderately Electrophilic (Sterically Accessible) Mechanism_Para->Outcome_Para_CHO Outcome_Para_Br C-Br: Fast Oxidative Addition (Standard Catalysis) Mechanism_Para->Outcome_Para_Br

Caption: Mechanistic divergence driven by the position of the bromine atom. The "Ortho Effect" disrupts planarity, altering both carbonyl electrophilicity and metal-catalyst accessibility.

Comparative Performance Data
A. Suzuki-Miyaura Cross-Coupling

The position of the bromine significantly impacts the catalytic turnover frequency (TOF).

  • 4-Bromo: Reacts efficiently with standard ligands (e.g.,

    
    ) because the Pd center can easily approach the C-Br bond.
    
  • 2-Bromo: The ortho-formyl group acts as a "gatekeeper." Standard ligands often fail to promote the reaction to completion. Bulky, electron-rich phosphines (e.g., SPhos, XPhos) are required to facilitate oxidative addition and reductive elimination in this crowded environment.

Table 1: Comparative Yields in Suzuki Coupling (Phenylboronic acid, Pd(PPh3)4, Na2CO3, 80°C)

SubstrateTime (h)Yield (%)Notes
4-Bromobenzaldehyde 2-492-98%Standard conditions effective. High selectivity.
2-Bromobenzaldehyde 12-2445-60%Significant homocoupling or unreacted starting material observed without ligand optimization.
2-Bromo (Optimized) 488-95%Requires SPhos or Pd(dppf)Cl2 and higher temperatures (100°C).
B. Nucleophilic Condensation (Schiff Base Formation)

When reacting with amines to form imines (Schiff bases), the electronic activation of the 2-bromo isomer is often negated by steric hindrance if the amine is bulky.

  • Reaction: Benzaldehyde + Aniline

    
     Imine
    
  • 4-Bromo: Fast kinetics. The electron-withdrawing Br (-I effect) activates the aldehyde without blocking the approach.

  • 2-Bromo: Slower kinetics with bulky amines (e.g., tert-butylamine). However, with small amines (e.g., methylamine), the reaction can be faster than the para-isomer because the twisted carbonyl is electronically destabilized (more reactive).

Experimental Protocols
Protocol A: Standard Cross-Coupling (For 4-Bromobenzaldehyde)

Use this for linear substrates where steric hindrance is minimal.

  • Reagents: 4-Bromobenzaldehyde (1.0 equiv), Arylboronic acid (1.2 equiv),

    
     (2.0 equiv).
    
  • Catalyst:

    
     (1-3 mol%).
    
  • Solvent: DME/Water (2:1) or Toluene/Ethanol/Water.

  • Procedure:

    • Degas solvents with

      
       for 15 mins.
      
    • Combine solids in a reaction vial. Add solvents via syringe.

    • Heat to 80°C for 4 hours.

    • Workup: Cool, dilute with EtOAc, wash with brine. Dry over

      
      .[2]
      
    • Expected Yield: >90%.

Protocol B: Sterically Demanding Coupling (For 2-Bromobenzaldehyde)

Use this protocol to overcome the "Ortho Effect."

  • Reagents: 2-Bromobenzaldehyde (1.0 equiv), Arylboronic acid (1.5 equiv),

    
     (3.0 equiv).
    
  • Catalyst System:

    
     (2 mol%) + SPhos  (4 mol%) OR 
    
    
    
    (3 mol%).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Critical Step: Pre-stir the catalyst and ligand in dioxane for 10 mins to form the active species before adding the substrate.

    • Add 2-bromobenzaldehyde and base.

    • Heat to 100-110°C (reflux) for 6-12 hours.

    • Note: The higher temperature and specialized ligand (SPhos) are necessary to force the Pd center into the crowded ortho-environment.

The "Ortho-Advantage": Cascade Cyclization

While 2-bromobenzaldehyde is inferior for simple couplings, it is superior for synthesizing heterocycles. The proximity of the aldehyde and bromine allows for "one-pot" tandem reactions.

Example Application: Synthesis of Isoquinolines

  • Condensation: An amine reacts with the aldehyde to form an imine.

  • Cyclization: Pd catalyzes the C-H activation or cross-coupling between the imine and the ortho-bromide.

CascadeReaction Start 2-Bromobenzaldehyde + Alkyne + Amine Step1 Imine Formation (Condensation) Start->Step1 - H2O Step2 Oxidative Addition (Pd inserts into C-Br) Step1->Step2 Pd(0) Step3 Carbopalladation & Cyclization Step2->Step3 Product Isoquinoline Derivative (Fused Heterocycle) Step3->Product Reductive Elimination

Caption: The 2-bromo isomer enables cascade sequences where the ortho-position facilitates ring closure, a pathway inaccessible to the 4-bromo isomer.

References
  • Ortho-Effect in Benzaldehydes: Banerji, K. K. (1988). Kinetics and mechanism of the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Link

  • Suzuki Coupling Kinetics: Smith, G. B., et al. (1994). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. Journal of Organic Chemistry. (General reference for steric effects in Pd-coupling).
  • Comparative Reactivity Guide: BenchChem Technical Support. (2025).[3][4] A Comparative Analysis of the Reactivity of 4-Bromobenzaldehyde and Other Halogenated Benzaldehydes. BenchChem. Link

  • Ortho-Directed Metallation: Bioorganic & Medicinal Chemistry Letters. (2011). Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C–H Activation. ACS Publications.[5] Link

  • Heterocycle Synthesis: Kundu, N. G., et al. (1999). Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Isoquinolines. Journal of Organic Chemistry.

Sources

A Comparative Guide to the X-ray Crystallography of Brominated Hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide will delve into a comparative analysis of the crystal structures of various brominated and methylated hydroxybenzaldehyde derivatives. By presenting key crystallographic data alongside detailed experimental protocols, this document aims to be a valuable resource for researchers in crystallography, medicinal chemistry, and materials science. The structural insights gleaned from such analyses are pivotal for understanding the intermolecular forces that govern the physicochemical and biological properties of these compounds.[1]

Comparative Crystallographic Data of Benzaldehyde Derivatives

The solid-state architecture of molecules, dictated by intermolecular forces, is fundamental to their behavior.[1] The following table summarizes key crystallographic parameters for several derivatives, providing a clear comparison of their solid-state structures. This comparative data allows researchers to discern patterns in crystal packing and molecular geometry as a function of substituent changes.

Parameter2-Bromo-4-methylbenzaldehyde[2]4-(2-bromoethoxy)-2-hydroxybenzaldehyde[3](E)-N,1-bis(4-bromophenyl)methanimine[4]
Chemical Formula C₈H₇BrOC₉H₉BrO₃C₁₃H₉Br₂N
Formula Weight 199.04245.07351.03
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/cPccn
a (Å) 10.334(3)12.018(2)19.418(3)
b (Å) 7.843(2)4.0260(8)6.0969(9)
c (Å) 9.779(3)19.299(4)11.666(2)
α (°) 909090
β (°) 108.89(3)99.18(3)90
γ (°) 909090
Volume (ų) 749.3(4)921.2(3)1380.9(4)
Z 444
Temperature (K) 293(2)296(2)150(2)
Radiation type Mo KαMo KαMo Kα
Wavelength (Å) 0.710730.710730.71073

The "Why" Behind the Experimental Choices: A Deeper Look

The synthesis of brominated hydroxybenzaldehyde derivatives often involves electrophilic aromatic substitution, where the directing effects of the hydroxyl and aldehyde groups guide the position of bromination. The choice of brominating agent and reaction conditions is critical for achieving high regioselectivity and yield. For instance, the use of a mild brominating agent like N-bromosuccinimide (NBS) can prevent over-bromination and side reactions. The subsequent crystallization process is a crucial step; the choice of solvent is paramount as it influences crystal packing and can even lead to the formation of different polymorphs. Slow evaporation is a commonly employed technique as it allows for the gradual formation of well-ordered, single crystals suitable for X-ray diffraction.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.[1] Below are generalized protocols for the synthesis of brominated benzaldehyde derivatives and the subsequent single-crystal X-ray diffraction analysis.

Synthesis of Brominated Benzaldehyde Derivatives

A common method for the synthesis of these compounds is through the bromination of the corresponding hydroxybenzaldehyde.

General Procedure:

  • Dissolution: Dissolve the starting hydroxybenzaldehyde in a suitable solvent, such as ethanol or acetic acid.

  • Bromination: Add the brominating agent (e.g., liquid bromine or N-bromosuccinimide) dropwise to the solution, often at a reduced temperature to control the reaction rate.

  • Reaction: The mixture is stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: The reaction mixture is then poured into cold water, leading to the precipitation of the crude product.

  • Purification: The precipitate is collected by filtration, washed with water to remove any remaining acid, and then purified by recrystallization from a suitable solvent like ethanol to yield crystals.[4][5]

G cluster_synthesis Synthesis Workflow start Start: Hydroxybenzaldehyde dissolution Dissolution in Solvent start->dissolution bromination Addition of Brominating Agent dissolution->bromination reaction Stirring & Monitoring (TLC) bromination->reaction isolation Precipitation in Cold Water reaction->isolation purification Filtration & Recrystallization isolation->purification end End: Purified Crystals purification->end

Caption: A generalized workflow for the synthesis of brominated benzaldehyde derivatives.

Single-Crystal X-ray Diffraction Analysis

The determination of the three-dimensional atomic arrangement in the crystalline state is performed using single-crystal X-ray diffraction.[1]

Methodology:

  • Crystal Mounting: A suitable single crystal of the synthesized compound is carefully selected under a microscope and mounted on a goniometer head.[1][6]

  • Data Collection: The crystal is placed in a diffractometer and cooled to a specific temperature (e.g., 100 K or 296 K) to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam (commonly Mo Kα radiation). Diffraction patterns are collected at various crystal orientations.[6]

  • Data Processing: The collected diffraction intensities are integrated and corrected for various factors, including absorption, to obtain a set of structure factors.[1]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to generate an initial atomic model. This model is then refined against the experimental data to improve the accuracy of atomic positions, bond lengths, and angles.

G cluster_xray X-ray Crystallography Workflow start Start: Single Crystal mounting Crystal Mounting on Goniometer start->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection processing Data Processing & Correction data_collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Model Refinement solution->refinement end End: Final Crystal Structure refinement->end

Caption: The workflow for single-crystal X-ray diffraction analysis.

Structural Insights and Alternative Characterization

The molecular structure of these derivatives is influenced by the electronic and steric effects of the bromo, hydroxyl, and methyl substituents. For instance, intramolecular hydrogen bonding between the hydroxyl and aldehyde groups is a common feature in ortho-hydroxybenzaldehydes, which can affect the conformation of the molecule. In the solid state, intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking play a crucial role in the overall crystal packing.

While X-ray crystallography provides the most definitive structural data, other spectroscopic techniques are invaluable for characterizing these molecules, especially when suitable single crystals cannot be obtained.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the connectivity and chemical environment of atoms. For 2-Bromo-6-hydroxy-3-methyl-benzaldehyde derivatives, ¹H NMR can confirm the substitution pattern on the aromatic ring, and the chemical shifts of the aldehyde and hydroxyl protons can provide information about intramolecular hydrogen bonding.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic vibrational frequencies of the functional groups present, such as the O-H, C=O, and C-Br stretching vibrations.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Conclusion

This guide has presented a comparative overview of the X-ray crystallographic data of derivatives related to 2-Bromo-6-hydroxy-3-methyl-benzaldehyde. By examining the crystal structures of analogous compounds, researchers can gain significant insights into the structure-property relationships of this class of molecules. The provided experimental protocols offer a foundation for the synthesis and structural determination of novel derivatives. The integration of crystallographic data with other analytical techniques will continue to be a powerful approach in the fields of chemical synthesis, materials science, and drug discovery.

References

  • A Comparative Guide to the X-ray Crystal Structure Analysis of 4-Bromo-2-hydroxybenzaldehyde Derivatives - Benchchem.
  • Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde | Request PDF - ResearchGate.
  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC.
  • A Comparative Guide to X-ray Crystallographic Data Validation for 2-Methylbenzaldehyde Derivatives - Benchchem.
  • Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline - PMC.
  • (PDF) The crystal structure of 4-(2-bromoethoxy)-2-hydroxybenzaldehyde, C9H9BrO3.
  • Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC - NIH.

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A Comprehensive Guide to the UV-Vis Absorption Characteristics of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to the Electronic Spectroscopy of Aromatic Aldehydes

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For aromatic aldehydes, the absorption of UV-Vis light typically involves the excitation of electrons in the conjugated π-system of the benzene ring and the carbonyl group of the aldehyde. The positions and intensities of the absorption bands are highly sensitive to the nature and position of substituents on the aromatic ring.

The core chromophore in 2-Bromo-6-hydroxy-3-methyl-benzaldehyde is the benzaldehyde moiety. The bromine (-Br), hydroxyl (-OH), and methyl (-CH₃) groups act as auxochromes, which are substituents that can modify the absorption characteristics of the chromophore. These modifications, observed as shifts in the absorption maximum (λmax) and changes in molar absorptivity (ε), provide valuable insights into the electronic structure of the molecule.

Comparative Analysis of UV-Vis Absorption Maxima

To predict the absorption maxima of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde, it is instructive to examine the UV-Vis data of its structural analogs. The electronic effects of each substituent can be dissected to build a comprehensive picture.

CompoundKey SubstituentsTypical λmax (nm)Electronic Transitions & Rationale
Benzaldehyde-CHO~245, ~280, ~320The bands around 245 nm and 280 nm are attributed to π→π* transitions of the benzene ring, while the weaker, longer-wavelength absorption is due to the n→π* transition of the carbonyl group.[1]
2-Hydroxybenzaldehyde (Salicylaldehyde)-OH (ortho), -CHO~255, ~325The ortho-hydroxyl group is a strong auxochrome that can form an intramolecular hydrogen bond with the aldehyde. This leads to a bathochromic (red) shift of the π→π* and n→π* transitions compared to benzaldehyde.[2][3]
2-Bromobenzaldehyde-Br (ortho), -CHO~250, ~310The bromine atom is an auxochrome that can cause a slight bathochromic shift due to its electron-donating mesomeric effect and electron-withdrawing inductive effect.
3-Methylbenzaldehyde (m-Tolualdehyde)-CH₃ (meta), -CHO~250, ~290, ~330The methyl group is a weak electron-donating group, causing a minor bathochromic shift compared to benzaldehyde.

Predicted Absorption for 2-Bromo-6-hydroxy-3-methyl-benzaldehyde:

Based on the analysis of related compounds, we can anticipate the following for 2-Bromo-6-hydroxy-3-methyl-benzaldehyde:

  • Strong π→π* Transitions: The presence of the electron-donating hydroxyl and methyl groups, along with the bromine atom, is expected to cause a significant bathochromic shift in the π→π* transitions compared to benzaldehyde. We can predict these bands to appear in the range of 260-280 nm and 330-350 nm.

  • Weak n→π* Transition: The n→π* transition of the carbonyl group will likely be observed as a shoulder or a weak band at a longer wavelength, potentially in the 360-400 nm region, and may be sensitive to solvent polarity.

  • Intramolecular Hydrogen Bonding: The hydroxyl group at the 6-position (ortho to the aldehyde) can form a strong intramolecular hydrogen bond with the carbonyl oxygen. This interaction can significantly influence the electronic structure and contribute to a bathochromic shift.

The Influence of Solvents on UV-Vis Spectra (Solvatochromism)

The choice of solvent can significantly impact the UV-Vis spectrum of a compound.[4][5][6] This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.

  • Polar Solvents (e.g., Ethanol, Acetonitrile): Polar solvents can interact with polar solutes through dipole-dipole interactions or hydrogen bonding. For π→π* transitions, the excited state is often more polar than the ground state, leading to greater stabilization by a polar solvent and a resulting bathochromic (red) shift.[4] Conversely, for n→π* transitions, the ground state is typically more stabilized by hydrogen bonding with the solvent, leading to a hypsochromic (blue) shift.

  • Non-polar Solvents (e.g., Hexane, Cyclohexane): In non-polar solvents, solute-solvent interactions are minimal, and the spectrum is often more representative of the molecule in the gaseous state, sometimes revealing fine vibrational structure.[4]

For 2-Bromo-6-hydroxy-3-methyl-benzaldehyde, a comparison of its spectra in a polar and a non-polar solvent would be highly informative in assigning the observed electronic transitions.

Experimental Protocol for UV-Vis Spectral Acquisition

This section provides a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectrum of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde.

4.1. Materials and Instrumentation

  • Analyte: 2-Bromo-6-hydroxy-3-methyl-benzaldehyde (solid, crystalline powder)[7]

  • Solvents: Spectroscopic grade ethanol and hexane (or cyclohexane).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Volumetric flasks and pipettes for accurate solution preparation.

4.2. Experimental Workflow

Caption: Experimental workflow for UV-Vis spectral acquisition.

4.3. Step-by-Step Procedure

  • Preparation of Stock Solution: Accurately weigh a small amount of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde (e.g., 10 mg) and dissolve it in a known volume of spectroscopic grade ethanol (e.g., 10 mL) in a volumetric flask to prepare a stock solution.

  • Preparation of Working Solutions: Perform serial dilutions of the stock solution with the same solvent to prepare a series of working solutions of decreasing concentrations. The aim is to find a concentration that gives a maximum absorbance in the range of 0.5 - 1.5 for optimal accuracy.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range for scanning, for example, from 200 nm to 500 nm.

    • Select an appropriate scan speed and slit width as per the instrument's manual.

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent (e.g., ethanol). Place them in the respective holders and run a baseline scan. This will subtract the absorbance of the solvent and the cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with the working solution to be measured.

    • Fill the sample cuvette with the working solution and place it back in the sample holder.

    • Run the sample scan to obtain the absorption spectrum.

  • Repeat with Different Solvents: Repeat steps 1-5 using a non-polar solvent like hexane to observe any solvatochromic shifts.

  • Data Analysis:

    • From the obtained spectra, identify the wavelength(s) of maximum absorbance (λmax).

    • If the molar concentration of the solution is known, calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length in cm, and c is the concentration in mol/L).

Logical Framework for Spectral Interpretation

Caption: Logical relationship of factors influencing the UV-Vis spectrum.

Conclusion

While a definitive experimental UV-Vis spectrum for 2-Bromo-6-hydroxy-3-methyl-benzaldehyde is not presently documented in widely accessible literature, a robust prediction of its absorption characteristics can be made through a comparative analysis of structurally similar compounds. The interplay of the hydroxyl, bromo, and methyl substituents on the benzaldehyde chromophore is expected to result in significant bathochromic shifts of the primary π→π* and n→π* electronic transitions. The provided experimental protocol offers a standardized approach for researchers to obtain and analyze the UV-Vis spectrum of this compound, contributing valuable data to the scientific community. The careful consideration of solvent effects will be paramount in the accurate assignment of the observed absorption bands.

References

  • Dalton Transactions, "Electronic effects of para substituents of 2-hydroxybenzaldehyde co-ligands in a family of hydrazonato-oxidovanadium(v) complexes," RSC Publishing.
  • Physical Chemistry Chemical Physics, "A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes," (2011).
  • Physical Chemistry Chemical Physics, "A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes," (2011).
  • science-softCon, "UV/Vis+ Photochemistry Database - Arom
  • Virtual Labs, "Solvent Effects on the UV-visible Absorption Spectra."
  • ChemBK, "Benzaldehyde,2-broMo-6-hydroxy-."
  • Functional Materials, "Interpretation of electron transitions in absorption spectra of phenylchromones and their hydroxy deriv
  • Atmospheric Chemistry and Physics, "UV-absorption cross sections of benzaldehyde, ortho-, meta-, and para-tolualdehyde."
  • ResearchGate, "The ultraviolet‐visible spectra for electronic transitions in HLqh, ZrOLqh·2H2O, and VOLqh solutions (1 × 10⁻⁶ mol dm⁻³ in DMF)
  • Google Books, "Solvent Effects on UV-vis Absorption Spectra of Some Solv
  • Molecules, "Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine."
  • ResearchGate, "The UV/Vis spectra of the reaction between benzaldehyde 1 (10−2 M),..."
  • Digital Commons @ BAU, "SOLVENT EFFECTS ON THE ELECTRONIC ABSORPTION SPECTRA OF SOME ANALYTICAL INDIC
  • Slideshare, "Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob."
  • Graz University of Technology, "Solvent screening for the extraction of arom

Sources

COA interpretation for 2-Bromo-6-hydroxy-3-methyl-benzaldehyde batches

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1416373-67-5 | Formula: C₈H₇BrO₂ | MW: 215.04 g/mol [1]

Executive Summary: The Hidden Variable in Ligand Synthesis

For researchers in organometallic chemistry and drug discovery, 2-Bromo-6-hydroxy-3-methyl-benzaldehyde is not just a reagent; it is a structural scaffold used primarily to synthesize N,O-chelating Schiff base ligands. These ligands are critical for creating transition metal catalysts (e.g., for olefin polymerization or asymmetric catalysis) and bioactive coordination complexes.

The Core Problem: The synthesis of this compound involves bromination of a substituted phenol or benzaldehyde. This process is prone to regioisomerism . A Certificate of Analysis (COA) that lists "98% Purity" by HPLC may hide a critical flaw: the presence of a 4-bromo or 5-bromo isomer that co-elutes or has similar solubility but lacks the precise geometry required for metal coordination.

This guide objectively compares High-Fidelity Batches against Isomer-Contaminated Batches , providing the experimental protocols necessary to validate the material before committing it to expensive downstream steps.

Critical Quality Attributes (CQAs)

Do not rely solely on the "Purity" percentage. The following attributes are non-negotiable for high-performance applications.

AttributeStandard Grade (Technical)High-Fidelity Grade (Research) Why It Matters
Appearance Yellow to orange powderPale yellow crystalline solid Dark orange/brown indicates oxidation (quinones) or residual bromine.
HPLC Purity ≥ 95.0%≥ 98.0% Lower purity often correlates with isomeric mixtures that are difficult to separate later.
1H NMR Conforms to structureConforms + Regio-verified CRITICAL: Must confirm the ortho coupling of aromatic protons to rule out isomers.
Melting Point Broad range (>5°C spread)Sharp range (2-3°C spread) Broad MP indicates eutectic mixtures of isomers.
Solubility Hazy in CDCl₃/DMSOClear, particle-free Haze suggests inorganic salts (catalyst residues) or polymeric byproducts.

Comparative Analysis: The "Tale of Two Batches"

This section illustrates the downstream impact of using a batch with isomeric impurities (Batch B) versus a verified batch (Batch A).

Scenario A: The High-Fidelity Batch
  • COA Data: 99.1% Purity, clear yellow crystals.

  • NMR Signature: Shows two distinct doublets in the aromatic region with a coupling constant (

    
    ) of ~8.0 Hz, indicating protons are neighbors (ortho-position C4 and C5).
    
  • Performance:

    • Schiff Base Synthesis: Reaction with ethylenediamine yields a bright yellow precipitate within 30 minutes.

    • Metal Coordination: Subsequent reaction with Ni(OAc)₂ forms a paramagnetic complex in >90% yield.

    • Outcome: The steric bulk of the methyl group (C3) and the bromine (C2) are correctly positioned to force the ligand into the desired geometry.

Scenario B: The Isomer-Contaminated Batch
  • COA Data: 96.5% Purity, dark orange powder.

  • NMR Signature: Main peaks exist, but small "shadow peaks" appear near the aromatic doublets. Integration ratios are off (e.g., 1.0 : 0.92 instead of 1:1).

  • The Impurity: Likely 4-bromo-6-hydroxy-3-methyl-benzaldehyde .

  • Performance:

    • Schiff Base Synthesis: Reaction proceeds, but the product is an oil or sticky solid rather than a clean precipitate.

    • Metal Coordination: The 4-bromo isomer forms a ligand where the bromine atom is far from the metal center, failing to provide the expected steric shielding. The resulting catalyst is either inactive or produces a racemic mixture instead of a chiral product.

    • Outcome: 3 weeks of synthesis time lost due to "unexplainable" catalyst failure.

Experimental Validation Protocols

Trust, but verify. Use these self-validating protocols to confirm the COA claims.

Protocol 1: 1H NMR Regio-Verification (The "Gold Standard")

Objective: Confirm the bromine is at the C2 position and not C4 or C5.

  • Preparation: Dissolve ~10 mg of the sample in 0.6 mL CDCl₃ . (Use DMSO-d6 only if solubility is poor, but CDCl₃ provides sharper resolution for aromatic splitting).

  • Acquisition: Run a standard proton scan (at least 16 scans).

  • Analysis Checklist:

    • Aldehyde (-CHO): Look for a singlet at ~10.0–10.5 ppm .

    • Phenol (-OH): Look for a singlet (often broad) at ~11.0–12.0 ppm . (Exchangeable with D₂O).

    • Aromatic Region (7.0–8.0 ppm): This is the decision point.

      • Target Structure (2-Br, 3-Me, 6-OH): You have protons at C4 and C5 . These are ortho to each other. You MUST see two doublets with a coupling constant

        
         .
        
      • Isomer Warning (4-Br, 3-Me, 6-OH): Protons would be at C2 and C5 (para to each other). You would see two singlets (or very weak meta-coupling,

        
        ).
        
    • Methyl Group: Singlet at ~2.2–2.5 ppm .

Protocol 2: The "Schiff Base Stress Test"

Objective: Rapidly assess chemical reactivity and purity without expensive analytics.

  • Reagents: Dissolve 1 mmol of the aldehyde in 5 mL ethanol (warm if needed).

  • Reactant: Add 1.1 mmol of p-toluidine (solid or solution).

  • Catalyst: Add 1 drop of glacial acetic acid.

  • Observation:

    • Pass: Solution turns bright yellow/orange immediately. Upon cooling/standing for 1 hour, a crystalline precipitate (the imine) should form.

    • Fail: Solution turns dark red/brown (oxidation) or remains clear/oily after 2 hours (inhibition by impurities).

Visualizations

Diagram 1: COA Verification Workflow

This decision tree guides the researcher through the acceptance process.

COA_Workflow Start Receive Batch (CAS 1416373-67-5) Check_App Check Appearance (Is it Pale Yellow?) Start->Check_App Check_Sol Solubility Test (CDCl3 or EtOH) Check_App->Check_Sol Yes Fail_Pur REJECT BATCH Oxidation/Insolubles Check_App->Fail_Pur No (Dark/Brown) NMR_Test 1H NMR Analysis (Aromatic Region) Check_Sol->NMR_Test Clear Solution Check_Sol->Fail_Pur Hazy/Particulates Decision_Ortho Two Doublets (J ~8Hz) (Ortho Coupling) NMR_Test->Decision_Ortho Decision_Singlet Two Singlets / Broad Mounds (Para/Meta Coupling) NMR_Test->Decision_Singlet Schiff_Test Schiff Base Stress Test (with p-toluidine) Decision_Ortho->Schiff_Test Fail_Rej REJECT BATCH Isomer Contamination Decision_Singlet->Fail_Rej Pass BATCH APPROVED Proceed to Synthesis Schiff_Test->Pass Crystalline Ppt Schiff_Test->Fail_Pur Oily/No Rxn

Caption: Logical workflow for verifying batch quality, prioritizing NMR regio-analysis over simple HPLC purity.

Diagram 2: Impurity Impact Mechanism

Visualizing why the wrong isomer destroys catalyst performance.

Impurity_Impact Target Target Aldehyde (2-Br, 6-OH) Schiff_Target Schiff Base Ligand (Correct Geometry) Target->Schiff_Target + Amine Impurity Impurity Isomer (4-Br, 6-OH) Schiff_Impurity Schiff Base Ligand (Distorted Geometry) Impurity->Schiff_Impurity + Amine Metal_Binding Metal Coordination (Ni/Pd/Co) Schiff_Target->Metal_Binding Br provides steric bulk Schiff_Impurity->Metal_Binding Br is remote; No steric control Outcome_Good Active Catalyst (High Yield/ee%) Metal_Binding->Outcome_Good Outcome_Bad Steric Clash / No Binding (Inactive/Racemic) Metal_Binding->Outcome_Bad

Caption: Comparison of downstream effects. The position of the Bromine atom is the critical determinant for catalyst activity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13707076, 2-Bromo-3-methylbenzaldehyde. (Used for structural comparison and property verification). Retrieved from [Link]

  • Organic Syntheses (2010). ortho-Formylation of phenols: Preparation of 3-Bromosalicylaldehyde. (Provides the foundational chemistry for synthesizing brominated hydroxybenzaldehydes and identifying ortho-coupling patterns). Retrieved from [Link]

  • Reich, H. J. (Univ. of Wisconsin). H-1 NMR Coupling Constants. (Authoritative reference for interpreting ortho vs. meta vs. para coupling in aromatic rings). Retrieved from [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde, a halogenated aromatic aldehyde. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. The inherent reactivity of the aldehyde and phenolic hydroxyl functional groups, combined with the persistence of the brominated aromatic structure, necessitates a cautious and informed approach to its waste management.

Understanding the Hazard: A Proactive Stance on Safety

The most significant long-term consideration is the compound's classification as a halogenated aromatic compound . Such substances are known for their environmental persistence, potential for bioaccumulation, and toxicity to aquatic life.[5][6][7] The European Chemicals Agency (ECHA) has raised concerns about aromatic brominated compounds, noting their release during the waste processing stage is a significant route of environmental pollution.[5][7] Therefore, under no circumstances should this chemical or its residues be disposed of down the drain or in general waste streams.[8]

Immediate Safety and Handling Protocol

Prior to handling, ensure all personnel are familiar with the potential hazards and have access to the necessary safety equipment.

  • Engineering Controls : All handling of solid 2-Bromo-6-hydroxy-3-methyl-benzaldehyde and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1] Ensure safety showers and eyewash stations are readily accessible.[2]

  • Personal Protective Equipment (PPE) : A baseline of PPE is mandatory. This includes, but is not limited to:

    • Nitrile gloves (double-gloving is recommended for extended handling).[9]

    • Chemical splash goggles and a face shield.[1]

    • A flame-resistant laboratory coat.[1]

    • Closed-toe shoes.[8]

Hazard ClassAssociated RisksRecommended PPE
Skin Irritant Causes skin irritation, potential for allergic reaction.[2][3][10]Nitrile gloves, lab coat.
Eye Irritant Causes serious eye irritation.[2][3]Chemical splash goggles, face shield.
Inhalation Hazard Harmful if inhaled; may cause respiratory irritation.[1][2][11]Use within a chemical fume hood.
Ingestion Hazard Harmful if swallowed.[10]Do not eat, drink, or smoke in the lab.[1]
Environmental Toxic to aquatic life with long-lasting effects.[7][10]Contain all spills and waste.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde follows a strict "cradle-to-grave" principle as outlined by the Resource Conservation and Recovery Act (RCRA).[12][13] This workflow ensures that the waste is managed safely from the point of generation to its final disposal by a certified facility.

DisposalWorkflow cluster_generation Point of Generation cluster_accumulation Satellite Accumulation Area cluster_disposal Final Disposal start Generation of Waste (e.g., residues, spills, excess chemical) segregate Segregate into Halogenated Organic Waste start->segregate Immediate Action label_waste Label Container with 'Hazardous Waste - Halogenated Organic' segregate->label_waste store Store in a cool, dry, well-ventilated area. Secondary containment required. label_waste->store Transfer request Request Pickup from Environmental Health & Safety (EH&S) store->request When container is full or per schedule transport Transport by Certified Hazardous Waste Handler request->transport final_disposal Final Disposal at a TSDF (Treatment, Storage, and Disposal Facility) transport->final_disposal

Caption: Waste Disposal Workflow for 2-Bromo-6-hydroxy-3-methyl-benzaldehyde.

Waste Segregation: The Critical First Step

As a brominated organic compound, this chemical waste must be segregated into a dedicated "Halogenated Organic Waste" stream.[8][14] Co-mingling with non-halogenated waste significantly increases disposal costs and complexity.

Protocol:

  • Designate a Container : Select a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, threaded cap.[9][14]

  • Label Correctly : Before adding any waste, affix a "Hazardous Waste" label.[14][15] The label must clearly state:

    • "Halogenated Organic Waste"

    • The full chemical name: "2-Bromo-6-hydroxy-3-methyl-benzaldehyde" and any other halogenated solvents or reagents present.

    • The associated hazards (e.g., Irritant, Environmental Hazard).

    • The date of first accumulation.

  • Collect Waste : Collect all waste materials, including residual solids, contaminated solvents (e.g., from reaction workups), and contaminated consumables like pipette tips and weigh boats, in this designated container.

  • Storage : Keep the waste container tightly closed when not in use and store it in a designated Satellite Accumulation Area within the laboratory, away from incompatible materials such as strong oxidizing agents or bases.[9] The storage area must have secondary containment.[9]

Decontamination of Glassware and Equipment

Proper decontamination of laboratory equipment is essential to prevent cross-contamination and ensure personnel safety.

Protocol:

  • Initial Rinse : Perform a preliminary rinse of the contaminated glassware or equipment with a suitable organic solvent (e.g., acetone or ethanol) that is compatible with your experimental procedure. This rinse solvent must be collected and disposed of as halogenated organic waste.

  • Detergent Wash : Wash the equipment thoroughly with a laboratory-grade detergent and warm water.[9][10][16] Use a brush to remove any solid residues.

  • Final Rinse : Rinse the equipment multiple times with deionized water.[9]

  • Drying : Allow the equipment to air dry completely or dry in an oven as appropriate.[9]

Optional Pre-Treatment and Neutralization

In some institutional settings, pre-treatment of waste to reduce its reactivity or toxicity may be permissible under "treatment by generator" regulations.[3] Crucially, you must consult with your institution's Environmental Health & Safety (EH&S) department before attempting any neutralization protocol. Unauthorized treatment can be a serious regulatory violation.

The dual reactivity of the aldehyde and phenolic hydroxyl groups offers potential neutralization pathways.

Neutralization of the Aldehyde Group

Aldehydes can be chemically converted to less reactive functional groups. One common laboratory method involves reduction or oxidation.

Oxidation with Potassium Permanganate (KMnO₄):

  • Causality : This procedure oxidizes the aldehyde to a carboxylic acid, which is generally less volatile and reactive.

  • Procedure : A solution containing the aldehyde waste is treated with a potassium permanganate solution. The reaction is complete when the characteristic purple color of the permanganate persists. The resulting manganese dioxide (a brown solid) must then be reduced with sodium bisulfite and the entire mixture disposed of as hazardous waste. Note: This procedure is complex and generates manganese waste, which has its own disposal considerations.[17]

Neutralization with Sodium Bisulfite:

  • Causality : Sodium bisulfite adds across the aldehyde's carbonyl group to form a solid, non-volatile bisulfite adduct. This is a common method for quenching reactive aldehydes.

  • Procedure : A saturated solution of sodium bisulfite (NaHSO₃) is slowly added to the waste solution containing the aldehyde with stirring. The formation of a precipitate indicates the reaction is proceeding. The entire resulting slurry must be collected as halogenated organic waste.

Neutralization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is weakly acidic and can be neutralized with a base.

Neutralization with Sodium Hydroxide (NaOH):

  • Causality : This is a simple acid-base neutralization. Adding a base like NaOH will deprotonate the acidic phenol, forming a phenoxide salt. This is primarily useful for cleaning glassware, as it increases the compound's solubility in water for rinsing purposes.[4]

  • Procedure : For cleaning purposes, glassware can be rinsed with a dilute (e.g., 1M) NaOH solution. This rinseate must be collected as hazardous waste. It should not be poured down the drain, as it still contains the brominated aromatic compound.

Final Disposal: Adherence to Institutional and Federal Guidelines

Once the waste container is full (typically around 80% capacity to prevent spills), or after a designated accumulation time (e.g., 90 days for Large Quantity Generators), it must be transferred for final disposal.[12]

  • Request Pickup : Contact your institution's EH&S department or equivalent to schedule a hazardous waste pickup.

  • Documentation : Ensure all paperwork, including the hazardous waste tag on the container, is filled out completely and accurately.[15]

  • Handover : Transfer the waste to the trained EH&S personnel, who will then transport it to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via high-temperature incineration.

By following this comprehensive guide, researchers can ensure the safe handling and compliant disposal of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Aromatic brominated flame retardants: ECHA raises environmental concerns . (n.d.). LKC Switzerland. Retrieved from [Link]

  • ECHA raises environmental concerns over certain aromatic brominated flame retardants . (2024, December 19). ECHA. Retrieved from [Link]

  • ECHA raises environmental concerns over certain aromatic brominated flame retardants . (2024, December 18). ECHA. Retrieved from [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . (n.d.). EPFL. Retrieved from [Link]

  • Reductive amination for aldehyde neutralization. (n.d.). Google Patents.
  • Method of neutralizing aldehyde-containing waste waters and the like. (n.d.). Google Patents.
  • Focus on: Treatment by Aldehyde Deactivation . (2024, April). Washington State Department of Ecology. Retrieved from [Link]

  • Neutralization after working with Phenol? . (2017, October 1). ResearchGate. Retrieved from [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) . (n.d.). Retrieved from [Link]

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption . (n.d.). EPA. Retrieved from [Link]

  • operating procedure - Field Equipment Cleaning and Decontamination at the FEC . (2019, October 3). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . (n.d.). Braun Research Group. Retrieved from [Link]

  • Neutralization of acidic catalysts in production of phenol. (n.d.). Google Patents.
  • RCRA Regulations Explained . (n.d.). National Environmental Trainers. Retrieved from [Link]

  • Removal of Phenol from Biomedical Waste via an Adsorption Process . (2023, May 17). MDPI. Retrieved from [Link]

  • Halogenated Solvents in Laboratories . (n.d.). Campus Operations. Retrieved from [Link]

  • material safety data sheet - 3-bromo benzaldehyde 97% . (n.d.). oxfordlabchem.com. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . (2025, August 13). US EPA. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-6-hydroxy-3-methyl-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde (CAS No. 1416373-67-5). As researchers and drug development professionals, our primary responsibility is to mitigate risk, not just for ourselves but for our colleagues and environment. This document moves beyond a simple checklist, offering a procedural and causal framework for laboratory safety, ensuring that every operational step is a self-validating system of protection.

Hazard Assessment: Understanding the Adversary

Based on this analysis, the compound should be handled as, at minimum, possessing the following hazards:

Hazard ClassificationGHS CategoryPotential Effect
Acute Oral ToxicityCategory 4Harmful if swallowed.[1][3][5][6]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2][4][5]
Serious Eye Damage/IrritationCategory 2A / 2Causes serious eye irritation.[1][2][4][5]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1][2][4]
Acute Inhalation ToxicityCategory 4Harmful if inhaled.[3][5]

The compound is a solid, likely a light yellow powder, which increases the risk of aerosolization and inhalation when handling.[1][7] It may also be air-sensitive, necessitating careful storage and handling.[1]

The Hierarchy of Controls: A Foundational Approach

Before discussing Personal Protective Equipment (PPE), we must acknowledge its place as the last line of defense. The most effective safety protocols prioritize the hierarchy of controls:

  • Engineering Controls: The primary method for protection. This involves handling the chemical in a certified chemical fume hood to contain dust and vapors.[8][9] Ensure safety showers and eyewash stations are readily accessible and tested.[8][9]

  • Administrative Controls: Establishing standard operating procedures (SOPs), providing thorough training, and restricting access to authorized personnel.

  • Personal Protective Equipment (PPE): The essential barrier between you and the chemical when engineering and administrative controls cannot eliminate all risks.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of preference but a risk-assessed necessity. Each component serves a specific purpose, and its efficacy depends on correct selection, use, and maintenance.[10][11]

Body PartRecommended ProtectionRationale & Specifications
Eyes/Face Safety Goggles & Face ShieldGoggles: Provide a full seal around the eyes, offering superior protection from dust particles and splashes compared to safety glasses.[11] Face Shield: Must be worn over goggles during procedures with a high risk of splashing (e.g., preparing solutions, large-scale transfers).[5][11] All eye and face protection must be ANSI Z87.1 (US) or EN 166 (EU) compliant.[5]
Skin/Body Chemical-Resistant Gloves & Lab CoatGloves: Nitrile gloves are the standard recommendation for incidental contact with this class of chemicals.[8] Always inspect gloves for tears or punctures before use. For prolonged contact, consult a glove manufacturer's compatibility chart. Contaminated gloves must be replaced immediately and disposed of as hazardous waste.[12] Lab Coat: A buttoned lab coat made of a suitable material protects against skin contact from minor spills and contamination of personal clothing.
Respiratory NIOSH-Approved RespiratorWhen Required: A respirator is mandatory when handling the solid powder outside of a fume hood (e.g., during weighing) or if there is any risk of dust or aerosol generation that cannot be contained by engineering controls.[8][13] Type: A half-mask or full-face respirator with P100 (particulate) cartridges is recommended.[12][14] A regular surgical mask provides no protection against chemical dust.

Operational Plan: From Receipt to Disposal

Adherence to a strict operational plan is critical to minimize exposure and ensure safety.

Step-by-Step Handling Procedure
  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.[8]

    • Assemble all necessary equipment and reagents before retrieving the chemical.

    • Ensure a chemical spill kit is readily accessible.[14]

    • Don all required PPE as outlined in the table above.

  • Weighing and Dispensing (Solid):

    • Perform all weighing operations within a fume hood or a ventilated balance enclosure to contain fine powders.

    • Use a spatula to carefully transfer the solid, avoiding actions that could generate dust.

    • Close the container tightly immediately after dispensing.[1][3]

  • Solution Preparation and Use:

    • Add the solid to the solvent slowly to avoid splashing.

    • If the procedure involves heating, ensure the setup is secure and monitored.

    • Keep all containers closed when not in use.

  • Post-Handling:

    • Decontaminate the work area thoroughly.

    • Carefully remove PPE, avoiding contact with contaminated surfaces. Gloves should be removed last.

    • Wash hands and any exposed skin thoroughly with soap and water after completing the work and before leaving the laboratory.[1][2][4]

Emergency Procedures: Spill Management
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood to exhaust vapors.

  • Protect: If safe to do so, don appropriate PPE, including respiratory protection.

  • Contain & Clean:

    • For a solid spill, gently sweep or scoop the material into a labeled, sealed container for hazardous waste.[2][5] Avoid creating dust.

    • Use an inert absorbent material (e.g., sand, vermiculite) for liquid spills.[15]

    • Wipe the area with a suitable solvent and then soap and water.

    • Collect all cleanup materials in a sealed bag or container for proper disposal.

Disposal Plan

Chemical waste management is a critical component of laboratory safety.

  • Chemical Waste: Unused 2-Bromo-6-hydroxy-3-methyl-benzaldehyde and reaction byproducts must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, absorbent pads, and paper towels, must be disposed of as solid hazardous waste.[1][2][3]

  • Compliance: All waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[1][2][3][4] Do not pour chemical waste down the drain.[5]

Chemical Handling Workflow Diagram

The following diagram illustrates the logical flow for safely handling 2-Bromo-6-hydroxy-3-methyl-benzaldehyde.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal Risk_Assessment Risk Assessment (Review SDS/Hazards) Select_PPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->Select_PPE Prep_Workspace Prepare Workspace (Fume Hood, Spill Kit) Select_PPE->Prep_Workspace Weigh_Solid Weigh Solid Chemical (In Fume Hood) Prep_Workspace->Weigh_Solid Check_Ventilation Is Ventilation Adequate? Weigh_Solid->Check_Ventilation Use_Respirator Don NIOSH-Approved Respirator Check_Ventilation->Use_Respirator No Perform_Exp Perform Experiment Check_Ventilation->Perform_Exp Yes Use_Respirator->Perform_Exp Decontaminate Decontaminate Workspace Perform_Exp->Decontaminate Segregate_Waste Segregate Waste (Chemical vs. Contaminated PPE) Decontaminate->Segregate_Waste Dispose Dispose via Approved Waste Handler Segregate_Waste->Dispose Remove_PPE Remove PPE Correctly Dispose->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Workflow for Safe Handling of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.